BP Fluor 568 NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C37H33N3O13S2 |
|---|---|
Peso molecular |
791.8 g/mol |
Nombre IUPAC |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
Clave InChI |
DJLBKHHGFYXTRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
BP Fluor 568 NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BP Fluor 568 NHS ester, a fluorescent dye designed for the covalent labeling of biomolecules. This document details its chemical and spectral properties, provides detailed experimental protocols for its use, and illustrates key processes through diagrams.
Core Properties and Specifications
This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. It is characterized by its bright orange fluorescence, high photostability, and good water solubility.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2][3] This reaction forms a stable amide bond, making it a reliable tool for various bio-conjugation applications.[4][5]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₃₇H₃₃N₃O₁₃S₂ | [1] |
| Molecular Weight | 791.8 g/mol | [1] |
| Excitation Maximum (λex) | 578 nm | [1][2] |
| Emission Maximum (λem) | 602 nm | [1][2] |
| Molar Extinction Coefficient | 88,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
Reaction Mechanism: Covalent Labeling of Primary Amines
The fundamental principle behind the utility of this compound lies in its ability to react specifically with primary amines. The NHS ester group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the unprotonated primary amine of a biomolecule. This reaction, which is most efficient at a slightly alkaline pH (typically 8.0-8.5), results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.
Reagent Preparation
-
Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.[6]
-
The recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[4][6] Phosphate buffers (0.1 M, pH 8.3-8.5) can also be used.[6]
-
Crucially, the buffer must be free of primary amines , such as Tris, as these will compete with the target biomolecule for reaction with the NHS ester.[4] If the protein is in a buffer containing amines, it must be dialyzed against the labeling buffer.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[7]
-
Aqueous stock solutions are not recommended as the NHS ester will hydrolyze over time.[4]
-
Protein Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
-
Reaction Setup:
-
To the protein solution, add the freshly prepared this compound stock solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Add the dye solution dropwise while gently vortexing or stirring the protein solution to ensure homogenous mixing.[4]
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[4]
-
Equilibrate the column with an appropriate buffer (e.g., 1X PBS).
-
Apply the reaction mixture to the column. The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound and subsequent purification.
Figure 2: Workflow for protein labeling with this compound.
Applications
This compound is a versatile tool for a wide range of applications in biological research and drug development, including:
-
Fluorescence Microscopy: Labeled antibodies can be used for immunofluorescence staining of cells and tissues.
-
Flow Cytometry: Conjugated proteins can be used for cell sorting and analysis.
-
Protein Labeling: General labeling of proteins for in vitro and in vivo studies.
-
Oligonucleotide Labeling: Amine-modified oligonucleotides can be labeled for use as probes in various molecular biology assays.[1][2]
References
An In-depth Technical Guide to BP Fluor 568 NHS Ester: Core Chemical Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of BP Fluor 568 NHS ester, a fluorescent dye widely utilized in biological research for the labeling of biomolecules.
Core Chemical Properties
This compound is an amine-reactive fluorescent dye characterized by its bright orange fluorescence, high photostability, and good water solubility.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules such as proteins and amine-modified oligonucleotides.[1][3][4][5][6] This dye is spectrally similar to other fluorophores like Alexa Fluor 568, and is well-suited for excitation by the 568 nm laser line.[2][7] It exhibits pH-insensitive fluorescence over a wide range, ensuring stable signal generation in various imaging and flow cytometry applications.[1][2][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its equivalents.
| Property | Value | Source |
| Excitation Maximum (λex) | 578 nm | [1][3][4][6][7] |
| Emission Maximum (λem) | 602 nm | [1][3][4][6][7] |
| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [1][6][7] |
| Molecular Weight | ~791.8 g/mol | [1][6][8] |
| Solubility | Water, DMSO, DMF | [1][7] |
| Storage Conditions | -20°C, protect from light | [1][5] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protein Labeling (e.g., Antibodies)
This protocol describes a general procedure for conjugating this compound to an IgG antibody. The protocol may need to be optimized for other proteins.
Materials:
-
Antibody (or other protein) free of amine-containing stabilizers like Tris or BSA.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[9][10]
-
Purification column (e.g., gel filtration or desalting column).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[16]
-
Amine-Modified Oligonucleotide Labeling
Materials:
-
Amine-modified oligonucleotide.
-
This compound.
-
Anhydrous DMSO.
-
1 M Sodium bicarbonate buffer.
-
Acetonitrile.
-
Cold absolute ethanol (B145695).
-
Cold 70% ethanol.
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve approximately 100 nmol of the amine-modified oligonucleotide in 225 µL of water.
-
Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[14]
-
-
Prepare the Dye Stock Solution:
-
Dissolve 1 µmol of this compound in 30 µL of anhydrous DMSO immediately before use.[14]
-
-
Labeling Reaction:
-
Purification of the Conjugate:
Mandatory Visualizations
Chemical Reaction of this compound with a Primary Amine
Caption: Covalent labeling reaction.
Experimental Workflow: From Labeling to Fluorescence Microscopy
Caption: Protein labeling and imaging workflow.
Signaling Pathway (Generic Example)
Caption: Visualizing ligand-receptor interaction.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | 2227463-25-2 [hepattack.com]
- 9. fluidic.com [fluidic.com]
- 10. biotium.com [biotium.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. benchchem.com [benchchem.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
BP Fluor 568 NHS Ester: A Technical Guide to Spectroscopic Properties and Labeling Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BP Fluor 568 NHS ester, a bright, amine-reactive fluorescent dye. The document details its spectral characteristics, provides a comprehensive protocol for biomolecule conjugation, and outlines the general principles of NHS ester chemistry for robust and reproducible labeling of proteins, antibodies, and other biomolecules.
Core Spectroscopic and Physical Properties
BP Fluor 568 is an orange fluorescent dye notable for its high fluorescence quantum yield and photostability.[1] It is well-suited for applications requiring sensitive detection, such as fluorescence microscopy, flow cytometry, and Western blotting.[2] The dye is readily soluble in water, DMSO, and DMF, and its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal generation in a variety of experimental conditions.[1][3]
The key quantitative characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [3][4][5] |
| Emission Maximum (λem) | 602 nm | [3][4][5] |
| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [3][4] |
| Molecular Weight | 791.8 g/mol | [3] |
| Recommended Storage | -20°C, protected from light | [3][6] |
Principles of NHS Ester Labeling Chemistry
This compound is an amine-reactive dye. The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable, covalent amide bond.[7] This reaction is highly efficient and specific at an alkaline pH, typically between 8.0 and 8.5.[8][9]
The general workflow for labeling biomolecules with this compound involves preparation of the biomolecule and dye, the labeling reaction itself, and subsequent purification of the conjugate to remove any unreacted dye.
Experimental Protocol: Antibody Labeling
This protocol provides a detailed methodology for the conjugation of this compound to an IgG antibody. The protocol may require optimization for other proteins or specific desired degrees of labeling (DOL).
Materials:
-
IgG antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[7] If the antibody is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution.[7]
-
Ensure the antibody solution is free of amine-containing stabilizers like Tris or BSA.[7]
-
-
Preparation of Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[7] For example, for 1 µmol of dye, add 100 µL of DMSO.
-
Vortex the vial to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Add the calculated amount of dye stock solution to the antibody solution. A molar excess of the dye is required. For many proteins, a 8-fold molar excess of the NHS ester is a good starting point for mono-labeling.[9][10]
-
Gently mix the reaction solution.
-
Incubate for 1 hour at room temperature, protected from light.[8]
-
-
Purification of the Conjugate:
-
Immediately after incubation, load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25) to separate the labeled antibody from the unreacted dye.[7][8]
-
Elute the column with PBS.
-
Collect the fractions containing the labeled antibody. The first colored fractions will contain the conjugate.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at 578 nm (for BP Fluor 568).
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.[8] Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) can prolong shelf life.[11]
-
The following diagram illustrates the chemical reaction between the NHS ester and a primary amine on a protein.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 5. amsbio.com [amsbio.com]
- 6. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
A Technical Guide to Covalent Labeling with BP Fluor 568 NHS Ester
This guide provides a comprehensive overview of the principles and methodologies for using BP Fluor 568 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the labeling chemistry, experimental protocols, and key performance characteristics of this fluorophore.
Core Principles: The Chemistry of Amine-Reactive Labeling
BP Fluor 568 NHS Ester is an amine-reactive fluorescent dye, widely utilized for covalently attaching the bright, photostable BP Fluor 568 fluorophore to biomolecules.[1][2] The core of its functionality lies in the N-hydroxysuccinimidyl ester group, which provides high reactivity and selectivity towards primary aliphatic amines.[3][4] These primary amines are readily available on biomolecules such as proteins (at the N-terminus and the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides.[5][6]
The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine group on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[6][7] This amide bond is as stable as a peptide bond, ensuring a permanent fluorescent label on the target molecule.[8]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[5][9] An optimal pH range of 7.2 to 8.5 is typically recommended.[3][5] At lower pH values, the primary amines are protonated (R-NH3+), rendering them non-nucleophilic and unreactive.[5][9] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amine, reducing the labeling efficiency.[5]
Key Properties of BP Fluor 568
BP Fluor 568 is a bright, orange fluorescent dye with properties well-suited for various bio-imaging and detection applications, including fluorescence microscopy and flow cytometry.[1][10] It exhibits high fluorescence quantum yield and photostability.[10] A notable advantage of BP Fluor 568 is its ability to be conjugated to proteins at high molar ratios with minimal self-quenching, which allows for the creation of brighter conjugates and more sensitive detection.[1][10] The dye is water-soluble and its fluorescence emission is stable over a wide pH range (pH 4 to 10).[1][8]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 578 nm | [1][2][11] |
| Emission Maximum (Em) | 602 nm | [1][2][11] |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [1][11] |
| Molecular Weight | 791.8 g/mol | [1][11] |
| Recommended pH range | 7.2 - 8.5 | [3][5] |
| Solubility | Water, DMSO, DMF | [1] |
Visualizing the Mechanism and Workflow
To further elucidate the labeling process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Reaction of this compound with a primary amine.
Caption: A typical workflow for labeling proteins with this compound.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody. The ratios of dye to protein may need to be optimized for specific applications.[12]
Materials and Reagents
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[9]
-
Quenching solution (optional): 1 M Tris-HCl or glycine (B1666218), pH 7.4
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure
-
Preparation of Protein Solution:
-
Preparation of Dye Stock Solution:
-
Calculation of Reagent Volumes:
-
Determine the desired molar excess of dye to protein. A starting point is often a 10-20 fold molar excess.
-
Calculate the volume of dye stock solution to add to the protein solution based on the concentrations and desired molar ratio.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[12]
-
-
Purification of the Conjugate:
-
Storage of the Conjugate:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[13] It is advisable to add a cryoprotectant like glycerol (B35011) if freezing and to aliquot to avoid repeated freeze-thaw cycles. Protect from light.[13]
-
This comprehensive guide provides the foundational knowledge and practical steps for the successful use of this compound in your research. By understanding the underlying chemistry and carefully controlling the reaction conditions, you can achieve efficient and reproducible labeling of your biomolecules for a wide range of applications.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. abpbio.com [abpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 11. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 12. resources.tocris.com [resources.tocris.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
An In-depth Technical Guide to the Mechanism and Application of BP Fluor 568 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of BP Fluor 568 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. It includes detailed information on the underlying chemistry, optimal reaction conditions, and a step-by-step protocol for its use in bioconjugation.
Core Mechanism of Action: Covalent Amide Bond Formation
BP Fluor 568 NHS ester is an amine-reactive fluorescent probe routinely employed for the covalent labeling of proteins, antibodies, and amine-modified oligonucleotides.[1][2][3] The core of its functionality lies in the N-hydroxysuccinimidyl ester group, which is highly reactive towards primary amines.[4][5][6]
The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism.[4][7] The unprotonated primary amine, typically found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, acts as a nucleophile.[7][8] It attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7][8] This reaction is favored for its ability to proceed under mild, aqueous conditions, which helps to preserve the native structure and function of sensitive biomolecules.[7]
Caption: Reaction mechanism of this compound with a primary amine.
Critical Parameters for Successful Conjugation
The efficiency of the labeling reaction with this compound is highly dependent on several experimental factors. Careful control of these parameters is crucial for achieving optimal and reproducible results.
pH
The pH of the reaction buffer is the most critical factor.[7] The primary amine must be in its unprotonated, nucleophilic state to react with the NHS ester.[7][9] Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 7.2 to 8.5. At acidic pH, the amine group is protonated (R-NH₃⁺), rendering it non-nucleophilic and unreactive.[7]
Competing Hydrolysis
In aqueous solutions, the NHS ester can also react with water in a competing hydrolysis reaction.[7] This leads to the formation of an unreactive carboxylic acid and reduces the efficiency of the desired labeling reaction. The rate of hydrolysis increases significantly with increasing pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just a few minutes at pH 9.
Concentration
Higher concentrations of the protein or biomolecule to be labeled can improve labeling efficiency by favoring the aminolysis reaction over hydrolysis.[9]
Buffers and Solvents
The choice of buffer is critical. Amine-containing buffers, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5][10] Suitable buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[5][9] this compound is soluble in water, DMSO, and DMF.[2] It is common practice to dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the aqueous solution of the biomolecule.[8][11]
Quantitative Data for NHS Ester Reactions
The following table summarizes key quantitative parameters for NHS ester conjugation reactions. It is important to note that these are general values for NHS esters, and optimal conditions for a specific protein and application should be determined empirically.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Critical for ensuring primary amines are deprotonated and nucleophilic. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 50 mM Borate[9] | Must be free of primary amines (e.g., Tris, Glycine).[9] |
| Protein Concentration | 2 - 10 mg/mL[9] | Higher concentrations improve labeling efficiency.[9] |
| Dye:Protein Molar Ratio | 10:1 to 15:1 (starting point)[9] | Should be optimized for the specific protein and desired degree of labeling.[9] |
| Reaction Temperature | Room Temperature (or 4°C)[9] | Most common condition.[9] |
| Reaction Time | 1 - 4 hours[9] | Protect from light during incubation.[9] |
| NHS Ester Hydrolysis Half-life | 4-5 hours at pH 7, 0°C; 10 minutes at pH 8.6, 4°C[5] | Illustrates the strong pH dependence of the competing hydrolysis reaction. |
Detailed Experimental Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound.
1. Preparation of Protein Solution
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3.[10]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[9]
2. Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[12] For example, add 100 µL of DMSO to 1 µmol of the ester.[9]
-
This stock solution should be prepared fresh for each labeling reaction as the NHS ester is not stable in solution for extended periods.[9]
3. Conjugation Reaction
-
While gently stirring or vortexing the protein solution, add the calculated amount of the this compound stock solution. A starting point for the dye-to-protein molar ratio is typically between 10:1 and 15:1.[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9]
4. Quenching the Reaction (Optional)
-
To stop the labeling reaction, a quenching buffer containing primary amines, such as 1 M Tris or glycine, can be added to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 10-15 minutes at room temperature.[12]
5. Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts. Gel filtration chromatography (e.g., using a Sephadex column) is a common and effective method for this purification.[10][11]
6. Determination of Degree of Labeling (DOL)
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (578 nm for BP Fluor 568).[2][12]
Caption: Experimental workflow for protein labeling with this compound.
By understanding the underlying mechanism of action and carefully controlling the key reaction parameters, researchers can effectively utilize this compound to produce brightly fluorescent and stable bioconjugates for a wide range of applications in life sciences and drug development.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
BP Fluor 568 NHS Ester: An In-depth Technical Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 568 NHS ester, a fluorescent dye designed for the covalent labeling of proteins and other biomolecules. It details the underlying chemistry, experimental protocols, and data analysis techniques to empower researchers in utilizing this powerful tool for a wide range of applications in life sciences and drug development.
Introduction to this compound
This compound is an amine-reactive fluorescent dye belonging to the class of N-hydroxysuccinimidyl (NHS) esters.[1] It is a bright, orange-fluorescent dye with excitation and emission spectra suitable for the 568 nm laser line.[2] The NHS ester functional group allows for the covalent attachment of the fluorophore to primary amines on biomolecules, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins, forming a stable amide bond.[3][4][5] This labeling chemistry is robust and widely used due to its efficiency and specificity under mild reaction conditions.[1][4]
BP Fluor 568 is characterized by its high fluorescence quantum yield and photostability, making it a sensitive probe for detecting low-abundance biological targets.[2] A key advantage of BP Fluor 568 is its ability to be conjugated to proteins at high molar ratios with minimal self-quenching, resulting in brighter conjugates and enhanced detection sensitivity in applications such as fluorescence microscopy, flow cytometry, and immunoassays.[2]
Chemical and Spectral Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in labeling experiments. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H33N3O13S2 | [6] |
| Molecular Weight | 791.8 g/mol | [6] |
| Excitation Maximum (λex) | 578 nm | [6] |
| Emission Maximum (λem) | 602 nm | [6] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, desiccated | [3] |
The Chemistry of NHS Ester Labeling
The labeling reaction of this compound with a protein is a nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[3][4]
Experimental Protocols
The following sections provide a detailed methodology for labeling proteins with this compound, including the calculation of the degree of labeling and a troubleshooting guide.
Required Materials
-
This compound
-
Protein of Interest: Purified and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5.
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
-
Spectrophotometer
Protein Preparation
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
Labeling Reaction
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate the Molar Ratio: Determine the desired molar ratio of dye to protein. A 10-20 fold molar excess of the dye is a common starting point for optimal labeling.[4]
-
Initiate the Reaction: While gently stirring, add the calculated volume of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quench the Reaction: Add the quenching buffer to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
Separate the labeled protein from the unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter.[8]
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the absorbance of the dye at this wavelength. A correction factor (CF) for BP Fluor 568 at 280 nm would be needed from the manufacturer, but a general approximation for similar dyes is often used if unavailable. For this guide, we will assume a hypothetical CF of 0.1.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₇₈ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₇₈ / ε_dye (where ε_dye for BP Fluor 568 is 88,000 M⁻¹cm⁻¹)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Workflow and Logic
The entire process, from preparation to data analysis, can be visualized as a logical workflow.
Application in Signaling Pathway Analysis
Fluorescently labeled proteins are invaluable tools for visualizing and quantifying cellular processes, including signal transduction pathways. A protein labeled with BP Fluor 568 can be introduced into cells or used in in vitro assays to study its localization, interaction with other proteins, and involvement in signaling cascades.
Troubleshooting
Common issues encountered during protein labeling with NHS esters and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Degree of Labeling (DOL) | - Incorrect buffer pH (too low).- Presence of competing amines (e.g., Tris, BSA).- Hydrolyzed NHS ester.- Insufficient molar excess of dye. | - Ensure reaction buffer pH is 8.3-8.5.- Perform buffer exchange to an amine-free buffer.- Prepare fresh dye stock solution immediately before use.- Increase the molar ratio of dye to protein. | [3][4] |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- The labeled protein is less soluble. | - Minimize the volume of the dye stock solution added.- Perform the labeling reaction at 4°C.- After labeling, clarify the solution by centrifugation. | |
| Loss of Protein Activity | - Labeling of critical residues in the active or binding site.- Over-labeling of the protein. | - Reduce the molar excess of the dye to decrease the DOL.- Consider alternative labeling chemistries that target different amino acid residues. |
By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this compound for the fluorescent labeling of proteins, enabling a wide array of downstream applications in biological research and drug discovery.
References
An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of amine-reactive fluorescent dyes, their core principles, applications in microscopy, and detailed protocols for their use. It is designed to be a practical resource for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy for visualizing, tracking, and quantifying biological molecules and processes.
Core Principles of Amine-Reactive Fluorescent Dyes
Amine-reactive fluorescent dyes are synthetic organic molecules capable of forming stable covalent bonds with primary amino groups (-NH₂) found on biomolecules.[1] In biological systems, the most accessible primary amines are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[1] This reactivity makes them invaluable tools for labeling proteins, antibodies, peptides, and amine-modified nucleic acids for visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2][3]
The two most common classes of amine-reactive functionalities are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (ITCs).
-
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive group due to their high reactivity and the formation of stable amide bonds with primary amines.[1] The reaction is most efficient under slightly basic conditions (pH 8.3-8.5), where the primary amino groups are deprotonated and thus more nucleophilic.[1] It is critical to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye.[4]
-
Isothiocyanates (ITCs): Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[3] While also a common method for fluorescent labeling, the resulting thiourea bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[5]
Quantitative Properties of Common Amine-Reactive Dyes
The selection of a fluorescent dye is critical for the success of an experiment and depends on factors such as the excitation source available, the desired emission color, and the photophysical properties of the dye. Brighter dyes with higher quantum yields and extinction coefficients, as well as greater photostability, are generally preferred. The following tables summarize the key quantitative properties of a selection of common amine-reactive fluorescent dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 495 | 519-525 | 73,000 - 75,000 | 0.5 - 0.92 | Isothiocyanate |
| Rhodamine | Tetramethylrhodamine isothiocyanate (TRITC) | 544 - 557 | 570 - 576 | ~85,000 | - | Isothiocyanate |
| Alexa Fluor | Alexa Fluor 488 NHS Ester | 492 - 495 | 517 - 519 | 41,000 - 71,000 | 0.92 | NHS Ester |
| Alexa Fluor 555 NHS Ester | 555 | 565 | 150,000 | - | NHS Ester | |
| Alexa Fluor 647 NHS Ester | 650 - 655 | 665 - 680 | 191,800 - 270,000 | 0.15 - 0.33 | NHS Ester | |
| DyLight | DyLight 488 NHS Ester | 493 | 518 | 70,000 | - | NHS Ester |
| DyLight 550 NHS Ester | 562 | 576 | 150,000 | - | NHS Ester | |
| DyLight 650 NHS Ester | 652 | 672 | 250,000 | - | NHS Ester | |
| CF Dyes | CF Dye 488A SE | 490 | 515 | - | - | Succinimidyl Ester |
| CF Dye 568 SE | 562 | 583 | - | - | Succinimidyl Ester | |
| CF Dye 647 SE | 650 | 665 | - | - | Succinimidyl Ester |
Note: Spectral properties can be influenced by the solvent, conjugation partner, and local environment. The values presented are for the unconjugated dye and should be used as a guideline.[6]
Experimental Protocols
General Protocol for Protein Labeling with NHS Ester Dyes
This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[4]
Materials:
-
Protein of interest (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[2][7]
-
Amine-reactive fluorescent dye (NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[10]
-
Quenching reagent (optional): 1.5 M hydroxylamine (B1172632), pH 8.5, or Tris buffer.[5]
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform a buffer exchange into the reaction buffer. The protein concentration should be at least 2 mg/mL for optimal results.[5][11]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Vortex briefly to ensure the dye is fully dissolved.
-
Perform the Labeling Reaction:
-
Slowly add the reactive dye solution to the protein solution while gently stirring.[5] The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Stop the Reaction (Optional): The reaction can be stopped by adding a quenching reagent like hydroxylamine or Tris buffer and incubating for another 30-60 minutes.[5]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.[3]
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA, aliquoting, and freezing at -20°C or -80°C.[2]
Protocol for Cell Surface Labeling
This protocol is a general guideline for labeling the surface of live cells.
Materials:
-
Cells in suspension or adherent in a culture dish.
-
Amine-reactive fluorescent dye (a cell-impermeant version is recommended for surface labeling).
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Serum-free culture medium.
Procedure:
-
Prepare the Cells: Wash the cells twice with ice-cold PBS to remove any proteins from the culture medium.
-
Prepare the Dye Solution: Prepare a stock solution of the amine-reactive dye in DMSO. Dilute the stock solution to the desired final concentration (typically 1-10 µM) in ice-cold PBS immediately before use.
-
Label the Cells: Resuspend or cover the cells with the dye solution and incubate for 15-30 minutes on ice or at 4°C, protected from light.
-
Wash the Cells: Quench the reaction and remove excess dye by washing the cells three times with PBS containing 1% bovine serum albumin (BSA) or serum-containing medium.
-
Microscopy: The labeled cells are now ready for imaging.
Visualizations of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the key steps in labeling proteins and cells with amine-reactive fluorescent dyes.
Caption: Workflow for labeling proteins with amine-reactive dyes.
Caption: Workflow for surface labeling of live cells.
Signaling Pathway Visualization
Amine-reactive dyes are instrumental in visualizing components of signaling pathways, often through the labeling of antibodies for immunofluorescence microscopy. Below are simplified diagrams of two common signaling pathways that can be studied using this technique.
G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled ligands or antibodies targeting GPCRs or downstream effectors can be used to study receptor localization, trafficking, and signaling.[3][5]
Caption: Simplified GPCR signaling pathway.
Receptor Tyrosine Kinase (RTK) Signaling
Fluorescently labeled antibodies against RTKs (e.g., EGFR) or downstream signaling proteins (e.g., phosphorylated kinases) are commonly used to investigate pathway activation and protein localization.[2][13]
Caption: Simplified RTK signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescent labeling of hormone receptors in viable cells: preparation and properties of highly fluorescent derivatives of epidermal growth factor and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 11. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 568 NHS ester solubility and storage conditions
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility, storage, and handling of BP Fluor 568 NHS ester. It includes detailed experimental protocols for bioconjugation and application in immunofluorescence, alongside diagrams illustrating key chemical reactions and experimental workflows.
Core Properties and Specifications
BP Fluor 568 is a bright, orange-fluorescent dye notable for its high photostability and pH insensitivity across a wide range (pH 4-10).[1][2][3][4][5][6] Its N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative designed for covalently labeling biomolecules. The NHS ester reacts specifically with primary amines (R-NH₂), such as those on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][2][7] This makes it a widely used tool for creating fluorescently labeled proteins, antibodies, and amine-modified oligonucleotides for applications in fluorescence imaging and flow cytometry.[1][3]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₃N₃O₁₃S₂ | [1] |
| Molecular Weight | 791.8 g/mol | [1][6] |
| Excitation Maximum (Ex) | 578 nm | [1][6][8] |
| Emission Maximum (Em) | 602 nm | [1][6][8] |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [1][6] |
| Purity | >70% | [1] |
Solubility and Storage Conditions
Proper handling and storage of this compound are critical to maintaining its reactivity and ensuring reproducible experimental outcomes.
Solubility Data
This compound is qualitatively described as being soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] However, specific quantitative solubility data (e.g., mg/mL) is not readily published by manufacturers. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility.
| Solvent | Reported Solubility | Reference |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
Storage and Handling
The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, where water attacks the ester, rendering the dye incapable of reacting with amines.[1][9] The rate of hydrolysis increases significantly with pH.[3][9]
| Condition | Recommendation | Rationale | Reference |
| Solid Form | Store at -20°C, desiccated, and protected from light. | Minimizes degradation and hydrolysis. Can be stored for up to 12 months under these conditions. | [1][7][9][10] |
| Shipping | Can be shipped at ambient temperature for short periods (up to 3 weeks). | The solid, dry form is relatively stable over short durations. | [1][9] |
| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF immediately before use. | NHS esters are unstable in solution due to susceptibility to hydrolysis, even from trace amounts of water in the solvent. | [7][11] |
| Long-term Solution Storage | Not recommended. | Storing NHS esters in solution, even when frozen, can lead to gradual hydrolysis and loss of reactivity. | [11] |
| Aliquoting | For frequent use, aliquot the solid dye into smaller, single-use vials. | Avoids repeated warming and cooling of the main stock, which can introduce moisture. | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to proteins and its subsequent use in immunofluorescence.
Protein Labeling Protocol
This protocol describes a general procedure for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein solution (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.[7] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[7][12] Phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, although the reaction will be slower.[7] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[11]
-
Dye Stock Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or high-quality DMF to a concentration of 10 mg/mL or 10 mM.[1][7] Vortex briefly to ensure it is fully dissolved.
2. Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved NHS ester.[1] The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][7]
3. Purification of the Conjugate:
-
The most common method to separate the labeled protein from unreacted dye and the NHS byproduct is size-exclusion chromatography (SEC), also known as gel filtration.[7][8][10][13][14]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.[7]
-
Apply the reaction mixture to the column. The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules will be retained longer.[8][14]
-
Collect the fractions containing the colored, labeled protein. The separation is often visible to the naked eye.
-
Combine the fractions containing the purified conjugate. The protein concentration can be determined using a spectrophotometer or a protein assay.
4. Storage of the Conjugate:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C in smaller aliquots for long-term storage.[10] Adding a preservative like sodium azide (B81097) (to a final concentration of 2 mM) can prevent microbial growth for storage at 4°C.[7]
Mandatory Visualizations
Chemical Reaction of this compound
The diagram below illustrates the nucleophilic acyl substitution reaction between the NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Antibody Labeling
This workflow outlines the key steps from reagent preparation to the final purified, fluorescently labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ibidi.com [ibidi.com]
- 5. NHS-ester-protein-labeling [protocols.io]
- 6. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 14. goldbio.com [goldbio.com]
A Technical Guide to Oligonucleotide Labeling with BP Fluor 568 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 568 NHS ester and its application in the fluorescent labeling of oligonucleotides. It includes detailed physiochemical properties, a step-by-step experimental protocol for conjugation, and an outline of key applications for the resulting fluorescently labeled oligonucleotides.
Introduction to this compound
BP Fluor 568 is a bright, orange fluorescent dye that is well-suited for labeling biomolecules.[1][2][3] Its N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive compound designed for the straightforward and efficient labeling of molecules containing primary aliphatic amines, such as amino-modified oligonucleotides.[1][2][4] The reaction between the NHS ester and the primary amine forms a stable and covalent amide bond.[4][5]
This fluorophore is characterized by its high water solubility, photostability, and pH insensitivity over a wide range (pH 4 to 10), making it a reliable tool for various biological imaging and detection applications.[1][6][7] BP Fluor 568 is spectrally compatible with the 568 nm laser line, commonly found on Argon-Krypton mixed-gas lasers.[1][3]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [1][2] |
| Emission Maximum (λem) | 602 nm | [1][2] |
| Molecular Weight (MW) | 791.8 g/mol | [1] |
| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Line | 568 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocol: Oligonucleotide Labeling
This section details the methodology for conjugating this compound to an amino-modified oligonucleotide. The protocol involves the preparation of reagents, the conjugation reaction itself, and the subsequent purification of the labeled oligonucleotide.
Reagent Preparation
-
Amino-Modified Oligonucleotide:
-
The oligonucleotide should be purified, for instance by HPLC or PAGE, to ensure the removal of any contaminating small molecules or truncated sequences.
-
Dissolve the amino-labeled oligonucleotide in a conjugation buffer that is free of primary amines.[8] A common choice is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer with a pH between 8.3 and 8.5.[5] Tris buffers are not suitable as they contain primary amines that will compete with the oligonucleotide for the NHS ester.[8]
-
The final concentration of the oligonucleotide should typically be between 0.3 and 0.8 mM.
-
-
This compound Solution:
-
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5):
-
To prepare a 0.5 M sodium bicarbonate solution, dissolve 4.2 g of sodium bicarbonate in 100 mL of nuclease-free water.[9]
-
To prepare a 0.5 M sodium carbonate solution, dissolve 5.3 g of sodium carbonate in 100 mL of nuclease-free water.[9]
-
A combination of these two solutions can be used to achieve the desired pH. For a pH of 8.75, one can combine 4 mL of the carbonate solution with 46 mL of the bicarbonate solution and adjust the pH as needed before bringing the final volume to 200 mL with nuclease-free water.[9]
-
Conjugation Reaction
-
In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide with the freshly prepared this compound solution.
-
A 5- to 20-fold molar excess of the NHS ester over the oligonucleotide is generally recommended to drive the reaction to completion.[5]
-
Gently vortex the reaction mixture to ensure thorough mixing.
-
Incubate the reaction for 1 to 4 hours at room temperature (approximately 20-25°C).[5] To protect the fluorescent dye from photobleaching, it is advisable to cover the reaction tube with aluminum foil.
Purification of the Labeled Oligonucleotide
Post-conjugation, it is crucial to purify the labeled oligonucleotide to remove any unreacted dye and other byproducts. Several methods can be employed for this purpose:
-
Ethanol (B145695) Precipitation: This method is effective for removing unconjugated dye.
-
Add 20 µL of a 3 M sodium chloride solution and 250 µL of ethanol to the reaction mixture.[8]
-
Mix well and cool the solution at -20°C for at least 30 minutes.[8]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[8]
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.[8]
-
Briefly dry the pellet and resuspend it in an appropriate buffer or nuclease-free water.[8]
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase (RP) or anion-exchange (AEX) HPLC can be used.
-
RP-HPLC: Separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye based on hydrophobicity. A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).[8]
-
AEX-HPLC: Separates molecules based on charge. The negatively charged backbone of the oligonucleotide allows for its separation from the less charged or neutral dye molecules. Elution is typically achieved with an increasing salt gradient.[5]
-
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to separate the labeled oligonucleotide from the free dye. The band corresponding to the fluorescently labeled oligonucleotide can be excised, and the product can be recovered using methods like "crush and soak".[9]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for labeling an amino-modified oligonucleotide with this compound.
Caption: Reaction of an amino-modified oligonucleotide with this compound.
Applications of Fluorescently Labeled Oligonucleotides
Oligonucleotides labeled with fluorescent dyes like BP Fluor 568 are indispensable tools in molecular biology and diagnostics.[10][11] Some of their key applications include:
-
Nucleic Acid Sequencing: Fluorescently labeled primers and terminators are fundamental to Sanger sequencing and next-generation sequencing technologies.[10][]
-
Gene Expression Analysis: Labeled oligonucleotides are used as probes in microarrays and quantitative real-time PCR (qPCR) to measure the abundance of specific mRNA transcripts.[10][]
-
Fluorescence In Situ Hybridization (FISH): These probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues, which is valuable for cytogenetics and spatial transcriptomics.[10]
-
Genetic Diagnostics: Labeled probes are employed in various assays to detect genetic mutations, single nucleotide polymorphisms (SNPs), and the presence of pathogenic DNA or RNA.[10][]
-
Fluorescence Resonance Energy Transfer (FRET): Dual-labeled oligonucleotides can be used in FRET-based assays to study molecular interactions and conformational changes in real-time.[10]
The high sensitivity and selectivity of fluorescent detection, combined with the specificity of oligonucleotide hybridization, make fluorescently labeled oligonucleotides powerful reagents for a wide array of research, diagnostic, and therapeutic development applications.[10]
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. abpbio.com [abpbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Fluorescent Dyes Applications [genelink.com]
- 11. atdbio.com [atdbio.com]
BP Fluor 568: A Technical Guide to Brightness and Photostability
For Researchers, Scientists, and Drug Development Professionals
BP Fluor 568 is a high-performance, orange-fluorescent dye engineered for exceptional brightness and photostability, making it a robust tool for a wide range of fluorescence-based biological applications. This technical guide provides an in-depth analysis of the dye's key performance characteristics and detailed protocols for its application and characterization. BP Fluor 568 is spectrally similar to other popular dyes in the same wavelength range and is often presented as an equivalent to Alexa Fluor 568.[1] Its superior fluorescence output and resistance to photobleaching make it particularly well-suited for demanding applications such as the direct imaging of low-abundance targets.[2][3][4]
Core Photophysical and Chemical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. BP Fluor 568 exhibits a high molar extinction coefficient, indicating efficient light absorption, and a favorable quantum yield, signifying a high probability of emitting a photon after excitation.
Table 1: Quantitative Data for BP Fluor 568 and its Derivatives
| Property | BP Fluor 568 Maleimide | BP Fluor 568 Cadaverine | BP Fluor 568 DBCO | BP Fluor 568 Azide | Alexa Fluor 568 (equivalent) |
| Excitation Maximum (nm) | 575[2] | 578[4] | 578[5] | 578[3] | 578 |
| Emission Maximum (nm) | 600[2] | 602[4] | 602[5] | 602[3] | 603 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 92,000[2] | 93,000[4] | 88,000[5] | 88,000[3] | Not specified |
| Quantum Yield (Φ) | Not specified | Not specified | Not specified | Not specified | 0.69[6] |
| Solubility | Water, DMSO, DMF[2] | Water, DMSO, DMF, MeOH[4] | Water, DMSO, DMF, MeOH[5] | Water, DMSO, DMF, MeOH[3] | Not specified |
| pH Sensitivity | Fluorescence is pH independent over a wide pH range.[2][3][4] | Fluorescence is pH independent over a wide pH range.[4] | Fluorescence is pH independent over a wide pH range.[5] | Fluorescence is pH independent over a wide pH range.[3] | Not specified |
Photostability
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the procedure for determining the fluorescence quantum yield of BP Fluor 568 relative to a standard with a known quantum yield.
Materials:
-
BP Fluor 568 solution of unknown quantum yield
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the BP Fluor 568 and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
-
Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the BP Fluor 568 and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the BP Fluor 568 sample (Φ_sample) can be calculated using the following equation:[11]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Protocol 2: Assessment of Photostability
This protocol describes a method to quantify the photostability of BP Fluor 568 by measuring its photobleaching rate.
Materials:
-
BP Fluor 568 conjugated to a biological molecule (e.g., an antibody) or immobilized on a surface.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Appropriate filter sets for BP Fluor 568.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Mounting medium (antifade reagent is recommended for comparison).
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for BP Fluor 568.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t_½).
-
Visualizations
Immunofluorescence Staining Workflow
The following diagram illustrates a typical indirect immunofluorescence staining workflow where a dye like BP Fluor 568 would be conjugated to a secondary antibody.
Caption: Indirect Immunofluorescence Workflow.
Photostability Measurement Workflow
This diagram outlines the key steps in quantifying the photostability of a fluorescent dye.
Caption: Photostability Measurement Workflow.
Hypothetical Photobleaching Decay Curve
The following diagram illustrates a typical exponential decay of fluorescence intensity due to photobleaching, comparing a highly photostable dye like BP Fluor 568 with a less stable dye.
Caption: Hypothetical Photobleaching Curve.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 11. chem.uci.edu [chem.uci.edu]
A Technical Guide to Water-Soluble and pH-Insensitive Fluorescent Probes for Cellular Imaging and Drug Development
December 2025
Abstract
Fluorescent probes that exhibit robust water solubility and maintain stable fluorescence across a range of physiological pH values are indispensable tools in biological research and drug development. Their ability to function reliably in aqueous environments without being influenced by natural pH fluctuations within cellular compartments allows for precise and quantitative measurements. This technical guide provides an in-depth overview of the core principles, design strategies, and applications of water-soluble and pH-insensitive fluorescent probes. We will delve into the key classes of these probes, including advanced BODIPY and rhodamine derivatives, as well as quantum dots, summarizing their photophysical properties in comparative tables. Detailed experimental protocols for their synthesis, characterization, and application in cellular imaging are provided. Furthermore, this guide employs visualizations to illustrate the fundamental mechanisms of fluorescence modulation and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The intricate machinery of living cells operates within a tightly regulated aqueous environment where pH can vary significantly between different organelles. For instance, the cytoplasm is maintained at a neutral pH of ~7.2-7.4, while lysosomes are acidic (pH 4.5-5.5) and mitochondria are slightly alkaline (pH ~8.0)[1][2]. Consequently, fluorescent probes intended for visualizing and quantifying biological processes must exhibit both high water solubility and fluorescence that is independent of these pH gradients to ensure accurate and reproducible results.
The development of such probes has been driven by the need to overcome the limitations of early fluorescent dyes, which often suffered from poor water solubility, leading to aggregation and altered photophysical properties, and pH sensitivity that confounded experimental outcomes[3][4][5]. Modern design strategies focus on incorporating hydrophilic moieties to enhance water solubility and employing fluorophore scaffolds that are inherently resistant to protonation-induced changes in their electronic structure.
This guide will explore the major classes of water-soluble and pH-insensitive fluorescent probes, their underlying chemical principles, and their practical applications.
Core Classes of Water-Soluble and pH-Insensitive Fluorescent Probes
BODIPY Derivatives
Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile class of fluorophores due to their high fluorescence quantum yields, sharp emission peaks, and good photostability[6]. Strategies to confer water solubility and pH insensitivity upon the inherently hydrophobic BODIPY core often involve the introduction of charged or polar functional groups.
-
Water Solubility: The incorporation of sulfonate groups, polyethylene (B3416737) glycol (PEG) chains, or zwitterionic moieties like sulfobetaines can significantly enhance the water solubility of BODIPY dyes[7][8]. These modifications prevent aggregation in aqueous media, which would otherwise lead to fluorescence quenching.
-
pH Insensitivity: The core structure of many BODIPY dyes is largely insensitive to pH changes within the physiological range[6]. However, modifications at the meso-position can sometimes introduce pH sensitivity. Careful design is crucial to avoid this. For instance, avoiding ionizable groups near the fluorophore core helps maintain pH insensitivity.
Rhodamine Derivatives
Rhodamine dyes are another cornerstone of fluorescence microscopy, known for their excellent brightness and photostability[1][9]. Traditional rhodamine probes often exhibit pH-dependent fluorescence due to the equilibrium between a fluorescent, open-ring quinoid form and a non-fluorescent, closed-ring spirolactam form[9][10].
-
Water Solubility: Introducing polar groups such as carboxylates or sulfonates can improve the water solubility of rhodamine derivatives[11][12].
-
pH Insensitivity: To achieve pH-insensitivity, the spirolactam equilibrium must be suppressed. This can be accomplished by creating derivatives where the carboxyl group responsible for lactam formation is replaced with a non-reactive amide or ester, or by designing probes that operate via a different quenching mechanism, such as Twisted Intramolecular Charge Transfer (TICT)[5]. In TICT-based probes, fluorescence is quenched by intramolecular rotation, a process that can be modulated by viscosity or target binding rather than pH[5].
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that offer distinct advantages as fluorescent probes, including broad absorption spectra, narrow and tunable emission spectra, and exceptional photostability[13][14].
-
Water Solubility: QDs are typically synthesized in organic solvents and require surface modification to become water-soluble. This is achieved by coating them with hydrophilic ligands such as N-acetylcysteine or small peptides[15][16].
-
pH Insensitivity: The core emission of many QDs, such as those made of CdSe/ZnS, is inherently insensitive to pH[13][15]. However, the surface chemistry can influence their stability and fluorescence in different pH environments. Proper surface functionalization is key to ensuring stable and pH-insensitive fluorescence in biological media[15]. Some QD-based probes are intentionally designed to be pH-sensitive by conjugating them with pH-sensitive organic dyes, creating FRET-based sensors[13][14]. For applications requiring pH-insensitivity, such pairings are avoided.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of representative water-soluble and pH-insensitive fluorescent probes from the major classes discussed.
Table 1: Photophysical Properties of Selected Water-Soluble and pH-Insensitive Fluorescent Probes
| Probe Class | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Water-Solubilizing Group | Reference |
| BODIPY | Sulfobetaine BODIPY | ~650 | ~670 | Not specified | Red-NIR emission, prevents aggregation | [7][8] |
| Water-soluble BODIPY for NO | Not specified | Not specified | 0.001 (quenched) | o-diaminophenyl groups for NO sensing | [17] | |
| Rhodamine | Rhodamine B derivative (amide) | ~550 | ~580 | High | Amide linkage prevents spirolactam formation | [9] |
| MitoAR | >500 | >500 | High | Positive charge for mitochondrial targeting | [11] | |
| Quantum Dots | CdSe/ZnS-PH | 400 | ~560 | Not specified | Peptide (D-penicillamine and histidine) coating | [15][16] |
| CdTeSe/ZnS | Not specified | 750 | Not specified | Cysteamine coating | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and applying these fluorescent probes.
Mechanisms of Fluorescence Modulation
The fluorescence of a probe can be modulated through various mechanisms. For pH-insensitive probes, the goal is to have a stable, "always on" signal. However, some probes are designed to be "off-on," where fluorescence is activated by a specific analyte rather than pH.
References
- 1. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent pH-Responsive Probes Based on Water-Soluble Boron-Dipyrromethene (BODIPY) Derivatives, Featuring Long-Wavelength Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational design and bioimaging application of water-soluble Fe3+ fluorescent probes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Induction of pH sensitivity on the fluorescence lifetime of quantum dots by NIR fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantum Dot-Fluorescent Protein FRET Probes for Sensing Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ruidera.uclm.es [ruidera.uclm.es]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly water-soluble BODIPY-based fluorescent probe for sensitive and selective detection of nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Evaluation of BP Fluor 568 for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BP Fluor 568, a bright, orange-fluorescent dye, and its suitability for immunofluorescence applications. It includes key performance data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways to aid researchers in integrating this fluorophore into their studies.
Core Performance Characteristics of BP Fluor 568
BP Fluor 568 is positioned as a high-performance alternative to other fluorophores in the same spectral range, such as Alexa Fluor 568. It is characterized by its high photostability and brightness, making it well-suited for demanding imaging applications, including the detection of low-abundance biological targets.[1][2][3][4] Its fluorescence is also notably stable across a wide pH range, which is a crucial attribute for maintaining consistent signal intensity in various biological buffers and cellular environments.[3][5]
Quantitative Data Summary
The performance of a fluorophore is defined by several key metrics, including its spectral properties, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The table below summarizes these critical parameters for various conjugates of BP Fluor 568 and provides a comparison with the spectrally similar Alexa Fluor 568.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BP Fluor 568 Azide, 6-isomer | 572 | 598 | 94,238 | 0.91 |
| BP Fluor 568 Azide | 578 | 602 | 88,000 | Not Specified |
| BP Fluor 568 DBCO, 6-isomer | 572 | 598 | 94,238 | 0.91 |
| BP Fluor 568 Maleimide | 575 | 600 | 92,000 | Not Specified |
| BP Fluor 568 TCO | 578 | 602 | 88,000 | Not Specified |
| BP Fluor 568 TFP Ester | 578 | 602 | 88,000 | Not Specified |
| Alexa Fluor 568 | 578 | 603 | 91,000 | 0.69 |
Experimental Protocol: Immunofluorescence Staining of Cultured Cells
This section details a comprehensive protocol for performing immunofluorescence staining on cultured cells using secondary antibodies conjugated to BP Fluor 568.
Materials and Reagents
-
Cells: Adherent cells cultured on sterile glass coverslips in a multi-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Specific to the target protein of interest.
-
Secondary Antibody: BP Fluor 568-conjugated antibody specific to the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS).
-
Washing Buffer: PBS.
-
Antifade Mounting Medium.
-
Microscope Slides.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Seed cells onto sterile glass coverslips placed in the wells of a multi-well plate.
-
Culture cells to the desired confluency (typically 60-80%).
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with PBS at room temperature.
-
-
Fixation:
-
Add a sufficient volume of 4% PFA to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well.
-
Incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Aspirate the buffer and wash twice with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the cells.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-conjugated secondary antibody in Blocking Buffer.
-
From this point forward, protect the samples from light.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium.
-
Seal the edges of the coverslip with clear nail polish if necessary.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and BP Fluor 568 (orange/red channel).
-
Visualizing Experimental and Biological Processes
To facilitate a clearer understanding of the methodologies and the biological context, the following diagrams have been generated using the DOT language.
Immunofluorescence Experimental Workflow
Caption: A flowchart of the immunofluorescence staining protocol.
Example Signaling Pathway: MAPK/ERK Cascade
Immunofluorescence is a powerful technique to visualize the components and activation states of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently studied using this method.[6][7]
Caption: The MAPK/ERK signaling pathway from cell surface to nucleus.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. academic.oup.com [academic.oup.com]
- 4. ptglab.com [ptglab.com]
- 5. mdpi.com [mdpi.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Unlocking New Frontiers: A Technical Guide to Novel Applications of BP Fluor 568
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the advanced and emerging applications of BP Fluor 568, a bright and photostable orange-fluorescent dye. As an equivalent to Alexa Fluor® 568, BP Fluor 568 offers exceptional performance in a variety of cutting-edge research and drug discovery contexts. Beyond its standard use in immunofluorescence and flow cytometry, this guide explores its utility in super-resolution microscopy, high-throughput screening, live-cell imaging of dynamic cellular processes, and other innovative techniques. Detailed experimental protocols and structured data are provided to empower researchers to harness the full potential of this versatile fluorophore.
Core Properties of BP Fluor 568
BP Fluor 568 is a sulfonated rhodamine derivative characterized by its high fluorescence quantum yield, photostability, and pH insensitivity in the physiological range. These properties make it an ideal choice for demanding imaging applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2] |
| Emission Maximum (λem) | ~602 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~88,000 - 93,000 cm⁻¹M⁻¹ | [2][3][4][5][6][7] |
| Recommended Laser Line | 568 nm | [1][2][4][5] |
| Solubility | Water, DMSO, DMF | [2][4][5][6][7] |
| Reactive Forms Available | Carboxylic acid, NHS Ester, Maleimide, Azide, Alkyne, DBCO, Hydroxylamine, Cadaverine | [2][3][4][5][6][7][8][9] |
Novel Application 1: Super-Resolution Microscopy (STORM & STED)
The exceptional photophysical properties of BP Fluor 568, particularly its brightness and ability to photoswitch, make it a valuable tool for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. These methods bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale.
Experimental Protocol: dSTORM Imaging of the Cytoskeleton
This protocol, adapted for BP Fluor 568 (as an Alexa Fluor 568 equivalent), outlines the steps for direct STORM (dSTORM) imaging of microtubules.
Materials:
-
Cells cultured on #1.5 thickness coverslips
-
Primary antibody against α-tubulin
-
Secondary antibody conjugated to BP Fluor 568
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 3% BSA in PBS
-
STORM imaging buffer:
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase, 50 µL catalase (2.1 mg/mL) in 200 µL Buffer A
-
MEA solution: 1 M cysteamine (B1669678) in water
-
Final imaging buffer (prepare fresh): 620 µL Buffer B, 7 µL GLOX solution, 70 µL MEA solution
-
Procedure:
-
Cell Culture and Fixation: Culture cells to 50-70% confluency on coverslips. Fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with BP Fluor 568-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Sample Mounting: Mount the coverslip on a microscope slide with a drop of freshly prepared STORM imaging buffer. Seal the edges with nail polish.
-
Image Acquisition:
-
Use a super-resolution microscope equipped for STORM imaging.
-
Illuminate the sample with the 568 nm laser at high power to induce photoswitching of the BP Fluor 568 molecules.
-
Acquire a series of thousands of images (frames) to capture the stochastic blinking of individual fluorophores.
-
-
Image Reconstruction: Process the raw image data using specialized software to localize the precise position of each blinking event and reconstruct a super-resolved image of the microtubules.
References
- 1. microscopyu.com [microscopyu.com]
- 2. mcgill.ca [mcgill.ca]
- 3. The Guide to STED Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CLF Single Molecule Tracking Data Analysis [clf.stfc.ac.uk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. biorxiv.org [biorxiv.org]
BP Fluor 568 NHS Ester: A Technical Guide for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of BP Fluor 568 NHS ester, a bright and photostable orange fluorescent dye, for use in flow cytometry. It covers the core spectral and physical properties, detailed protocols for antibody conjugation, and subsequent cell staining for flow cytometric analysis.
Core Concepts: this compound
This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (e.g., on lysine (B10760008) residues) under mild alkaline conditions to form a stable amide bond. This covalent conjugation makes it an excellent tool for creating fluorescent probes for various biological assays, including flow cytometry. Its bright fluorescence, photostability, and pH insensitivity between pH 4 and 10 make it a reliable choice for generating robust and reproducible results. The excitation and emission spectra of BP Fluor 568 are well-suited for the 568 nm laser line available on many common flow cytometers.
Quantitative Data
The following tables summarize the key quantitative data for this compound and spectrally similar dyes.
Table 1: Spectral and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [1] |
| Emission Maximum (λem) | 602 nm | [1] |
| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Condition | -20°C, protect from light | [1] |
Table 2: Spectral Properties of Spectrally Similar Dyes
| Dye Name | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient | Quantum Yield | Reference |
| Fluorescent Dye 568 | 572 nm | 598 nm | 94,238 cm⁻¹M⁻¹ | 0.912 | [2] |
| Andy Fluor™ 568 | 578 nm | 602 nm | 85,000 cm⁻¹M⁻¹ | Not Specified |
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a general procedure for labeling an IgG antibody with this compound. The amounts can be scaled up or down depending on the desired quantity of the final conjugate.
Materials:
-
IgG antibody (free of amine-containing stabilizers like BSA or Tris)
-
This compound
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25) or other purification device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL. If the antibody is already in a buffer, ensure the buffer does not contain primary amines. The pH should be adjusted to 8.3-8.5.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 8-12 moles of dye per mole of antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification of the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the antibody-dye conjugate. Alternatively, other methods like dialysis or spin columns can be used.
-
Determination of Degree of Labeling (DOL) (Optional): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~578 nm).
-
Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and storing at -20°C.
Flow Cytometry Staining of Cell Surface Markers
This protocol outlines a general procedure for staining cells in suspension with a BP Fluor 568-conjugated antibody for flow cytometry.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
-
BP Fluor 568-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Cell Count and Aliquoting: Resuspend the cells in staining buffer and perform a cell count. Aliquot approximately 1 x 10^6 cells per tube.
-
(Optional) Fc Receptor Blocking: To prevent non-specific binding of the antibody, resuspend the cells in a buffer containing an Fc receptor blocking agent and incubate for 10-15 minutes at 4°C.
-
Antibody Staining: Add the predetermined optimal concentration of the BP Fluor 568-conjugated antibody to the cell suspension. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant after each wash.
-
(Optional) Viability Staining: If a viability dye is to be used, follow the manufacturer's protocol for staining.
-
Resuspension for Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and filters appropriate for BP Fluor 568 (e.g., 561 nm or 568 nm laser for excitation and a ~610/20 nm bandpass filter for emission).
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for labeling an antibody with this compound.
Caption: Experimental workflow for cell staining for flow cytometry.
References
Methodological & Application
Application Notes and Protocols for BP Fluor 568 NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS Ester is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, particularly antibodies. The N-hydroxysuccinimidyl (NHS) ester functional group efficiently reacts with primary amino groups (-NH2) on lysine (B10760008) residues of the antibody in a mild alkaline environment to form a stable amide bond.[1][2][3] This process yields a fluorescently labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunohistochemistry, and fluorescent cell imaging.[4] This document provides a detailed protocol for the successful conjugation of this compound to antibodies.
Quantitative Data Summary
Successful antibody labeling depends on several key parameters, which can be optimized for specific antibodies and applications. The following table summarizes the recommended starting conditions for labeling an IgG antibody.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations ( >5 mg/mL) can lead to greater labeling efficiency.[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Amine-free buffers are crucial as they will otherwise compete with the antibody for reaction with the NHS ester.[2][5] |
| Dye Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | The dye stock solution should be prepared fresh immediately before use as NHS esters are moisture sensitive.[1][5][6] |
| Molar Excess of Dye:Antibody | 8:1 to 20:1 | This ratio may require optimization for different proteins and desired degrees of labeling.[7] |
| Reaction Time | 1 hour | Incubation time can be extended, but this may increase the degree of labeling.[1][3] |
| Reaction Temperature | Room Temperature | Labeling is typically carried out at room temperature.[1][3] |
| Quenching Reagent (Optional) | 1 M Tris-HCl or Glycine, pH 7.4 | Can be used to stop the reaction. |
Experimental Protocol
This protocol outlines the steps for labeling approximately 1 mg of an IgG antibody.
Materials Required
-
This compound
-
Antibody (IgG) to be labeled (in an amine-free buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or spin column
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Collection tubes
-
Spectrophotometer
Experimental Workflow Diagram
Detailed Methodology
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). The presence of substances like Tris, glycine, or BSA will interfere with the labeling reaction.[2]
-
If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).
-
Adjust the antibody concentration to 2-10 mg/mL.[2]
2. Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[1] This should be done immediately before use.[5]
3. Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing. A molar excess of 8:1 to 20:1 (dye:antibody) is a good starting point.[7]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][3]
4. Purification of the Labeled Antibody:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions, equilibrating with PBS.[1][2]
-
Apply the reaction mixture to the top of the column.[1]
-
Elute the labeled antibody with PBS. The first colored band to elute will be the labeled antibody, while the free, unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.[1]
5. Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of BP Fluor 568 (approximately 578 nm).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.
6. Storage of the Labeled Antibody:
-
Store the fluorescently labeled antibody at 2-8°C, protected from light.[8] For long-term storage, aliquoting and freezing at -20°C in a non-frost-free freezer is possible, though some fluorescent conjugates are best stored at 2-8°C.[8][9][10] Avoid repeated freeze-thaw cycles.[8][9] The addition of a stabilizing agent like BSA may be beneficial if the final conjugate concentration is low.[3]
Signaling Pathway Diagram (Illustrative Example)
While antibody labeling itself is a chemical reaction and not a signaling pathway, the following diagram illustrates the logical relationship of the key reactive components.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. bidmc.org [bidmc.org]
- 6. genecopoeia.com [genecopoeia.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. sysy.com [sysy.com]
Application Notes: Step-by-Step Guide to Protein Conjugation with BP Fluor 568
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization and tracking of proteins in applications such as immunofluorescence, flow cytometry, and high-content screening. BP Fluor 568 is a bright and photostable orange-fluorescent dye ideal for these applications. This document provides a detailed, step-by-step protocol for the covalent conjugation of BP Fluor 568 NHS Ester to proteins.
BP Fluor 568 is supplied as an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive group forms a stable, covalent amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the target protein. The reaction is most efficient at an alkaline pH (8.0-9.0), which ensures that the primary amine groups are deprotonated and thus sufficiently nucleophilic. Following the conjugation reaction, a purification step is essential to remove any unconjugated, free dye. The final quality of the conjugate is assessed by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule.
Materials and Reagents
-
Protein: Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4). Protein concentration should ideally be 2-10 mg/mL.
-
This compound: (e.g., BroadPharm, Cat. No. BP-25566).
-
Anhydrous Dimethylsulfoxide (DMSO): For reconstituting the dye.
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) appropriate for the volume of the conjugation reaction.
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~578 nm.
-
Accessory Reagents: Stabilizing proteins like Bovine Serum Albumin (BSA) for long-term storage, if required.
Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Reactions can be scaled up or down by adjusting the component volumes proportionally.
Protein Preparation
Proper preparation of the protein is critical for successful conjugation.
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer. Dialyze the protein solution against 1X PBS, pH 7.4, overnight at 4°C.
-
Concentration Adjustment: Determine the protein concentration using the absorbance at 280 nm (A280). For an IgG, the extinction coefficient (ε) is approximately 210,000 M⁻¹cm⁻¹. Adjust the protein concentration to 2-10 mg/mL in PBS.[1]
Dye Preparation (Use Immediately)
This compound is moisture-sensitive and should be prepared immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, add 126 µL of DMSO to 1 mg of this compound (MW ~791.8 g/mol ).[2][3]
-
Vortex the solution until the dye is completely dissolved.
Conjugation Reaction
The optimal molar ratio of dye to protein should be determined empirically; however, a 10:1 to 15:1 ratio is a reliable starting point for IgG antibodies.[1]
-
Transfer 1 mg of the prepared protein into a reaction tube.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-9.0) to the protein solution to raise the pH for efficient labeling.[1]
-
Calculate the required volume of 10 mM dye stock solution for the desired molar ratio (see Table 1 for examples).
-
Add the calculated volume of BP Fluor 568 stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Purification of the Conjugate
Unconjugated dye must be removed to ensure accurate DOL calculation and prevent background fluorescence in downstream applications. Size-exclusion chromatography is a common and effective method.[1]
-
Equilibrate a G-25 size-exclusion column with 1X PBS, pH 7.4.
-
Carefully load the entire reaction mixture onto the top of the column resin.
-
Begin eluting the conjugate with 1X PBS.
-
The first colored band to elute from the column is the protein-dye conjugate, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the brightly colored conjugate. Pool the relevant fractions.
Characterization and Storage
-
Determine Conjugate Concentration and DOL: Use a spectrophotometer to measure the absorbance of the purified conjugate at 280 nm (A280) and 578 nm (Amax for BP Fluor 568).[2][4] Follow the calculation steps outlined in Section 4.0.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage (months to years), add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or aliquot and flash-freeze for storage at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for antibodies is typically between 2 and 10.[1]
Spectrophotometric Constants
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε) of BP Fluor 568 at 578 nm | 88,000 M⁻¹cm⁻¹ | [2][3][5] |
| Correction Factor (CF) for BP Fluor 568 at 280 nm (A280/Amax) | ~0.46 | [6] |
| Molar Extinction Coefficient (ε) of IgG at 280 nm | 210,000 M⁻¹cm⁻¹ | [1] |
Calculation Steps
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 578 nm (Aₘₐₓ).
-
Calculate Molar Concentration of the Dye:
-
Dye [M] = Aₘₐₓ / ε_dye
-
Example: If Aₘₐₓ = 0.55, Dye [M] = 0.55 / 88,000 = 6.25 x 10⁻⁶ M
-
-
Calculate Molar Concentration of the Protein:
-
First, correct the A₂₈₀ reading for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Then, calculate the protein concentration: Protein [M] = Corrected A₂₈₀ / ε_protein
-
Example: If A₂₈₀ = 0.35, Corrected A₂₈₀ = 0.35 - (0.55 × 0.46) = 0.097
-
Protein [M] = 0.097 / 210,000 = 4.62 x 10⁻⁷ M
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein
-
Example: DOL = (6.25 x 10⁻⁶ M) / (4.62 x 10⁻⁷ M) = 13.5
-
Table 1: Example Molar Ratios for a 1 mg/mL IgG Solution
(Calculations based on 1 mg of IgG at a concentration of 1 mg/mL, MW = 150,000 g/mol )
| Desired Molar Ratio (Dye:Protein) | Moles of IgG (nmol) | Moles of Dye Needed (nmol) | Volume of 10 mM Dye Stock (µL) |
| 5:1 | 6.67 | 33.35 | 3.34 |
| 10:1 | 6.67 | 66.7 | 6.67 |
| 15:1 | 6.67 | 100.05 | 10.01 |
Visualized Workflow and Reaction
Caption: Experimental workflow for protein conjugation with BP Fluor 568.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 3. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. amsbio.com [amsbio.com]
- 5. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 6. Correction Factor [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Determining the Dye-to-Protein Ratio for BP Fluor 568 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the sensitive detection and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and high-content screening. BP Fluor 568 is a bright and photostable orange fluorescent dye. Its N-hydroxysuccinimidyl (NHS) ester derivative provides a reliable method for covalently attaching the dye to primary amines on proteins, such as the side chains of lysine (B10760008) residues, forming a stable amide bond.
The efficiency of this conjugation is quantified by the dye-to-protein ratio, often referred to as the Degree of Labeling (DOL). An accurate determination of the DOL is critical for ensuring the reproducibility and optimal performance of the fluorescently labeled protein conjugate.[1][2][3][4] Over-labeling can lead to fluorescence quenching and potentially alter the protein's biological activity, while under-labeling results in a suboptimal signal and reduced assay sensitivity.[1][2]
This document provides a comprehensive protocol for labeling proteins with BP Fluor 568 NHS Ester and for accurately calculating the dye-to-protein ratio using spectrophotometric analysis.
Principle of Amine-Reactive Labeling
The labeling reaction utilizes the amine-reactive this compound. The succinimidyl ester group reacts with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable covalent amide bond.[5][6][7][8] This reaction is most efficient at a slightly basic pH (8.0-8.5) to ensure that the primary amine groups are deprotonated and thus available for reaction.[6][9] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the dye.[5][6][9]
Quantitative Data Summary
For an accurate calculation of the dye-to-protein ratio, the following constants are required.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of BP Fluor 568 (ε_dye_) at 578 nm | 88,000 cm⁻¹M⁻¹ | [10] |
| Wavelength of Maximum Absorbance for BP Fluor 568 (λ_max) | 578 nm | [10] |
| Correction Factor (CF) for BP Fluor 568 at 280 nm (A₂₈₀ contribution) | ~0.46* | [11] |
| Molar Extinction Coefficient of Protein (ε_protein) at 280 nm | Protein-specific | User-determined |
*Note: The correction factor provided is for Alexa Fluor 568, a spectrally similar dye. It is recommended to determine the specific correction factor for BP Fluor 568 for the highest accuracy.
Experimental Protocols
This section details the methodology for labeling a protein with this compound and subsequently determining the dye-to-protein ratio.
Protocol 1: Protein Labeling with this compound
This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150,000 g/mol ) but can be adapted for other proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein to a concentration of 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is crucial for efficient labeling.[5]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~792 g/mol ) in 126 µL of DMSO.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
Protocol 2: Calculating the Dye-to-Protein Ratio
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye, 578 nm (A_max_).
-
If the absorbance is greater than 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in your calculations.[3]
-
-
Calculations:
-
Step 1: Calculate the Molar Concentration of the Dye.
where A_max_ is the absorbance at 578 nm and ε_dye_ is the molar extinction coefficient of BP Fluor 568 (88,000 cm⁻¹M⁻¹).
-
Step 2: Calculate the Molar Concentration of the Protein. First, correct the absorbance at 280 nm for the contribution of the dye:
where CF is the correction factor (~0.46).
Then, calculate the protein concentration:
where ε_protein_ is the molar extinction coefficient of your specific protein at 280 nm.
-
Step 3: Calculate the Dye-to-Protein Ratio (DOL).
-
Visualizations
Experimental Workflow for BP Fluor 568 Labeling and DOL Calculation
Caption: Workflow for protein labeling and dye-to-protein ratio calculation.
Signaling Pathway of Amine-Reactive Labeling
Caption: Reaction scheme for amine-reactive labeling of proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 11. Correction Factor [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
Optimal Buffer Conditions for BP Fluor 568 NHS Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of BP Fluor 568 NHS ester in bioconjugation reactions. The information is designed to guide researchers in achieving high-efficiency labeling of proteins, antibodies, and other amine-containing biomolecules.
Introduction to this compound
BP Fluor 568 is a bright, orange-fluorescent dye with an excitation maximum ideally suited for the 568 nm laser line.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines (-NH₂) present on biomolecules, such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues.[2] This reaction, a nucleophilic acyl substitution, results in a stable amide bond, permanently attaching the fluorescent dye to the target molecule.[3] The efficiency of this conjugation is critically dependent on the reaction buffer conditions.[4][5]
Key Parameters for Optimal Buffer Conditions
Achieving a high yield of fluorescently labeled biomolecule while minimizing dye hydrolysis requires careful optimization of the reaction buffer. The following table summarizes the critical parameters and their recommended ranges for successful this compound conjugation.
| Parameter | Recommended Range/Value | Notes | Key References |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is frequently cited as optimal for maximizing the labeling reaction.[4][6][5][7][8] Below pH 7.2, the majority of primary amines are protonated and non-reactive.[6][5] Above pH 8.5, the rate of NHS ester hydrolysis significantly increases, reducing the amount of dye available for conjugation.[5] | [4][5][7][8] |
| Buffer Composition | Amine-free buffers | It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3][8][9][10][11] | [3][8][9][12][10][11] |
| - 0.1 M Sodium Bicarbonate | A commonly used and effective buffer for NHS ester reactions.[2][4][13] | [2][4][13] | |
| - 0.1 M Phosphate Buffer (e.g., PBS) | Another suitable option, ensure the pH is adjusted to the optimal range.[14][3][4] | [14][3][4] | |
| - Borate Buffer (e.g., Sodium Borate) | A recommended buffer, particularly for oligonucleotide labeling.[3][12][15][16] | [3][12][15][16] | |
| - HEPES Buffer | An alternative amine-free buffer.[14][3] | [14][3] | |
| NHS Ester Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound, like many NHS esters, has limited aqueous solubility and should be dissolved in a high-quality, anhydrous organic solvent immediately before use.[2][3][4][7][8][15] Amine-free DMF is often preferred.[7] A "fishy" odor in DMF indicates degradation to dimethylamine, which will react with the NHS ester.[4] | [2][3][4][7][8][15] |
| Interfering Substances | - Primary amine-containing buffers (e.g., Tris, Glycine) | These buffers will directly compete in the labeling reaction and must be avoided.[3][8][9][12][10][11] Tris buffer can sometimes be used to quench the reaction.[3][11][15][17] | [3][8][9][12][10][11][15][17] |
| - Sodium Azide | Low concentrations (≤ 3 mM or 0.02%) generally do not interfere significantly, but higher concentrations should be avoided.[14][3] | [14][3] | |
| - Glycerol | High concentrations (20-50%) can decrease reaction efficiency.[14][3] | [14][3] | |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[3][4] Longer incubation at a lower temperature can be beneficial for sensitive proteins.[3][17] | [3][4][17] |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations of the target biomolecule can improve labeling efficiency by favoring the conjugation reaction over hydrolysis.[7][8] | [6][7][8] |
Experimental Protocols
Preparation of Buffers and Reagents
Amine-Free Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
-
Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 900 mL of purified water.
-
Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.
-
Add purified water to a final volume of 1 L.
-
Filter the buffer through a 0.22 µm filter.
-
Store at 4°C. For best results, use freshly prepared buffer.
This compound Stock Solution (10 mg/mL)
-
Note: this compound is moisture-sensitive.[10][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, add the appropriate volume of anhydrous DMSO or amine-free DMF to the vial of this compound to create a 10 mg/mL stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be used immediately and is not recommended for long-term storage.[10]
General Protocol for Protein Labeling
This protocol is a starting point and may require optimization based on the specific protein and desired degree of labeling.
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in the Amine-Free Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Amine-Free Reaction Buffer or a suitable alternative like PBS (pH 7.4) prior to labeling. If using PBS, adjust the pH to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate.[18]
-
-
Calculate the Molar Ratio:
-
Determine the desired molar excess of this compound to the protein. A 10-20 fold molar excess is a common starting point for optimization.[8]
-
The optimal ratio will depend on the number of available primary amines on the protein and the desired degree of labeling.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of BP Fluor 568 (approximately 568 nm).
-
Store the labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.
-
Visualizations
This compound Reaction Workflow
Caption: Workflow for this compound conjugation.
pH Dependence of NHS Ester Reaction
Caption: pH effect on NHS ester amine reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low (<7.2) or too high (>8.5).[6][5][8] | Verify the pH of the reaction buffer immediately before use and adjust to the optimal range of 8.3-8.5.[6][8] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target molecule.[3][8][9][10][11] | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[14][2][3][4][12][13][15][16] | |
| Hydrolysis of NHS Ester: The NHS ester has degraded due to moisture or prolonged exposure to the aqueous buffer.[3][8] | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[2][3][4][7][8][15] Consider performing the reaction at 4°C to slow hydrolysis.[3][17] | |
| Low Biomolecule Concentration: The dilute concentration of the target molecule favors the competing hydrolysis reaction.[6][8] | Increase the concentration of the biomolecule to be labeled, ideally to 1-10 mg/mL.[6][7][8] | |
| Inactive NHS Ester Reagent: The this compound may have degraded due to improper storage. | Store the NHS ester desiccated at -20°C and protected from light.[10][18] | |
| Precipitation of Protein during Labeling | Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high. | The volume of the added NHS ester stock solution should ideally not exceed 10% of the total reaction volume. |
| High Background Fluorescence | Incomplete Removal of Unreacted Dye: The purification step was not sufficient to remove all the free dye. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis). Ensure the correct column size or membrane cutoff is used for the size of the labeled biomolecule. |
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Purifying BP Fluor 568 Labeled Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins and antibodies is a cornerstone of modern biological research and drug development, enabling sensitive and specific detection in a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging. BP Fluor 568 is a bright and highly photostable orange fluorescent dye, making it an excellent choice for covalent labeling of biomolecules.[1][2][3] This dye is water-soluble, and its fluorescence is independent of pH over a wide range, ensuring reliable performance in diverse experimental conditions.[1][2][3]
The most common method for labeling proteins and antibodies with BP Fluor 568 is through the use of an N-hydroxysuccinimidyl (NHS) ester derivative (BP Fluor 568 NHS Ester).[2][4] This amine-reactive group forms a stable covalent amide bond with primary amines, such as the side chain of lysine (B10760008) residues, which are typically abundant and accessible on the surface of proteins.[1][2]
A critical step following the labeling reaction is the removal of unconjugated, free dye. Inadequate purification can lead to high background fluorescence, inaccurate determination of protein concentration and degree of labeling, and potentially misleading experimental results. This document provides detailed protocols for labeling proteins and antibodies with this compound and subsequent purification using common laboratory techniques.
Physicochemical Properties of BP Fluor 568
A summary of the key spectral and physical properties of BP Fluor 568 is presented in Table 1. This information is essential for accurate measurement of dye concentration and degree of labeling.
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~578 nm | [1][2] |
| Emission Maximum (λem) | ~602 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax | ~88,000 M⁻¹cm⁻¹ | [2] |
| Optimal Excitation Source | 568 nm laser line | [1][2][3] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Reactive Group (for this protocol) | N-hydroxysuccinimidyl (NHS) Ester | [2][4] |
Table 1: Physicochemical properties of this compound.
Experimental Workflow
The overall process for creating a purified, fluorescently labeled protein or antibody conjugate can be broken down into three main stages: pre-labeling preparation, the labeling reaction, and purification of the conjugate.
Figure 1: General workflow for labeling and purifying proteins/antibodies.
Detailed Experimental Protocols
Protocol 1: Labeling Proteins and Antibodies with this compound
This protocol is a general guideline for labeling proteins and antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification supplies (see Protocols 2 and 3)
Procedure:
-
Prepare the Protein/Antibody Solution:
-
Dissolve the protein or antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS prior to labeling. This can be achieved by dialysis or using a spin desalting column.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~792 g/mol ) in 126 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[6]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point for many antibodies is a 5- to 10-fold molar excess.[5]
-
Calculation:
-
Moles of Protein = (Protein concentration in mg/mL) / (Protein MW in kDa)
-
Volume of Dye Stock (µL) = (Moles of Protein × Molar Excess) / (Dye Stock Concentration in M) × 1,000,000
-
-
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Alternatively, the reaction is effectively stopped by proceeding directly to the purification step.
-
Protocol 2: Purification using a Spin Desalting Column
This method is rapid and ideal for small sample volumes, providing efficient removal of unconjugated dye.
Materials:
-
Labeled protein/antibody solution from Protocol 1
-
Spin desalting column (e.g., with a molecular weight cut-off appropriate for the protein)
-
Collection tubes
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube and centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to remove the storage buffer.[7]
-
Discard the flow-through.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add the Purification Buffer to the top of the resin bed.
-
Centrifuge again (e.g., 1,500 x g for 2 minutes) to remove the equilibration buffer.[7] Discard the flow-through.
-
-
Purify the Labeled Protein:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.[8] The larger, labeled protein will pass through the column, while the smaller, unconjugated dye molecules will be retained in the resin.
-
Protocol 3: Purification by Dialysis
Dialysis is a thorough method for removing small molecules and is suitable for larger sample volumes.
Materials:
-
Labeled protein/antibody solution from Protocol 1
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for IgG antibodies.[9]
-
Large beaker (e.g., 1-2 L)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.[7]
-
-
Load the Sample:
-
Load the labeling reaction mixture into the dialysis device.
-
-
Perform Dialysis:
-
Buffer Exchange:
-
Recover the Sample:
-
Carefully remove the dialysis device from the buffer and recover the purified, labeled protein solution.
-
Characterization of the Labeled Protein
After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Protocol 4: Calculating the Degree of Labeling (DOL)
Materials:
-
Purified, labeled protein/antibody solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 568, which is approximately 578 nm (Aₘₐₓ).[11][12]
-
If the absorbance readings are above 2.0, dilute the sample with a known volume of purification buffer and re-measure. Remember to account for this dilution factor in the calculations.[12]
-
-
Calculate the DOL:
-
The concentration of the protein is first corrected for the absorbance of the dye at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For many similar dyes, this is in the range of 0.1 to 0.4. For this example, we will use an estimated CF of 0.25. The exact CF for BP Fluor 568 should be obtained from the manufacturer's specifications if available.
-
Corrected Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[13]
-
Dye Concentration (M): Dye Conc. (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of BP Fluor 568 at its λmax (~88,000 M⁻¹cm⁻¹).[2]
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for antibodies is typically between 2 and 10.[14]
-
Data Summary Table:
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Protein (IgG) | ε_protein | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of BP Fluor 568 | ε_dye | 88,000 M⁻¹cm⁻¹ |
| Correction Factor (estimated) | CF | 0.25 |
| Measured Absorbance at 280 nm | A₂₈₀ | User-determined |
| Measured Absorbance at ~578 nm | Aₘₐₓ | User-determined |
| Calculated Protein Concentration | [Protein] | Calculated |
| Calculated Dye Concentration | [Dye] | Calculated |
| Degree of Labeling | DOL | Calculated |
Table 2: Parameters for calculating the Degree of Labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Protein concentration is too low.- Presence of primary amines in the buffer.- Insufficient molar excess of dye.- Hydrolyzed NHS ester. | - Concentrate the protein to >1 mg/mL.- Exchange the protein into an amine-free buffer.- Increase the molar ratio of dye to protein in the labeling reaction.- Use a fresh stock solution of the dye in anhydrous DMSO. |
| High Degree of Labeling (Potential for Quenching) | - Excessive molar ratio of dye to protein. | - Reduce the molar excess of dye in the labeling reaction. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent (DMSO).- Protein is not stable at the reaction pH. | - Keep the volume of the dye stock solution to less than 10% of the total reaction volume.- Perform a trial labeling at a lower pH, although this may reduce labeling efficiency. |
| Presence of Free Dye After Purification | - Inefficient purification.- Column capacity exceeded. | - Repeat the purification step.- For dialysis, increase the number of buffer changes and the dialysis time.- For spin columns, ensure that the sample volume and concentration are within the manufacturer's recommended limits. |
Table 3: Troubleshooting guide for BP Fluor 568 labeling and purification.
Conclusion
The successful purification of BP Fluor 568 labeled proteins and antibodies is crucial for obtaining reliable and reproducible results in downstream applications. By following the detailed protocols for labeling, purification, and characterization outlined in this document, researchers can confidently produce high-quality fluorescent conjugates. The choice of purification method will depend on the sample volume and the available laboratory equipment, with spin desalting columns offering a rapid solution for small-scale preparations and dialysis providing a thorough option for larger volumes. Accurate determination of the Degree of Labeling is a critical quality control step that ensures the consistency and performance of the labeled biomolecules.
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. bidmc.org [bidmc.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Revolutionizing Live-Cell Imaging: Application Notes and Protocols for BP Fluor 568
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug discovery, the ability to visualize molecular processes in living cells with high fidelity is paramount. BP Fluor 568, a brilliant orange-fluorescent dye, emerges as a powerful tool for these demanding applications. Its exceptional brightness, photostability, and pH insensitivity make it an ideal candidate for a wide range of live-cell imaging experiments, from tracking single molecules to observing complex cellular pathways. This document provides detailed application notes and protocols for utilizing BP Fluor 568 in your research, ensuring robust and reproducible results.
Key Characteristics and Advantages of BP Fluor 568
BP Fluor 568 is a water-soluble and highly photostable dye, making it well-suited for long-term time-lapse imaging of live cells with minimal phototoxicity.[1][2] It is spectrally similar to other popular orange fluorophores, offering seamless integration into existing imaging setups. Its fluorescence is independent of pH in the physiological range, ensuring stable signal generation in various cellular compartments.[1][2] The brightness and photostability of this dye are particularly advantageous for imaging low-abundance targets.[1][2]
Quantitative Data Summary
For clear comparison, the key photophysical properties of BP Fluor 568 are summarized in the table below, alongside its widely used spectral equivalent, Alexa Fluor 568.
| Property | BP Fluor 568 | Alexa Fluor 568 (for comparison) |
| Excitation Maximum (λex) | ~578 nm | ~578 nm |
| Emission Maximum (λem) | ~602 nm | ~603 nm |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | ~91,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.69 | 0.69 [3][4] |
| Reactive Forms Available | NHS Ester, Maleimide, Azide, Alkyne, etc. | NHS Ester, Maleimide, etc. |
| Signal-to-Noise Ratio (SNR) | High | High |
Note: As BP Fluor 568 is a spectral equivalent to Alexa Fluor 568, its quantum yield is expected to be very similar. While specific SNR values are highly dependent on the experimental setup, the inherent brightness and photostability of BP Fluor 568 contribute to a high signal-to-noise ratio in live-cell imaging applications.
Application Spotlight: Visualizing Receptor-Mediated Endocytosis
A key application of BP Fluor 568 is the visualization and tracking of protein dynamics, such as receptor-mediated endocytosis. This fundamental cellular process is crucial for nutrient uptake, signal transduction, and pathogen entry. By labeling cell surface receptors with BP Fluor 568, researchers can monitor their internalization and trafficking through endocytic pathways in real-time.
Below is a diagram illustrating the clathrin-mediated endocytosis pathway, a common mechanism for receptor internalization.
Caption: Clathrin-mediated endocytosis pathway.
Experimental Protocols
Here, we provide detailed protocols for labeling cell surface proteins with BP Fluor 568 NHS Ester and for subsequent live-cell imaging to track receptor internalization.
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol is designed for labeling primary amines on cell surface proteins of adherent cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cells cultured in glass-bottom dishes or chamber slides
-
Quenching solution (e.g., 100 mM glycine (B1666218) or 1 M Tris-HCl, pH 8.0 in PBS)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Mix well by vortexing.
-
Note: This stock solution should be prepared fresh. For storage, aliquot and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture adherent cells to the desired confluency (typically 70-90%) on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Gently wash the cells twice with pre-warmed (37°C) PBS to remove any amine-containing culture medium.
-
-
Labeling Reaction:
-
Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Remove the PBS from the cells and add the labeling solution, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Remove the labeling solution and wash the cells twice with pre-warmed live-cell imaging buffer.
-
To quench any unreacted dye, add the quenching solution and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
The cells are now labeled and ready for live-cell imaging. Proceed immediately to Protocol 2.
-
Caption: Experimental workflow for cell surface labeling.
Protocol 2: Live-Cell Imaging of Receptor Internalization
This protocol outlines the steps for imaging the internalization of BP Fluor 568-labeled receptors using a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber.
Materials:
-
Cells with BP Fluor 568-labeled surface proteins (from Protocol 1)
-
Live-cell imaging medium
-
Ligand/agonist to induce receptor internalization
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
-
Appropriate filter sets for BP Fluor 568 (Excitation: ~578 nm, Emission: ~602 nm)
Procedure:
-
Microscope Setup:
-
Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.
-
Place the dish containing the labeled cells on the microscope stage.
-
Select the appropriate objective lens (e.g., 40x or 60x oil immersion) and filter set for BP Fluor 568.
-
-
Image Acquisition Setup:
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Set up a time-lapse acquisition sequence. The interval between frames will depend on the dynamics of the internalization process being studied (e.g., every 30 seconds to 2 minutes).
-
-
Initiating and Imaging Internalization:
-
Acquire a few baseline images before adding the ligand to establish the initial distribution of the labeled receptors on the cell surface.
-
Gently add the pre-warmed ligand/agonist to the imaging medium at the desired final concentration.
-
Immediately start the time-lapse acquisition.
-
-
Data Analysis:
-
The acquired image series can be analyzed to quantify the rate of internalization, track the movement of internalized vesicles, and determine their colocalization with endosomal markers (if co-labeled).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | - Low labeling efficiency. - Photobleaching. | - Optimize dye concentration and incubation time. - Ensure the pH of the labeling buffer is optimal (pH 7.4-8.5). - Reduce laser power and exposure time during imaging. Use an anti-fade reagent if compatible with live-cell imaging. |
| High Background Fluorescence | - Incomplete removal of unbound dye. - Non-specific binding of the dye. | - Ensure thorough washing after labeling and quenching. - Include a quenching step to inactivate unreacted dye. - Optimize labeling concentration; lower concentrations may reduce non-specific binding. |
| Cell Death or Stress | - Phototoxicity. - Dye toxicity. | - Minimize light exposure by using the lowest possible laser power and exposure time. - Use a sensitive detector to reduce the required excitation intensity. - Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye. |
By following these guidelines and protocols, researchers can effectively harness the power of BP Fluor 568 for their live-cell imaging experiments, leading to clearer, more insightful data in the pursuit of scientific discovery and therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
BP Fluor 568 NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BP Fluor 568 NHS ester in super-resolution microscopy techniques, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.
Introduction
BP Fluor 568 is a bright and highly photostable orange fluorescent dye.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, such as antibodies, making it a valuable tool for visualizing cellular structures with high precision.[1] The spectral properties of BP Fluor 568 are well-suited for super-resolution microscopy, offering compatibility with common laser lines and exhibiting the necessary photophysical characteristics for these advanced imaging techniques.[1]
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound and spectrally similar dyes is presented in Table 1. This information is crucial for designing imaging experiments and selecting appropriate instrument settings.
| Property | This compound | Alexa Fluor 568 NHS Ester |
| Excitation Maximum (nm) | 578[1] | 578[4] |
| Emission Maximum (nm) | 602[1] | 603[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 88,000[1] | Not specified |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues) |
| Solubility | Water, DMSO, DMF[1] | Not specified |
Table 1: Photophysical and chemical properties of this compound and the spectrally similar Alexa Fluor 568 NHS Ester.
Antibody Labeling Protocol with this compound
This protocol provides a general guideline for the covalent labeling of antibodies with this compound. The optimal dye-to-antibody molar ratio may need to be determined empirically for each specific antibody and application, with a starting point of a 30:1 molar ratio being a reasonable starting point for some applications.[1] For IgG antibodies, an optimal degree of labeling is typically between 2 and 6 moles of dye per mole of antibody.[5]
Materials
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Storage buffer (e.g., PBS with 0.02% sodium azide (B81097) and a protein stabilizer like BSA)
Procedure
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer by dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be used immediately.
-
-
Labeling Reaction:
-
Add the reaction buffer to the antibody solution to achieve a final concentration of 0.1 M sodium bicarbonate and a pH of 8.3-8.5.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring. A common starting point for the dye-to-antibody molar ratio is between 5:1 and 15:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye and quenching solution components using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of BP Fluor 568 (578 nm).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.
-
-
Storage:
-
Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Antibody Labeling Workflow
Caption: Workflow for labeling antibodies with this compound.
Application Protocol: dSTORM Imaging
Direct STORM (dSTORM) relies on the photoswitching of single fluorophores in a reducing buffer to enable their localization with high precision. BP Fluor 568, being spectrally similar to Alexa Fluor 568 and CF-568, is expected to perform well in dSTORM applications. For dyes in this spectral range, an imaging buffer containing cysteamine (B1669678) (MEA) is often recommended.[6][7]
Cell Culture, Fixation, and Immunostaining
-
Cell Culture: Plate cells on #1.5H high-precision coverslips (170 µm thickness) that have been thoroughly cleaned.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the BP Fluor 568-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Post-fixation: To prevent dissociation of the antibodies, it is recommended to post-fix the sample with 4% PFA in PBS for 10 minutes.
-
Washing: Wash the cells thoroughly with PBS.
dSTORM Imaging Buffer
Prepare the imaging buffer immediately before use. The following is a commonly used recipe for dyes in the 568 nm spectral range.
| Component | Stock Concentration | Volume for 1 mL | Final Concentration |
| Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose) | - | 890 µL | - |
| GLOX solution (14 mg/mL glucose oxidase, 3.4 mg/mL catalase in Buffer A) | - | 10 µL | - |
| Cysteamine (MEA) | 1 M | 100 µL | 100 mM |
Table 2: Recipe for dSTORM imaging buffer suitable for BP Fluor 568.
Imaging Procedure
-
Mount the coverslip onto a sample holder, leaving room to add the imaging buffer.
-
Add the freshly prepared dSTORM imaging buffer to the sample.
-
Place the sample on the microscope.
-
Use a 561 nm or 568 nm laser for excitation.
-
Illuminate the sample with high laser power to induce photoswitching of the BP Fluor 568 molecules.
-
Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate.
-
Reconstruct the super-resolved image from the localized single-molecule events.
dSTORM Principle and Workflow
Caption: The principle and workflow of dSTORM imaging.
Application Protocol: STED Microscopy
STED microscopy achieves super-resolution by depleting the fluorescence in the outer region of the excitation spot with a doughnut-shaped depletion laser, effectively narrowing the point spread function. The photostability of BP Fluor 568 makes it a suitable candidate for STED imaging.
Sample Preparation
The sample preparation for STED microscopy is similar to that for conventional immunofluorescence and the dSTORM protocol outlined above (cell culture, fixation, permeabilization, blocking, and antibody incubations). A critical aspect for STED is the choice of mounting medium.
Mounting Media for STED
The mounting medium should have a refractive index that matches the immersion oil of the objective lens (typically ~1.518) to minimize optical aberrations. Several commercially available and homemade mounting media are suitable for STED imaging.
| Mounting Medium | Key Features |
| Mowiol 4-88 | A commonly used, water-soluble mounting medium. Can be prepared with an antifade agent. |
| Prolong Gold Antifade Mountant | A commercially available, curing mountant that minimizes photobleaching. |
| Prolong Diamond Antifade Mountant | Similar to Prolong Gold but designed to be even more photostable. |
Table 3: Recommended mounting media for STED microscopy.
STED Imaging Procedure
-
After the final washing step of the immunostaining protocol, mount the coverslip onto a microscope slide with a drop of the chosen mounting medium.
-
Allow the mounting medium to cure if necessary (e.g., overnight for Prolong Gold).
-
Place the slide on the STED microscope.
-
Use an excitation laser of approximately 568 nm.
-
Use a STED laser with a wavelength in the red-shifted emission tail of BP Fluor 568 (e.g., 660 nm or 775 nm).
-
Align the excitation and STED laser beams.
-
Adjust the STED laser power to achieve the desired resolution. Higher STED power will result in better resolution but may also increase photobleaching.
-
Acquire the STED image by scanning the sample.
STED Microscopy Principle
Caption: The principle of Stimulated Emission Depletion (STED) microscopy.
Conclusion
This compound is a versatile and robust fluorescent probe for super-resolution microscopy. Its bright fluorescence, high photostability, and reactivity with primary amines make it an excellent choice for labeling antibodies and other proteins for both STORM and STED applications. The protocols provided here, based on established methods for spectrally similar dyes, offer a solid foundation for researchers to successfully employ BP Fluor 568 in their advanced imaging experiments to unravel cellular structures at the nanoscale. Optimization of labeling and imaging conditions for specific targets and experimental setups is recommended to achieve the best possible results.
References
- 1. Superresolution Imaging with Single-Antibody Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneously blinking dyes and their utility in super-resolution microscopy [morressier.com]
- 4. microscopyu.com [microscopyu.com]
- 5. ulab360.com [ulab360.com]
- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 7. mcgill.ca [mcgill.ca]
BP Fluor 568 NHS Ester: Application Notes and Protocols for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS ester is a bright, photostable, orange-fluorescent dye designed for labeling primary amines on proteins, antibodies, and other biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amino groups (e.g., on lysine (B10760008) residues) in a pH range of 7-9 to form stable amide bonds.[1] This dye is characterized by its high fluorescence quantum yield, significant photostability, and pH insensitivity over a wide range, making it an excellent choice for fluorescent Western blotting applications.[2][3] BP Fluor 568 is spectrally similar to other popular dyes, with an excitation maximum around 578 nm and an emission maximum around 602 nm, making it compatible with common laser lines and filter sets.[2][4]
The use of fluorescently labeled antibodies in Western blotting offers several advantages over traditional chemiluminescent detection, including the ability to perform multiplex analysis (detecting multiple targets on the same blot), a wider linear dynamic range for more accurate protein quantification, and the generation of stable signals that allow for blot archiving and re-imaging.[5][6]
Key Features and Applications
This compound is well-suited for Western blotting due to several key properties:
-
High Fluorescence Intensity: The inherent brightness of the BP Fluor 568 dye allows for the detection of low-abundance proteins.[3]
-
Excellent Photostability: Compared to traditional dyes like FITC, BP Fluor 568 exhibits superior photostability, which minimizes signal loss during imaging and allows for longer exposure times without significant photobleaching.[7][8]
-
pH Insensitivity: The fluorescence of BP Fluor 568 is stable across a broad pH range (pH 4-10), ensuring reliable signal generation under various experimental conditions.[2]
-
Multiplexing Capability: The distinct spectral properties of BP Fluor 568 allow it to be used in combination with other spectrally resolved fluorophores for the simultaneous detection of multiple proteins on a single blot.[5]
Data Presentation
Table 1: Spectral and Performance Characteristics of BP Fluor 568
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [2][4] |
| Emission Maximum (λem) | ~602 nm | [2][4] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | [1] |
| Reactivity | Primary Amines | [1] |
| Solubility | Water, DMSO, DMF | [2] |
Table 2: Photostability Comparison: Alexa Fluor 568 (BP Fluor 568 equivalent) vs. FITC
This data is based on an immunocytochemistry study, which is indicative of the dye's performance.
| Fluorophore | Relative Fluorescence Intensity after Continuous Illumination | Photostability | Reference |
| Alexa Fluor 568 | Higher retained fluorescence | More photostable | [7][8] |
| FITC | Lower retained fluorescence | Less photostable | [7][8] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling antibodies. The optimal dye-to-antibody ratio should be determined experimentally for each specific antibody and application.
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. A molar excess of the dye to the antibody is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis.
-
Elute or dialyze against PBS.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of BP Fluor 568 (~578 nm).
-
Calculate the protein concentration and the dye concentration to determine the DOL (moles of dye per mole of antibody).
-
Protocol 2: Fluorescent Western Blotting with BP Fluor 568-Labeled Secondary Antibodies
Materials:
-
Protein samples and loading buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or a commercial fluorescent-friendly blocking buffer in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody (unlabeled)
-
BP Fluor 568-conjugated secondary antibody
-
Wash buffer (TBST)
-
Fluorescent imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates and mix with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.
-
-
Imaging:
-
Image the blot using a fluorescent imaging system equipped with the appropriate excitation and emission filters for BP Fluor 568.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway, a common target for Western blot analysis.
Experimental Workflow Diagram
Caption: Workflow for fluorescent Western blotting using BP Fluor 568.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. youtube.com [youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Fluorescent Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fluorescent Western blotting [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Labeling Amine-Modified DNA with BP Fluor 568
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of amine-modified DNA with BP Fluor 568, an amine-reactive fluorescent dye. This procedure is essential for a variety of molecular biology and drug development applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and cellular imaging.[][2]
BP Fluor 568 is an orange fluorescent dye that reacts efficiently with primary amino groups, making it an ideal choice for labeling amine-modified oligonucleotides.[3][4] The resulting fluorescently-labeled DNA can be used as a probe for sensitive and specific detection of target nucleic acid sequences.[]
Principle of the Reaction
The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of BP Fluor 568 with the primary amine group introduced into the DNA molecule. This reaction forms a stable amide bond, covalently attaching the fluorophore to the DNA. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino group is deprotonated and available for reaction.[5][6][7]
Materials and Methods
Required Materials
-
Amine-modified DNA
-
BP Fluor 568 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium tetraborate (B1243019), pH 8.5-9.0[5][8][9][10]
-
Purification Supplies (choose one method):
-
Ethanol (B145695) precipitation: 3 M Sodium Acetate, pH 5.2; 100% Ethanol; 70% Ethanol
-
Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (for quantification)
-
Fluorometer (for quantification)
Experimental Protocols
2.2.1. Preparation of Reagents
-
Amine-Modified DNA: Resuspend the amine-modified DNA in nuclease-free water to a final concentration of 1 µg/µL. To ensure the DNA is free of any amine-containing contaminants from synthesis, it is recommended to purify it by ethanol precipitation before labeling.[8][9]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. Prepare this solution fresh as NHS esters are susceptible to hydrolysis.
-
Labeling Buffer: Prepare a 0.1 M solution of sodium bicarbonate or sodium tetraborate and adjust the pH to 8.5-9.0 using NaOH or HCl.[5][8][9][10] Some protocols suggest a higher concentration of 0.3 M sodium bicarbonate can enhance labeling efficiency.[5][14]
2.2.2. Labeling Reaction
-
In a microcentrifuge tube, combine the following:
-
5 µL of amine-modified DNA (5 µg)
-
4 µL of 0.1 M Labeling Buffer
-
1 µL of this compound stock solution (10 µg)
-
-
Vortex the mixture gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][10]
2.2.3. Purification of Labeled DNA
It is crucial to remove the unreacted, free dye from the labeled DNA.[15] Several methods can be employed for purification:
-
Ethanol Precipitation: This method is quick and effective for removing the bulk of the free dye.[15]
-
Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the labeling reaction.
-
Add 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol.
-
Centrifuge again and remove the supernatant.
-
Air-dry the pellet and resuspend in a desired volume of nuclease-free water.
-
-
Size-Exclusion Chromatography: This method separates molecules based on size, effectively removing the smaller, unreacted dye molecules.
-
Anion-Exchange Chromatography: This technique separates molecules based on their charge and can yield highly purified labeled DNA.[11][12][13]
2.2.4. Quantification of Labeled DNA
Accurate quantification of the labeled DNA is essential for downstream applications.[16] Both the DNA concentration and the degree of labeling (DOL) should be determined.
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and at the absorbance maximum of BP Fluor 568 (approximately 578 nm).[4]
-
Calculate the DNA concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 260 nm.
-
The Degree of Labeling (DOL), which is the ratio of dye molecules to DNA molecules, can be calculated using the absorbance values and the extinction coefficients of the DNA and the dye.
-
-
Fluorometry:
-
Fluorescence-based quantification methods are generally more sensitive than absorbance methods, especially for low-concentration samples.[16][17]
-
A standard curve can be generated using known concentrations of a similar fluorescently labeled oligonucleotide to determine the concentration of the sample.[18]
-
Data Presentation
The following tables summarize key quantitative data for BP Fluor 568 and expected outcomes of the labeling reaction.
Table 1: Spectroscopic Properties of BP Fluor 568
| Property | Value |
| Excitation Maximum (Ex) | 578 nm[4] |
| Emission Maximum (Em) | 602 nm[4] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹[4] |
Table 2: Typical Labeling Reaction Parameters and Expected Results
| Parameter | Value |
| Amount of Amine-Modified DNA | 1-5 µg |
| Molar Ratio of Dye to DNA | 10-20 fold excess |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Expected Degree of Labeling (DOL) | 1-3 dyes per oligonucleotide |
| Expected Recovery after Purification | 70-90% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the process of labeling amine-modified DNA with BP Fluor 568.
Caption: Workflow for labeling amine-modified DNA with BP Fluor 568.
Signaling Pathway Diagram (Hypothetical Application)
Fluorescently labeled DNA probes are often used in techniques like Fluorescence In Situ Hybridization (FISH) to visualize specific DNA sequences within cells, which can be part of a larger signaling pathway investigation. The following is a hypothetical example of how a BP Fluor 568-labeled probe could be used to detect the expression of a gene involved in a signaling pathway.
Caption: Use of a BP Fluor 568 probe in FISH to detect gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Prepare fresh dye solution immediately before use. |
| pH of labeling buffer is too low. | Ensure the pH of the labeling buffer is between 8.5 and 9.0. | |
| Presence of amine-containing buffers (e.g., Tris). | Use a non-amine-containing buffer like sodium bicarbonate or borate.[9] | |
| High Background Fluorescence | Incomplete removal of free dye. | Repeat the purification step or use a more stringent purification method like chromatography. |
| Precipitation of DNA during labeling | High concentration of organic solvent (DMSO). | Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20%. |
Conclusion
This protocol provides a reliable method for labeling amine-modified DNA with BP Fluor 568. The resulting fluorescently labeled DNA is a valuable tool for a wide range of applications in molecular biology, diagnostics, and drug development.[] By following these guidelines, researchers can achieve efficient and consistent labeling for their specific research needs.
References
- 2. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protokoll zur Konjugation von NHS-Estermodifikationen an Amino-markierte Oligonukleotide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. DNA and RNA Quantitation | DNA Quantification | RNA Quantification [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
Application Notes and Protocols for BP Fluor 568 NHS Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective utilization of BP Fluor 568 NHS ester in fluorescence microscopy. This compound is an amine-reactive, bright, and highly photostable orange fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules for various imaging applications.[1][2]
Introduction to this compound
This compound is a succinimidyl ester derivative of the BP Fluor 568 dye, designed for the covalent labeling of primary amines (e.g., on lysine (B10760008) residues of proteins).[2][3] This dye is characterized by its strong absorption in the orange region of the visible spectrum, with an excitation maximum well-suited for the 568 nm laser line commonly found on argon-krypton mixed-gas lasers.[2] Its bright fluorescence, high photostability, and pH insensitivity over a wide range (pH 4-10) make it a robust tool for generating stable signals in various fluorescence-based assays, including immunofluorescence, flow cytometry, and high-resolution microscopy.[2][4] The high water solubility of BP Fluor 568 facilitates its use in aqueous buffer systems.[2]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and spectrally similar dyes for comparative purposes.
Table 1: Spectral Properties of BP Fluor 568 and Equivalents
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 578[2] | 602[2] | 88,000[2] | Not explicitly stated |
| Alexa Fluor™ 568 NHS Ester | 578[5] | 602[5] | 88,000[5] | 0.69[6] |
| AF 568 NHS ester | 572[7] | 598[7] | Not explicitly stated | Not explicitly stated |
| Andy Fluor™ 568 NHS Ester | 578[4] | 602[4] | Not explicitly stated | Not explicitly stated |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 791.8 g/mol [2] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester[1] |
| Reactivity | Primary amines[1][2] |
| Solubility | Water, DMSO, DMF[2] |
| Storage Conditions | -20°C, protected from light[2] |
Experimental Protocols
Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for conjugating this compound to an antibody. The optimal molar ratio of dye to antibody may need to be determined empirically.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains amines (e.g., Tris or glycine), perform a buffer exchange against PBS.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required amount of dye. A starting molar excess of 10:1 (dye:antibody) is recommended.
-
Slowly add the dissolved dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the first colored band that elutes from the column; this contains the labeled antibody.
-
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Workflow for Antibody Labeling:
Protocol for Immunofluorescence Staining of Fixed Cells
This protocol describes a general procedure for immunofluorescence staining of cultured cells using a primary antibody and a BP Fluor 568-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
BP Fluor 568-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Rinse cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and BP Fluor 568.
-
Workflow for Immunofluorescence Staining:
References
Application Notes and Protocols: Conjugation of BP Fluor 568 to Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled secondary antibodies are indispensable reagents in a multitude of life science research applications, including immunofluorescence microscopy, flow cytometry, and Western blotting. They provide a versatile and sensitive method for the detection of primary antibodies, enabling the visualization and quantification of target antigens. This document provides a detailed protocol for the conjugation of BP Fluor 568, a bright and photostable orange fluorescent dye, to secondary antibodies.
BP Fluor 568 is a water-soluble dye with an excitation maximum ideally suited for the 568 nm laser line.[1][2] Its fluorescence emission is pH-insensitive between pH 4 and 10, ensuring stable signal generation in various experimental conditions.[1][2] The amine-reactive N-hydroxysuccinimide (NHS) ester form of BP Fluor 568 allows for straightforward covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody.[1][3][4][5] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of BP Fluor 568-labeled secondary antibodies.
Data Presentation
Spectral Properties of BP Fluor 568
| Property | Value | Reference |
| Excitation Maximum (Ex) | 578 nm | [1][3][5] |
| Emission Maximum (Em) | 602 nm | [1][3][5] |
| Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1][5][6] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][4][5] |
| Reactivity | Primary Amines | [1][4][5] |
Characterization of the Conjugate: Degree of Substitution (DOS)
The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to a single antibody molecule.[7] An optimal DOS is crucial for achieving bright and specific staining, as a low DOS results in a weak signal, while an excessively high DOS can lead to fluorescence quenching and reduced antibody functionality.[7][8] The recommended DOS for most antibodies is between 2 and 10.[7]
The DOS can be calculated using the following formula and absorbance measurements of the purified conjugate:
DOS = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]
| Parameter | Description |
| A_dye | Absorbance of the conjugate at the dye's maximum absorbance wavelength (578 nm for BP Fluor 568). |
| A_280 | Absorbance of the conjugate at 280 nm. |
| ε_protein | Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG). |
| ε_dye | Molar extinction coefficient of the dye at its maximum absorbance wavelength (88,000 M⁻¹cm⁻¹ for BP Fluor 568).[1][5][6] |
| CF | Correction factor for the dye's absorbance at 280 nm (A_280 / A_max of the free dye). |
Experimental Protocols
Materials and Reagents
-
Purified secondary antibody (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4). Note: Buffers containing primary amines (e.g., Tris or glycine) will interfere with the conjugation reaction and must be removed by dialysis or desalting.[7]
-
BP Fluor 568 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25)[7]
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the conjugation of BP Fluor 568 to a secondary antibody.
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
Dialyze the secondary antibody against 1X PBS at pH 7.2-7.4 overnight at 4°C to remove any interfering substances.[7]
-
Determine the concentration of the dialyzed antibody using its absorbance at 280 nm. The concentration (in mg/mL) can be estimated using the formula: A₂₈₀ × 0.74 (for IgG).[9] For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[7]
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Transfer the antibody solution to a reaction tube.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction with primary amines.[5]
-
Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point. The optimal ratio should be determined empirically.
-
Add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Chemical Reaction Diagram
Caption: Amine-reactive conjugation of this compound to an antibody.
Purification of the Conjugate
-
Column Preparation:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS, pH 7.2-7.4.
-
-
Separation:
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with 1X PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect the fractions containing the colored conjugate.
-
Characterization and Storage
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 578 nm (for dye concentration).
-
Calculate the Degree of Substitution (DOS) using the formula provided in the "Data Presentation" section.
-
-
Storage:
-
Store the purified BP Fluor 568-conjugated secondary antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[10]
-
Application: Immunofluorescence Staining
The prepared BP Fluor 568-conjugated secondary antibody can be used for various immunofluorescence applications.
General Protocol for Immunocytochemistry (ICC)
-
Cell Preparation: Grow, fix, and permeabilize cells on coverslips or in culture plates.
-
Blocking: Incubate the cells with a blocking solution (e.g., PBS with 5% normal serum from the same species as the secondary antibody and 0.3% Triton™ X-100) for 60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the BP Fluor 568-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:200 to 1:1000 is recommended) and incubate for 1-2 hours at room temperature, protected from light.[11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters for BP Fluor 568 (Excitation/Emission: ~578/602 nm).
Immunofluorescence Workflow Diagram
Caption: General workflow for immunofluorescence staining using a conjugated secondary antibody.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. abpbio.com [abpbio.com]
- 5. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 6. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
- 11. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for BP Fluor 568 NHS Ester in High-Content Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has become an indispensable tool in drug discovery and cellular biology, enabling the multiparametric analysis of cellular phenotypes in a high-throughput format. The quality of HCS data is critically dependent on the performance of the fluorescent probes used. BP Fluor 568 NHS ester is a bright and photostable amine-reactive fluorescent dye designed for labeling proteins and antibodies, making it an excellent choice for demanding HCS applications.[1][2] This document provides detailed protocols for antibody conjugation and immunofluorescence staining for HCS, alongside data supporting the utility of BP Fluor 568 and its spectral equivalent, Alexa Fluor 568.
BP Fluor 568 is an orange fluorescent dye with an excitation maximum at 578 nm and an emission maximum at 602 nm, making it well-suited for the common 568 nm laser line.[1][3] Its high quantum yield, photostability, and pH insensitivity (from pH 4 to 10) ensure reliable and reproducible performance in various HCS assays.[1][4] The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent labeling of primary amines on proteins, such as lysine (B10760008) residues on antibodies, forming a stable amide bond.[1][2]
Key Features of this compound:
-
Bright and Photostable: Provides strong and durable fluorescence signals, crucial for automated imaging and sensitive detection.[1][4]
-
Amine-Reactive: Efficiently labels antibodies and other proteins containing primary amines.[1][2]
-
Optimal Spectral Properties: Excitation and emission spectra are well-matched for common laser lines and filter sets in HCS instruments.[1]
-
High Water Solubility: Simplifies the labeling process and reduces the risk of precipitation.[1]
-
Low Self-Quenching: Allows for a high degree of labeling without significant fluorescence quenching, leading to brighter conjugates.[1][4]
Data Presentation
Table 1: Photostability Comparison of Alexa Fluor 568 vs. FITC
This table summarizes data from a study comparing the photostability of Alexa Fluor 568 and FITC conjugated to an anti-nestin monoclonal antibody. Images were acquired every 20-40 seconds to assess the rate of photobleaching.[5][6][7]
| Time Point | Alexa Fluor 568 (% Initial Intensity) | FITC (% Initial Intensity) |
| 0 seconds | 100% | 100% |
| 20 seconds | >95% | ~85% |
| 40 seconds | ~90% | ~70% |
| 80 seconds | >85% | <80% |
Data is representative of findings that Alexa Fluor 568 is significantly more photostable than FITC.[5][6][7]
Table 2: Representative High-Content Screening Assay Performance Metrics
This table provides a template with expected performance metrics for a well-optimized immunofluorescence-based HCS assay using a bright and photostable dye like BP Fluor 568.
| Parameter | Description | Target Value |
| Signal-to-Noise Ratio (S/N) | The ratio of the mean fluorescence intensity of the signal to the standard deviation of the background fluorescence. | > 10 |
| Z'-Factor | A statistical measure of the quality of an HCS assay, taking into account the dynamic range and data variation.[8][9] | > 0.5 |
| Coefficient of Variation (%CV) | A measure of the variability of the signal across a plate, calculated as (Standard Deviation / Mean) * 100. | < 15% |
| Photobleaching | The percentage loss of fluorescence intensity after a defined number of imaging cycles. | < 10% |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the covalent labeling of an IgG antibody with this compound.
Materials:
-
This compound
-
IgG Antibody (in an amine-free buffer, e.g., PBS)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or spin desalting column)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing.
-
A common starting point is a 10:1 molar ratio of dye to antibody. This may need to be optimized for your specific antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column, following the manufacturer's instructions.
-
Elute the labeled antibody with an appropriate buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 578 nm (for BP Fluor 568).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the extinction coefficients for the antibody and the dye. The extinction coefficient for BP Fluor 568 is approximately 88,000 cm⁻¹M⁻¹.[1]
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Immunofluorescence Staining for High-Content Screening (96-well plate format)
This protocol provides a general workflow for immunofluorescence staining in a 96-well plate for automated imaging.
Materials:
-
Cells cultured in a 96-well, black-walled, clear-bottom imaging plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody
-
BP Fluor 568-labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Automated plate washer (optional)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer at the time of staining. Optimal seeding density should be determined empirically.
-
Culture cells under desired experimental conditions.
-
-
Fixation:
-
Permeabilization:
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.[10]
-
Aspirate the Permeabilization Buffer and wash the cells twice with 150 µL of PBS per well.
-
-
Blocking:
-
Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with 150 µL of PBS containing 0.05% Tween-20 (Wash Buffer) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in Blocking Buffer.
-
Aspirate the Wash Buffer and add 50 µL of the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.[10]
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with 150 µL of Wash Buffer for 5 minutes each, protected from light.
-
After the final wash, leave the cells in 100 µL of PBS.
-
-
Imaging:
-
Acquire images using a high-content imaging system with the appropriate laser lines and emission filters for DAPI and BP Fluor 568.
-
Visualizations
Antibody Labeling Workflow
Caption: Workflow for labeling an antibody with this compound.
High-Content Screening Immunofluorescence Workflow
Caption: A streamlined workflow for immunofluorescence in a 96-well plate for HCS.
Representative Signaling Pathway: TGF-β
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer. High-content screening can be used to identify compounds that modulate this pathway by quantifying the nuclear translocation of key signaling proteins like SMADs.[10][11][12]
Caption: Simplified TGF-β signaling pathway, a common target for HCS assays.
Conclusion
This compound is a high-performance fluorescent dye that is well-suited for high-content screening applications. Its brightness, photostability, and efficient labeling of proteins and antibodies enable the development of robust and reproducible HCS assays. The provided protocols offer a starting point for researchers to incorporate BP Fluor 568 into their HCS workflows for drug discovery and cell biology research. By leveraging the superior properties of BP Fluor 568, scientists can generate high-quality, quantitative data to accelerate their research.
References
- 1. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 2. Multispectral imaging reveals hyper active TGF-β signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of different fluorescent dye-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Content Screening Comparison of Cancer Drug Accumulation and Distribution in Two-Dimensional and Three-Dimensional Culture Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. rna.uzh.ch [rna.uzh.ch]
- 10. agilent.com [agilent.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Application of BP Fluor 568 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 is a bright, orange-fluorescent dye that serves as a powerful tool in neuroscience research. As a member of the rhodamine family of dyes, it exhibits high photostability and its fluorescence is largely independent of pH, making it a reliable choice for a variety of applications. BP Fluor 568 is spectrally similar to other commonly used dyes such as Alexa Fluor 568, providing a versatile option for multicolor imaging experiments. Its bright fluorescence and resistance to photobleaching are particularly advantageous for the sensitive detection of low-abundance neuronal targets and for imaging dynamic cellular processes over extended periods.[1][2][3][4]
This document provides detailed application notes and protocols for the use of BP Fluor 568 in key neuroscience research areas, including immunofluorescence staining of neuronal cultures and tissue, and anterograde and retrograde neuronal tracing.
Quantitative Data Summary
The selection of a fluorophore is a critical step in designing fluorescence microscopy experiments. The following table summarizes the key spectral and photophysical properties of BP Fluor 568, alongside other commonly used fluorescent dyes for comparison.
| Property | BP Fluor 568 / Alexa Fluor 568 | Fluorescein (FITC) |
| Excitation Maximum (nm) | 578 | 495 |
| Emission Maximum (nm) | 603 | 521 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~88,000 | ~75,000 |
| Fluorescence Quantum Yield | ~0.69 | ~0.92 |
| Photostability | High | Low |
| pH Sensitivity | Low (pKa ~4.3) | High (pKa ~6.4) |
Data compiled from various sources. Actual values may vary depending on the specific conjugate and experimental conditions.
Key Applications in Neuroscience
BP Fluor 568 is a versatile tool for a range of applications in neuroscience, including:
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): For the localization and visualization of specific proteins in neuronal cells and tissues.
-
Neuronal Tracing: To map neuronal projections and connectivity within the nervous system.
-
Receptor Trafficking Studies: For monitoring the internalization, recycling, and degradation of neuronal receptors.
-
Cytoskeleton Dynamics: To visualize the structure and dynamics of the neuronal cytoskeleton.
Detailed Experimental Protocols
Immunofluorescence Staining of Neuronal Cells
This protocol outlines the steps for immunofluorescently labeling cultured neurons or brain tissue sections using a BP Fluor 568-conjugated secondary antibody.
Materials:
-
Primary antibody specific to the target protein
-
BP Fluor 568-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Goat anti-Rabbit IgG)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS with 0.1% Triton X-100
-
Antifade mounting medium with DAPI (for nuclear counterstaining)
-
Glass slides and coverslips
Protocol:
-
Cell/Tissue Preparation:
-
Cultured Neurons: Grow neurons on glass coverslips. Rinse briefly with PBS.
-
Tissue Sections: Perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or vibratome. Mount sections on glass slides.[5][6]
-
-
Fixation:
-
Incubate samples in 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate samples with the secondary antibody solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
-
Counterstaining (Optional):
-
Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.
-
Rinse once with PBS.
-
-
Mounting:
-
Mount the coverslip/tissue section onto a glass slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for DAPI and BP Fluor 568 (Excitation/Emission: ~578/603 nm).
-
Experimental Workflow for Immunofluorescence
References
- 1. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Low labeling efficiency with BP Fluor 568 NHS ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with BP Fluor 568 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting NHS esters with primary amines on proteins or other biomolecules is between 8.3 and 8.5.[1][2] In this pH range, the primary amino groups (like the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the competing hydrolysis of the NHS ester is minimized.[1][2] At a lower pH, the amino groups are protonated and less reactive, and at a higher pH, the rate of NHS ester hydrolysis significantly increases, reducing labeling efficiency.[1][3] For proteins that are sensitive to higher pH, a pH of 7.4 can be used, but this will necessitate a longer incubation time.[1]
Q2: Which buffers are compatible with NHS ester labeling reactions?
It is critical to use a buffer that is free of primary amines.[3] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range of 8.3-8.5.[1][3] A commonly used and recommended buffer is 0.1 M sodium bicarbonate.[1]
Buffers to avoid: Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][3] If your protein is in an incompatible buffer, a buffer exchange must be performed before labeling using techniques like dialysis or gel filtration.[1][3]
Q3: How should I store and handle the this compound?
NHS esters are highly sensitive to moisture and must be stored in a desiccated environment at -20°C to -80°C.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing onto the reagent, which would cause hydrolysis and inactivate the dye.[1][3] It is best to prepare fresh solutions of the dye in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.[1][3]
Q4: My protein precipitated after adding the this compound solution. What can I do?
Protein precipitation can occur due to the addition of the organic solvent in which the NHS ester is dissolved or due to an excessive amount of dye.[4] To prevent this, try the following:
-
Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10% (v/v).[1][4]
-
Add the dye stock solution slowly to the protein solution while gently stirring or vortexing to avoid localized high concentrations of the solvent.[4]
-
Reduce the molar excess of the this compound in the reaction.[4]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Q5: What are the main causes of low labeling efficiency?
Low labeling efficiency can stem from several factors. A logical troubleshooting workflow should be followed to identify the cause. Key areas to investigate include:
-
Incorrect Buffer Conditions: The pH may be outside the optimal 8.3-8.5 range, or the buffer may contain competing primary amines like Tris or glycine.[1][3]
-
Inactive NHS Ester: The dye may have been compromised by moisture due to improper storage or handling, leading to hydrolysis.[3][4] Always use fresh solutions prepared from properly stored reagents.[3]
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on reactant concentrations. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency.[1] A concentration of at least 2 mg/mL is recommended.[3][4]
-
Insufficient Dye-to-Protein Ratio: An inadequate amount of the dye will result in a low degree of labeling. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[4]
-
Inaccessible Primary Amines: The primary amines on the target protein may be sterically hindered or buried within the protein's structure, making them unavailable for reaction.[3]
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect buffer pH. | Verify the reaction buffer pH is between 8.3 and 8.5 using a calibrated pH meter.[1][3] |
| Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or 0.1 M sodium bicarbonate.[1][3] | |
| Hydrolyzed/inactive NHS ester. | Allow the dye vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[3][4] | |
| Insufficient molar excess of dye. | Increase the molar excess of the this compound. A 10-20 fold excess is a good starting point.[4] | |
| Inaccessible primary amines on the protein. | If possible, assess the accessibility of lysine (B10760008) residues from the protein's structure. Consider alternative labeling chemistries if primary amines are not available.[3] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). Add the dye solution slowly while stirring.[1][4] |
| Excessive dye-to-protein ratio. | Reduce the molar excess of the dye.[4] | |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[1][4] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful labeling reactions.
Table 1: Effect of pH on NHS Ester Stability and Reaction Efficiency
| pH | Approximate Half-life of NHS Ester | Impact on Labeling Efficiency |
| 7.0 | 4-5 hours | Low amine reactivity leads to a slow and potentially incomplete reaction.[2] |
| 8.0 | 1 hour | A good balance between amine reactivity and ester stability, resulting in efficient labeling.[2] |
| 8.3 - 8.5 | Optimal Range | Considered optimal for maximizing the labeling reaction while minimizing hydrolysis. [1][2] |
| > 8.6 | ~10 minutes | The rate of hydrolysis increases significantly, leading to a rapid loss of reactive dye and reduced labeling efficiency.[2] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Concentrations below this range can significantly reduce efficiency.[1][3][4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein.[4] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be beneficial for sensitive proteins.[1] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer times may be needed for reactions at lower pH or temperature.[1] |
| Organic Solvent (DMSO/DMF) | < 10% of final reaction volume | Higher concentrations can lead to protein precipitation.[1][4] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
1. Preparation of Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
The recommended protein concentration is 2-10 mg/mL.[3] If the protein is in an incompatible buffer (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[1]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mM.[3] Vortex briefly to ensure it is fully dissolved.
3. Labeling Reaction:
-
Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess (e.g., a 10-20 fold molar excess is a common starting point).[4]
-
While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] Protect the reaction mixture from light to prevent photobleaching of the fluorophore.
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 50-100 mM.[3] This will react with and consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.[3]
5. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts.
-
The most common method is gel filtration using a column packed with a resin like Sephadex G-25.
-
Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the labeled protein, which will typically elute first.
Visualizations
Caption: Chemical reaction pathway for labeling a protein with this compound.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
Technical Support Center: BP Fluor 568 Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the conjugation efficiency of BP Fluor 568. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind BP Fluor 568 NHS ester conjugation?
This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a covalent bond with primary amines (-NH₂) on target molecules.[1][2] This reaction, known as an acylation reaction, targets the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues within proteins.[1][2] The NHS ester reacts with the nucleophilic primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]
Q2: What are the key factors influencing the efficiency of BP Fluor 568 conjugation?
Several factors critically impact the success of the conjugation reaction:
-
pH: The reaction is highly pH-dependent, with an optimal range typically between 7.2 and 8.5.[1][][4]
-
Dye-to-Protein Molar Ratio: The ratio of this compound to the target protein determines the degree of labeling (DOL).[5]
-
Protein Concentration: Higher protein concentrations can improve conjugation efficiency.[][6]
-
Buffer Composition: The choice of buffer is crucial, as some buffer components can interfere with the reaction.[4][][8]
-
Temperature and Incubation Time: These parameters affect the rates of both the desired conjugation reaction and the competing hydrolysis of the NHS ester.[1][4]
-
Purity of Reactants: The purity of the protein and the quality of the dye are essential for a successful conjugation.
Q3: How do I select the appropriate buffer for my conjugation reaction?
It is critical to use a buffer that is free of primary amines, which would compete with the target molecule for reaction with the NHS ester.[5][8] Commonly used buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[4] Buffers containing Tris or glycine (B1666218) should be avoided in the labeling reaction itself, although they can be used to quench the reaction.[4][8] The buffer pH should be maintained within the optimal range of 7.2 to 8.5 to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[1][]
Q4: What is the optimal dye-to-protein molar ratio for labeling with BP Fluor 568?
The ideal dye-to-protein ratio, which influences the degree of labeling (DOL), varies depending on the specific protein and its intended application.[5] For antibodies, a DOL between 2 and 10 is generally recommended.[5] However, it is often necessary to determine the optimal ratio empirically through small-scale test reactions.[5] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[5][9]
Q5: How should I store and handle this compound to maintain its reactivity?
This compound is sensitive to moisture and light.[6][10] It should be stored at -20°C, protected from light, and kept in a desiccated environment.[11][12][13] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[6][12] Stock solutions of the dye in anhydrous DMSO should be used promptly, as extended storage can reduce its activity.[10] It is not recommended to store the dye in solution for long periods.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the BP Fluor 568 conjugation process.
Problem 1: Low Degree of Labeling (DOL) or No Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. Below this range, the primary amines are protonated and non-reactive. Above this range, hydrolysis of the NHS ester is favored.[1][2][8] |
| Presence of Primary Amines in Buffer | Ensure your protein buffer is free of primary amines such as Tris or glycine. Dialyze your protein against an appropriate buffer like PBS if necessary.[5][8][14] |
| Inactive Dye | The this compound may have hydrolyzed due to improper storage or handling. Use a fresh vial of the dye and ensure it is brought to room temperature before opening. Prepare the dye solution immediately before use.[10][12] |
| Low Protein Concentration | Low protein concentrations can reduce conjugation efficiency.[] If possible, concentrate your protein to at least 2 mg/mL.[10][12] |
| Insufficient Dye-to-Protein Ratio | The molar ratio of dye to protein may be too low. Perform a titration with increasing molar ratios of the dye to find the optimal condition for your specific protein.[5] |
| Short Incubation Time | The reaction may not have had enough time to proceed to completion. Typical incubation times are 1-2 hours at room temperature.[15][16] |
Problem 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excess Unconjugated Dye | Inadequate removal of the free dye after the conjugation reaction is a common cause of high background. Purify the conjugate using gel filtration, dialysis, or chromatography to effectively remove all unconjugated dye.[12] |
| Over-labeling of the Protein | A very high degree of labeling can sometimes lead to non-specific binding of the conjugate.[] Reduce the dye-to-protein molar ratio in your conjugation reaction. |
| Protein Aggregation | The labeling process or subsequent storage may have caused the protein to aggregate, leading to non-specific binding. Centrifuge the conjugate solution to pellet any aggregates before use. |
| Hydrophobic Interactions | Fluorescent dyes can sometimes mediate non-specific binding through hydrophobic interactions.[9] Consider using a blocking agent in your staining protocol. |
Problem 3: Reduced Protein Activity or Precipitation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Over-labeling | Excessive labeling can alter the protein's conformation and lead to a loss of biological activity or solubility.[9][18] Decrease the dye-to-protein molar ratio. |
| Modification of Critical Residues | The dye may be conjugating to lysine residues that are essential for the protein's function. If reducing the DOL does not solve the issue, alternative labeling chemistries targeting different functional groups may be necessary. |
| Denaturation | The reaction conditions (e.g., pH, presence of organic solvent) may have caused the protein to denature. Ensure the pH is within a range that your protein can tolerate and that the final concentration of any organic solvent (like DMSO) is low (typically <10%).[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5[1][][4] | Balances amine reactivity and NHS ester stability. |
| Temperature | Room Temperature or 4°C[1][] | Lower temperatures can minimize the competing hydrolysis reaction.[1] |
| Incubation Time | 0.5 - 4 hours[1][4] | Sufficient time for the reaction to proceed to completion. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (initial testing)[5] | A starting point for optimizing the degree of labeling. |
| Protein Concentration | 2 - 10 mg/mL[5][6] | Higher concentrations can improve reaction efficiency.[] |
Table 2: BP Fluor 568 Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~578 nm[19][20][21] |
| Emission Maximum (λem) | ~602 nm[19][20][21] |
| Extinction Coefficient | ~88,000 cm⁻¹M⁻¹[19][21] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[21][22] |
| Reactivity | Primary amines[21][22] |
Experimental Protocols
Protocol 1: Standard this compound Labeling of Proteins
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.[6]
-
Prepare a stock solution of the dye (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh for each labeling reaction.[10]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of BP Fluor 568 (~578 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the absorbance of the dye at that wavelength.[5]
-
Visualizations
Caption: Experimental workflow for BP Fluor 568 conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. researchgate.net [researchgate.net]
- 18. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 20. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 21. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 22. amsbio.com [amsbio.com]
BP Fluor 568 NHS ester hydrolysis problem and solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during protein and antibody labeling experiments with BP Fluor 568 NHS Ester.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the hydrolysis of this compound and other problems that can arise during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: this compound hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1][2] This is a significant issue because it directly competes with the desired labeling reaction, where the NHS ester should react with a primary amine on the target molecule (e.g., a protein).[1] Hydrolysis of the NHS ester reduces the concentration of the active reagent, leading to lower conjugation efficiency and inconsistent results.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three main factors:
-
pH: The hydrolysis rate increases significantly with higher pH.[1][2] While the reaction with primary amines is also favored at alkaline pH, a balance must be struck to maximize labeling efficiency without excessive hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][3]
-
Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water, either directly in solution or from atmospheric humidity, will lead to rapid hydrolysis.[1]
Q3: What is the optimal pH for labeling with this compound?
A3: The optimal pH for NHS ester coupling is a compromise between maximizing the concentration of the reactive, deprotonated amine on your target molecule and minimizing the rate of NHS ester hydrolysis.[2] For most applications, a pH range of 7.2 to 8.5 is recommended.[1][2][3][] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[1][5]
Q4: Which buffers should I use for my labeling reaction?
A4: It is crucial to use a buffer that is free of primary amines, as these will compete with your target molecule for the NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS) and bicarbonate buffer.[5] Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][5]
Q5: How should I prepare and store my this compound stock solution?
A5: Due to the moisture sensitivity of NHS esters, it is best to dissolve the reagent in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][6] If you need to store the stock solution, it can be stored in DMF at -20°C for 1-2 months.[5] Aqueous solutions of NHS esters should be used immediately.[5] Always allow the vial of the NHS ester to warm to room temperature before opening to prevent condensation of moisture.[2][7][8]
Troubleshooting Common Issues
Issue 1: Low or No Labeling Efficiency
-
Potential Cause 1: Hydrolyzed this compound Reagent. The reagent may have been compromised by improper storage or handling, leading to moisture contamination.[1][2]
-
Potential Cause 2: Incorrect Reaction Buffer pH. The pH of your buffer may be too low, resulting in the protonation of primary amines on your target molecule, making them unreactive.[2]
-
Potential Cause 3: Competing Nucleophiles in the Buffer. Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.[1][2]
-
Solution: Switch to a non-amine-containing buffer such as PBS or bicarbonate buffer.[5]
-
Issue 2: Inconsistent Labeling Results Between Experiments
-
Potential Cause: Variable Reagent Activity. The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing.[1]
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases. The following table provides a general guideline for the stability of NHS esters in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3] |
| 7.0 | Ambient | ~7 hours | [7] |
| 8.6 | 4 | 10 minutes | [3] |
| 9.0 | Ambient | Minutes | [7][8] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration. If the protein is in a buffer containing amines, it must be exchanged into an amine-free buffer.
-
Adjust pH: Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Prepare the NHS Ester Solution: Allow the vial of this compound reagent to warm to room temperature before opening.[1] Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the dissolved NHS ester solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10 to 20-fold molar excess of the dye is often used.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the labeled protein from the unreacted dye and byproducts using a suitable method, such as size-exclusion chromatography.
Visualizations
Caption: Competing reactions of this compound with water (hydrolysis) and a target primary amine (aminolysis).
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
References
Technical Support Center: Troubleshooting Background Fluorescence in BP Fluor 568 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in their BP Fluor 568 staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my BP Fluor 568 staining?
High background fluorescence in immunofluorescence (IF) can originate from several sources. The primary causes can be categorized as follows:
-
Autofluorescence: Endogenous fluorescence from the cells or tissue itself. Common sources include molecules like NADH, collagen, and elastin.[1][2][3] Fixation methods, particularly using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][3]
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Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample. This can be due to inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[2][4][5]
-
Issues with reagents and protocol: Problems such as improper antibody dilutions, ineffective blocking buffers, insufficient washing, or contaminated reagents can all contribute to high background.[4][5]
Q2: Is BP Fluor 568 prone to high background?
BP Fluor 568 is a bright and photostable orange-fluorescent dye, spectrally similar to Alexa Fluor 568.[6][7][8][9][10] While the dye itself is not inherently prone to causing high background, issues with background fluorescence are common in immunofluorescence in general and are typically related to the experimental protocol and sample type rather than the specific fluorophore.
Q3: How can I determine the source of the high background?
A systematic approach with proper controls is crucial for identifying the source of high background. Here are key controls to include:
-
Unstained Control: A sample that has not been incubated with any antibodies or fluorescent probes. This will reveal the level of endogenous autofluorescence.[1]
-
Secondary Antibody Only Control: A sample incubated only with the BP Fluor 568-conjugated secondary antibody (no primary antibody). This helps to determine if the secondary antibody is binding non-specifically.[4]
-
Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen. This control helps to assess non-specific binding of the primary antibody.
Below is a troubleshooting workflow to help identify the source of the background.
Caption: A flowchart to diagnose the source of high background fluorescence.
Troubleshooting Guides
Issue 1: High Autofluorescence
Autofluorescence can mask your specific signal. Here are strategies to reduce it:
Recommended Solutions & Protocols
| Strategy | Detailed Protocol |
| Spectral Separation | If possible, choose a fluorophore with an emission spectrum in the far-red or near-infrared range, as autofluorescence is often weaker at longer wavelengths.[3] |
| Chemical Quenching | Several reagents can quench autofluorescence. The choice of quencher depends on the source of the autofluorescence.[3][11][12][13] |
| Sodium Borohydride (B1222165) Treatment (for aldehyde-induced autofluorescence): 1. After fixation and permeabilization, wash samples with PBS.2. Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.3. Incubate samples for 10-15 minutes at room temperature.4. Wash samples thoroughly with PBS (3 x 5 minutes) before proceeding with blocking.[3] | |
| Sudan Black B Treatment (for lipofuscin): 1. After secondary antibody incubation and final washes, incubate slides in 0.1% Sudan Black B in 70% ethanol (B145695) for 5-10 minutes.2. Briefly rinse with 70% ethanol.3. Wash thoroughly with PBS before mounting.[3][12] | |
| Photobleaching | Before antibody incubation, expose the sample to the excitation light source for an extended period to "burn out" the autofluorescence. The duration will need to be empirically determined. |
Summary of Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence | Notes |
| Sodium Borohydride | Aldehyde-induced | Prepare fresh. Handle with care.[3] |
| Sudan Black B | Lipofuscin | Can introduce its own background in some channels.[12] |
| TrueBlack™ | Lipofuscin | Commercial reagent, often with lower non-specific background than Sudan Black B.[12] |
| Copper Sulfate | General | Can reduce lipofuscin autofluorescence.[11] |
Issue 2: Non-Specific Antibody Binding
This is a common cause of high background and can be addressed by optimizing antibody concentrations and blocking steps.
Recommended Solutions & Protocols
| Strategy | Detailed Protocol |
| Optimize Antibody Concentrations | Titrate both primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[14][15] |
| Antibody Titration Protocol: 1. Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).2. Stain your samples with each dilution, keeping the secondary antibody concentration constant.3. Image the samples using identical settings.4. Choose the dilution that gives the best signal with the lowest background.5. Repeat the process for the secondary antibody, using the optimal primary antibody dilution. | |
| Optimize Blocking | The blocking buffer prevents non-specific antibody binding. The choice and concentration of the blocking agent, as well as the blocking time, are critical.[16][17][18] |
| Blocking Buffer Optimization: 1. Prepare different blocking buffers (e.g., 5% Normal Goat Serum in PBS-T, 3% BSA in PBS-T). The serum should be from the same species as the secondary antibody.2. Block separate samples with each buffer for at least 1 hour at room temperature.3. Proceed with your standard staining protocol.4. Compare the background levels between the different blocking buffers. |
Recommended Antibody Dilution Ranges (Starting Points)
| Antibody | Typical Concentration Range | Typical Dilution Range |
| Primary Antibody | 1-10 µg/mL | 1:100 - 1:1000 (from antiserum)[19] |
| Secondary Antibody (BP Fluor 568 conjugated) | 1-5 µg/mL | 1:200 - 1:1000 |
Note: These are general starting ranges. The optimal concentration for your specific antibody and application must be determined empirically through titration.
Issue 3: Insufficient Washing
Inadequate washing can leave unbound antibodies behind, leading to high background.
Recommended Solutions
-
Increase the number and duration of wash steps: After primary and secondary antibody incubations, wash the samples at least three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).[5]
-
Use a sufficient volume of wash buffer: Ensure that the samples are fully submerged and that the wash buffer is agitated gently.
-
Add a detergent to the wash buffer: A small amount of a non-ionic detergent like Tween-20 (0.05-0.1%) can help to reduce non-specific binding.[20]
Experimental Workflow Diagram
The following diagram illustrates a typical immunofluorescence workflow with key points for troubleshooting background fluorescence.
Caption: A typical immunofluorescence workflow with troubleshooting checkpoints.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. benchchem.com [benchchem.com]
- 4. ibidi.com [ibidi.com]
- 5. sinobiological.com [sinobiological.com]
- 6. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 7. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 8. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 9. amsbio.com [amsbio.com]
- 10. BP Fluor 568 NHS Ester, 2227463-25-2 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 14. biocompare.com [biocompare.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. IHC Blocking | Proteintech Group [ptglab.com]
- 18. Blocking Strategies for IHC | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. researchgate.net [researchgate.net]
Optimizing incubation time for BP Fluor 568 labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for BP Fluor 568 labeling. Navigate through our troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for BP Fluor 568 labeling?
A common starting point for incubation is 1 to 2 hours at room temperature.[1] For more sensitive proteins or to potentially increase the degree of labeling, an overnight incubation at 4°C can be effective.[1][2]
Q2: How does incubation time affect the degree of labeling (DOL)?
Generally, a longer incubation time will result in a higher degree of labeling. However, it is crucial to optimize this parameter as excessive labeling can lead to protein aggregation, loss of biological activity, and potential fluorescence quenching. For some dyes, extending the incubation period up to 18 hours may increase the DOL.[2]
Q3: Can I perform the labeling reaction for longer than the recommended time?
Yes, for some amine-reactive dyes, extending the incubation time to 18 hours can lead to a higher degree of labeling.[2] For thiol-reactive dyes, an overnight incubation at 4°C is also a common practice.[3] However, it is essential to empirically determine the optimal time for your specific protein and application to avoid the negative effects of over-labeling.
Q4: What is the difference in recommended incubation time between amine-reactive and thiol-reactive BP Fluor 568?
Both amine-reactive (e.g., NHS ester) and thiol-reactive (e.g., maleimide) forms of BP Fluor 568 have similar recommended incubation starting points. For amine-reactive dyes, 1-2 hours at room temperature is standard.[1] For thiol-reactive dyes, a 2-hour incubation at room temperature is a good starting point.[3] Both can be incubated overnight at 4°C.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient Incubation Time: The labeling reaction may not have proceeded to completion. | Increase the incubation time. Try incubating for a longer duration at room temperature or perform an overnight incubation at 4°C. |
| Low Degree of Labeling (DOL): Not enough dye molecules have attached to the target protein. | Increase the incubation time to drive the reaction further. Consider also increasing the molar ratio of dye to protein. | |
| High Background Staining | Excessive Incubation Time: Over-incubation can sometimes contribute to non-specific binding of the dye. | Reduce the incubation time. Perform a time-course experiment to find the optimal balance between signal and background. |
| High Degree of Labeling (DOL): Over-labeled proteins can aggregate and lead to non-specific staining. | Decrease the incubation time to reduce the DOL. Also, consider lowering the dye-to-protein molar ratio. | |
| Protein Aggregation/Precipitation | Over-labeling: A very high DOL can alter the protein's physicochemical properties, leading to aggregation. | Reduce the incubation time significantly. A shorter incubation period will result in a lower DOL. |
| Loss of Biological Activity | Labeling of Critical Residues: Longer incubation times increase the probability of modifying amino acids in the active or binding sites of the protein. | Decrease the incubation time to achieve a lower DOL, which statistically reduces the chances of modifying critical residues. |
Data Presentation
Optimizing the incubation time is critical for achieving a desirable Degree of Labeling (DOL) and Signal-to-Noise Ratio. Below is a table illustrating the expected trend of these parameters with varying incubation times. Actual results will vary depending on the specific protein and reaction conditions.
| Incubation Time | Temperature | Expected Degree of Labeling (DOL) | Expected Signal Intensity | Expected Background |
| 30 minutes | Room Temp. | Low | Low to Moderate | Low |
| 1 hour | Room Temp. | Moderate | Moderate to High | Low |
| 2 hours | Room Temp. | High | High | Low to Moderate |
| 4 hours | Room Temp. | Very High | High (potential for quenching) | Moderate |
| Overnight | 4°C | High | High | Low |
Experimental Protocols
Protocol: Optimizing Incubation Time for Protein Labeling with BP Fluor 568 NHS Ester
This protocol provides a general framework for determining the optimal incubation time for labeling a protein with an amine-reactive BP Fluor 568 dye.
1. Preparation of Protein and Dye:
- Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
2. Labeling Reaction Setup:
- Divide the protein solution into several aliquots for different incubation times (e.g., 30 min, 1 hr, 2 hr, 4 hr, and overnight at 4°C).
- Add the dissolved this compound to each protein aliquot. A molar ratio of 5:1 to 10:1 (dye:protein) is a good starting point.
- Gently mix the reactions.
3. Incubation:
- Incubate the reactions at room temperature (for shorter time points) or at 4°C (for overnight incubation), protected from light.
4. Stopping the Reaction (Optional but Recommended):
- For each time point, stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
6. Characterization of the Conjugate:
- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~578 nm (for BP Fluor 568).
- Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.
- Evaluate the performance of the conjugate in your specific application (e.g., immunofluorescence, flow cytometry) to assess signal intensity and background.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing BP Fluor 568 labeling incubation time.
Logical Relationship for Troubleshooting Weak Signal
Caption: Troubleshooting logic for a weak BP Fluor 568 signal.
References
Removing unconjugated BP Fluor 568 dye from sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BP Fluor 568 dye. Here, you will find information on effectively removing unconjugated dye from your labeled samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove unconjugated BP Fluor 568 dye from my sample?
A1: Removing unconjugated (free) BP Fluor 568 dye is essential for obtaining accurate and reliable results in downstream applications. Excess free dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio. This can result in inaccurate quantification of labeling efficiency and compromise the sensitivity of assays like fluorescence microscopy, flow cytometry, and immunoassays.
Q2: What are the primary methods for removing free BP Fluor 568 dye?
A2: The most common methods for separating fluorescently labeled biomolecules from unconjugated dye are based on size differences. The three primary techniques are:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This method separates molecules based on their size. Larger, dye-conjugated molecules pass through the column quickly, while the smaller, unconjugated dye molecules are retained in the porous resin and elute later.[1][2]
-
Ultrafiltration (Spin Columns): This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) and centrifugal force. The larger, labeled protein is retained by the membrane, while the smaller, free dye passes through into the filtrate.[3]
-
Dialysis: This method involves placing the sample in a dialysis bag or cassette made of a semi-permeable membrane and immersing it in a large volume of buffer. Small, unconjugated dye molecules diffuse out of the sample and into the buffer, while the larger, labeled biomolecules are retained.[1]
Q3: How do I choose the best method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, protein concentration, the urgency of your experiment, and the required final concentration of your sample. The table below provides a comparison to guide your decision. A workflow diagram is also provided to assist in selecting the most appropriate method.
Data Presentation: Comparison of Unconjugated Dye Removal Methods
| Feature | Size-Exclusion Chromatography (Desalting Columns) | Ultrafiltration (Spin Columns) | Dialysis |
| Principle | Separation based on molecular size using a porous resin.[1][2] | Separation using a semi-permeable membrane and centrifugation.[3] | Diffusion across a semi-permeable membrane based on a concentration gradient.[1] |
| Typical Protein Recovery | 70-95%[4] | >90%[3] | 75-95% (for samples >1 mg/mL); can be <50% for dilute samples.[5] |
| Dye Removal Efficiency | >95% for small molecules. | High, may require multiple washes for complete removal. | Very high, dependent on buffer volume and number of changes. |
| Processing Time | 5-10 minutes.[6] | 5-30 minutes per cycle.[6] | 4 hours to overnight.[6] |
| Final Sample Concentration | Diluted. | Concentrated. | Diluted. |
| Key Advantage | Fast and easy to use. | Concentrates the sample during purification. | Handles large sample volumes effectively. |
| Potential Issues | Some protein loss is possible; not ideal for very small proteins.[7] | Potential for protein to bind to the membrane, leading to loss.[8] | Time-consuming; risk of protein precipitation or degradation.[9] |
Mandatory Visualization: Workflow and Decision-Making
Below is a workflow to help you decide on the most suitable method for removing unconjugated BP Fluor 568 dye from your sample.
Caption: Decision-making workflow for selecting a purification method.
Experimental Protocols
Here is a detailed protocol for removing unconjugated BP Fluor 568 dye using size-exclusion chromatography with a spin desalting column, a rapid and widely used method.
Method: Size-Exclusion Chromatography (Spin Desalting Column)
This protocol is designed for the rapid removal of unconjugated BP Fluor 568 dye from protein samples.
Materials:
-
Labeled protein sample with unconjugated BP Fluor 568 dye.
-
Spin desalting column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 7K MWCO for proteins >7 kDa).
-
Equilibration buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes (2 mL).
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column into a 2 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the collected buffer.
-
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Add 300 µL of equilibration buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the buffer.
-
Repeat the equilibration step two more times for a total of three washes.
-
-
Sample Application and Elution:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply your sample to the center of the compacted resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect your purified, labeled protein.
-
-
Storage:
-
The collected eluate contains your purified protein, free of unconjugated dye.
-
Store the purified protein under appropriate conditions, protected from light.
-
Additional Troubleshooting
Q4: My protein recovery is low after purification. What can I do?
A4: Low protein recovery can be due to several factors depending on the method used.
-
For all methods: Ensure your protein is stable and soluble in the chosen buffers. Protein aggregation can lead to significant loss.[3] Consider adding stabilizing agents like glycerol (B35011) (5-10%) to your buffers if you suspect aggregation.
-
Spin Columns: Your protein might be binding non-specifically to the ultrafiltration membrane.[8] Ensure you are using a low-protein-binding membrane (e.g., PES).[3] Also, verify that the MWCO of the membrane is at least half to one-third the molecular weight of your protein.
-
Desalting Columns: Some non-specific binding to the resin can occur.[10] Also, ensure the sample volume is within the recommended range for the column to prevent excessive dilution and loss.
-
Dialysis: For dilute protein samples, significant loss can occur due to non-specific binding to the dialysis membrane.[11] If possible, concentrate your sample before dialysis or add a carrier protein like BSA.
Q5: I still see a high background signal from free dye after purification. What went wrong?
A5: This indicates incomplete removal of the unconjugated BP Fluor 568 dye.
-
High Dye Concentration: If the initial concentration of free dye is very high, a single pass through a desalting or spin column may not be sufficient.[12] Consider performing a second purification step with a fresh column.
-
Inappropriate Method: For some dyes that tend to aggregate, certain methods might be less effective. While BP Fluor 568 is generally water-soluble, if you are using a different, more hydrophobic dye, it might aggregate and co-purify with your protein.
-
Dialysis Issues: Ensure you are using a sufficiently large volume of dialysis buffer and changing it frequently to maintain a high concentration gradient. Also, allow enough time for the dialysis to reach completion.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 4. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 단백질 투석, 탈염, 농축 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
BP Fluor 568 Labeled Antibody Technical Support Center
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with BP Fluor 568 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: My BP Fluor 568 labeled antibody is not producing any signal or the signal is very weak. What are the possible causes?
Weak or no fluorescent signal is a common issue that can stem from various factors related to the antibody itself, the experimental protocol, or the imaging setup.
Possible Causes and Solutions:
-
Improper Antibody Storage: Fluorescently-labeled antibodies are sensitive to light and temperature fluctuations.[1][2] Exposure to light can cause photobleaching, diminishing the fluorophore's signal.[1][2][3] Repeated freeze-thaw cycles can also degrade the antibody, reducing its binding activity.[1][3][4]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low to generate a detectable signal.[4][6][7]
-
Issues with the Target Antigen: The target protein may not be present or may be expressed at very low levels in your specific cells or tissue.[4][6][9] Additionally, the fixation and permeabilization process can sometimes mask the antigenic epitope that the antibody recognizes.[4]
-
Solution: Run a positive control using a cell line or tissue known to express the target protein to validate that the antibody is working.[4][6] Confirm target expression using another method like Western Blot if possible.[10] You may also need to perform an antigen retrieval step to unmask the epitope.[3][4]
-
-
Incorrect Microscope Settings: The microscope's filter sets and laser lines may not be appropriate for the BP Fluor 568 fluorophore.[3][10]
-
Solution: Ensure that the excitation and emission filters on your microscope are aligned with the spectral properties of BP Fluor 568.[10]
-
-
Photobleaching During Imaging: Exposing the sample to the excitation light for extended periods during image acquisition can cause the fluorophore to fade.[3][6]
Q2: I'm seeing high background or non-specific staining. How can I fix this?
High background can obscure the specific signal, making results difficult to interpret. This often results from either non-specific antibody binding or autofluorescence.
Possible Causes and Solutions:
-
Antibody Concentration is Too High: Using too much primary or secondary antibody is a frequent cause of high background.[4][6][7]
-
Insufficient Blocking: The blocking step is critical for preventing non-specific binding of antibodies to the sample.[3][11]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[10][11]
-
Solution: Increase the number and duration of washing steps. Ensure you are using an appropriate wash buffer, such as PBS with a mild detergent (e.g., Tween-20).[12]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins present in the tissue sample.[13]
-
Sample Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally, which can be mistaken for a specific signal.[3]
Troubleshooting Guides
Data Presentation: Key Fluorophore and Antibody Parameters
The tables below summarize key quantitative data for experimental setup and troubleshooting.
Table 1: Spectral Properties of BP Fluor 568
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~578 nm | [15][16][17] |
| Emission Maximum | ~602 nm | [15][16][17] |
| Recommended Laser Line | 568 nm (Ar-Kr) or 561 nm | [15][18] |
| Molar Extinction Coefficient | ~88,000 - 93,000 cm⁻¹M⁻¹ |[15][16] |
Table 2: General Antibody Concentration Guidelines for Immunofluorescence (IF)
| Antibody Type | Starting Concentration Range | Notes |
|---|---|---|
| Primary Antibody | 1-10 µg/mL | The optimal concentration is highly target-dependent and must be determined by titration.[6] |
| Secondary Antibody | 1-5 µg/mL | Titration is also recommended. Using too high a concentration is a common cause of background. |
Experimental Protocols
General Immunofluorescence Staining Protocol
This protocol provides a general workflow. Specific steps such as fixation time, permeabilization agent, and antibody concentrations should be optimized for your specific cell/tissue type and target antigen.
-
Sample Preparation: Grow cells on sterile glass coverslips or prepare tissue sections on slides.
-
Fixation: Wash cells briefly with Phosphate Buffered Saline (PBS). Fix the sample with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). The choice of fixative may need to be optimized.[10]
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the sample with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.[3]
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Blocking: Incubate the sample in a blocking buffer (e.g., 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS) for at least 30-60 minutes to reduce non-specific binding.[4][7]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the sample with the diluted primary antibody, typically for 1 hour at room temperature or overnight at 4°C.[10]
-
Washing: Wash the sample three times with PBS (or PBS with 0.1% Tween-20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the BP Fluor 568 labeled secondary antibody in the blocking buffer. Incubate the sample, protected from light, for 1 hour at room temperature.[1][2]
-
Washing: Wash the sample three times with PBS (or PBS with 0.1% Tween-20) for 5-10 minutes each, protecting from light.
-
(Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Perform a final wash in PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[6][10]
-
Imaging: Image the sample using a fluorescence microscope equipped with the appropriate filters for BP Fluor 568. Store slides at 4°C in the dark and image as soon as possible.[3]
Mandatory Visualizations
Diagrams for Experimental Workflows and Troubleshooting
The following diagrams illustrate key experimental and logical processes to aid in troubleshooting your BP Fluor 568 antibody.
Caption: A typical workflow for an immunofluorescence (IF) experiment.
Caption: A decision tree for troubleshooting weak or no signal.
References
- 1. abcam.cn [abcam.cn]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Antibodies Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. ibidi.com [ibidi.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 15. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 16. BP Fluor 568 NHS Ester, 2227463-25-2 | BroadPharm [broadpharm.com]
- 17. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 18. Fluorescent Dye 568 NHS ester (A270026) | Antibodies.com [antibodies.com]
Preventing precipitation of protein during BP Fluor 568 labeling
Welcome to the technical support center for BP Fluor 568 protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding protein precipitation during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during labeling with BP Fluor 568?
Protein precipitation during fluorescent labeling is a common issue that can arise from several factors that disrupt protein stability. The primary causes include:
-
Hydrophobic Interactions: Many fluorescent dyes, including BP Fluor 568, are hydrophobic. Covalently attaching these dyes to the surface of a protein increases its overall hydrophobicity, which can lead to aggregation as the protein molecules attempt to minimize their exposure to the aqueous buffer.[1][2][3][4]
-
High Dye-to-Protein Ratio (Degree of Labeling - DOL): Over-labeling a protein can significantly alter its surface properties and increase the likelihood of precipitation.[1][5][6] A high density of hydrophobic dye molecules can lead to intermolecular aggregation.
-
Suboptimal Buffer Conditions (pH): The stability of a protein is highly dependent on the pH of the buffer.[7][8][9][10] If the labeling reaction is performed at a pH close to the protein's isoelectric point (pI), the protein will have a net neutral charge, reducing electrostatic repulsion between molecules and increasing the risk of aggregation.[3][8] NHS-ester labeling, the common method for dyes like BP Fluor 568, is most efficient at a slightly alkaline pH (typically 8.3-8.5), which may not be optimal for all proteins.[11][12][13]
-
Presence of Organic Solvents: BP Fluor 568 and similar dyes are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous protein solution.[11][14] The introduction of these solvents can destabilize the protein and lead to precipitation, especially at high concentrations.[1][11]
-
Poor Initial Protein Quality: The starting protein solution may already contain aggregates. The labeling process can exacerbate this issue, leading to visible precipitation.[3]
-
High Protein Concentration: While a higher protein concentration can improve labeling efficiency, it can also increase the chances of aggregation.[8][15]
Q2: What are the key properties of BP Fluor 568 I should be aware of?
BP Fluor 568 is a bright, photostable, orange-fluorescent dye.[16][17] Understanding its properties can help in designing a successful labeling experiment.
| Property | Value | Reference |
| Excitation Maximum | ~578 nm | [16] |
| Emission Maximum | ~602 nm | [16] |
| Reactive Group (Commonly) | N-hydroxysuccinimide (NHS) ester or Maleimide | [17] |
| Reactivity | Primary amines (NHS ester) or Sulfhydryls (Maleimide) | [17] |
| Solubility | Water, DMSO, DMF, MeOH | [16] |
Q3: How can I optimize the dye-to-protein ratio to prevent precipitation?
Optimizing the dye-to-protein ratio (Degree of Labeling - DOL) is crucial. A good starting point for antibodies is a DOL of 2-6.[18] For other proteins, this needs to be determined empirically.[6]
Experimental Protocol: Optimizing Dye-to-Protein Ratio
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the BP Fluor 568 NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
-
Set up Labeling Reactions:
-
Prepare a series of small-scale labeling reactions with varying molar excess of the dye to the protein. Common starting ratios to test are 5:1, 10:1, 15:1, and 20:1.[6]
-
-
Incubation:
-
Add the calculated volume of the dye stock solution to each protein solution while gently mixing.
-
Incubate the reactions for 1 hour at room temperature, protected from light.[11]
-
-
Purification:
-
Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]
-
-
Characterization:
-
For each purified conjugate, measure the absorbance at 280 nm and ~578 nm.
-
Calculate the DOL for each reaction.
-
Visually inspect for any signs of precipitation.
-
Perform a functional assay to assess the impact of labeling on the protein's biological activity.[6]
-
Troubleshooting Guide
Issue: My protein solution becomes cloudy or I see a visible precipitate during or after the labeling reaction.
This is a clear sign of protein aggregation. Follow these steps to troubleshoot the problem.
Step 1: Assess Initial Protein Quality
-
Question: Is your starting protein solution clear and free of aggregates?
-
Action: Before labeling, centrifuge your protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any existing aggregates. Use only the supernatant for labeling. For a more thorough analysis, consider techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[3]
Step 2: Optimize Buffer Conditions
-
Question: Is the labeling buffer pH optimal for your protein's stability?
-
Action: While NHS-ester labeling is most efficient at pH 8.3-8.5, this may be close to your protein's pI.[13] If you suspect this is the case, try performing the labeling reaction at a slightly lower pH (e.g., 7.5-8.0). The reaction will be slower, so you may need to increase the incubation time.[19]
Table: Recommended Buffer Additives to Enhance Protein Stability
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. | [15] |
| Glycerol | 5-10% (w/v) | Increases protein stability through preferential exclusion. | [8][15] |
| Sucrose/Trehalose | 5-10% (w/v) | Acts as a stabilizer. | [15] |
| Non-ionic Detergents (e.g., Tween-20) | 0.05% | Can help solubilize hydrophobic aggregates. | [8][20] |
Step 3: Adjust Reaction Conditions
-
Question: Are you using a high concentration of protein or adding a large volume of organic solvent?
-
Action:
-
Protein Concentration: If precipitation occurs at a high protein concentration, try reducing it. While concentrations of 2 mg/mL are often recommended for efficiency, a lower concentration may be necessary for aggregation-prone proteins.[15][18]
-
Organic Solvent: Minimize the volume of the dye stock solution added to the protein solution. This can be achieved by preparing a more concentrated dye stock. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[13]
-
Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[11][13]
-
Step 4: Modify the Labeling Chemistry
-
Question: Is the hydrophobicity of BP Fluor 568 the primary issue?
-
Action: While you cannot change the properties of BP Fluor 568, you can consider using a more hydrophilic dye with similar spectral properties if precipitation persists despite optimizing other parameters.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting protein precipitation during BP Fluor 568 labeling.
Caption: A flowchart for troubleshooting protein precipitation.
Experimental Workflow for BP Fluor 568 Labeling
The diagram below outlines the general experimental workflow for labeling a protein with BP Fluor 568 NHS-ester.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. roma1.infn.it [roma1.infn.it]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. setabiomedicals.com [setabiomedicals.com]
- 15. benchchem.com [benchchem.com]
- 16. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 17. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 18. ulab360.com [ulab360.com]
- 19. glenresearch.com [glenresearch.com]
- 20. biozentrum.unibas.ch [biozentrum.unibas.ch]
BP Fluor 568 photobleaching issues and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions regarding photobleaching issues encountered with BP Fluor 568. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common problems researchers face with BP Fluor 568 photobleaching during fluorescence microscopy.
Question: My BP Fluor 568 signal is fading rapidly during image acquisition. What can I do to minimize this?
Answer: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy.[1][2] It occurs when the fluorophore is irreversibly damaged by the excitation light.[2] To mitigate this, a multi-faceted approach is recommended:
-
Optimize Imaging Parameters: This is often the simplest and most immediate solution.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[1] Neutral density filters can be used to decrease illumination intensity without altering the light's spectral properties.[2]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for adequate signal detection.[1]
-
Limit Illumination Area: If your microscope allows, restrict illumination to the specific region of interest.
-
-
Utilize Antifade Reagents: These chemical cocktails are crucial for protecting your fluorophores from photobleaching.
-
For Fixed Samples: Use a high-quality antifade mounting medium. Popular choices include ProLong™ Gold and VECTASHIELD®.
-
For Live-Cell Imaging: Traditional mounting media are toxic to live cells. Instead, use specialized live-cell antifade reagents like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.[1]
-
-
Proper Sample Preparation: Ensure your sample is mounted correctly and the mounting medium is fresh.
Question: I am performing a long-term time-lapse experiment with live cells stained with BP Fluor 568 and observing significant phototoxicity and photobleaching. What are the best practices to follow?
Answer: Long-term live-cell imaging is particularly challenging due to the cumulative effects of light exposure on both the fluorophore and the cells. Here are some key strategies:
-
Conservative Imaging Parameters: Be even more stringent with light exposure than in short-term imaging. Use the absolute minimum light intensity and exposure time necessary.
-
Intermittent Imaging: Instead of continuous illumination, acquire images at spaced intervals (e.g., every 5 or 10 minutes) to allow the sample to recover.
-
Oxygen Scavenging Systems: Photobleaching is often mediated by reactive oxygen species (ROS).[3] Using an oxygen scavenging system in your imaging medium can significantly enhance fluorophore stability. A commonly used system for live-cell imaging combines an enzymatic oxygen scavenger with an antioxidant.
-
Advanced Imaging Techniques: If available, consider using microscopy techniques that are inherently less phototoxic, such as spinning disk confocal or light-sheet microscopy.
Question: How does the photostability of BP Fluor 568 compare to other common orange/red fluorophores?
Answer: BP Fluor 568 is described as a bright and highly photostable orange fluorescent dye, equivalent to Alexa Fluor 568.[4][5][6] Studies have shown that Alexa Fluor 568 is significantly more photostable than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[7][8][9] When compared to R-phycoerythrin (R-PE), streptavidin-Alexa Fluor 568 was also found to be more photostable.[10] For demanding applications requiring even higher photostability, especially in super-resolution microscopy, dyes like CF®568 have been reported to offer superior performance.[11]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] When a fluorescent molecule absorbs light, it enters an excited state. In this state, it can undergo chemical reactions, often with molecular oxygen, that render it permanently unable to fluoresce.[3]
Q2: Are there any specific antifade reagents that are not recommended for BP Fluor 568?
A2: While most commercial antifade reagents are broadly compatible, some formulations containing p-phenylenediamine (B122844) (PPD) might not be optimal for all dye families. Although direct comparative data for BP Fluor 568 is limited, it is always advisable to test a few different antifade reagents to determine the best one for your specific experimental conditions.
Q3: Can I use the same antifade reagent for both fixed and live-cell imaging?
A3: No, this is a critical point. Antifade mounting media for fixed samples are generally not compatible with live cells and can be toxic.[1] For live-cell experiments, you must use reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent or oxygen scavenging systems.[1]
Q4: My signal is still weak even after optimizing for photobleaching. What else could be the issue?
A4: If you have addressed photobleaching and your signal remains weak, consider the following:
-
Labeling Efficiency: Ensure that your target molecule is labeled with a sufficient number of fluorophores.
-
Target Abundance: The target you are trying to detect may be present at very low levels.
-
Microscope Settings: Check that your detector gain and other camera settings are optimized for detecting a weak signal.
-
Filter Compatibility: Verify that the excitation and emission filters on your microscope are appropriate for BP Fluor 568 (Excitation/Emission maxima ~578/603 nm).
Quantitative Data
The following table summarizes a photostability comparison between Alexa Fluor 568 (an equivalent to BP Fluor 568) and FITC. The data is based on the fluorescence intensity decay over time with continuous illumination.
| Time (seconds) | Alexa Fluor 568 Normalized Intensity (%) | FITC Normalized Intensity (%) |
| 0 | 100 | 100 |
| 20 | ~95 | ~90 |
| 40 | ~90 | ~80 |
| 80 | ~85 | <80 |
Data adapted from a study comparing antibody conjugates of Alexa Fluor 568 and FITC.[8]
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Minimizing Photobleaching in Fixed-Cell Immunofluorescence
This protocol outlines a standard workflow for immunofluorescence staining and imaging, incorporating steps to mitigate photobleaching of BP Fluor 568.
Caption: Workflow for fixed-cell immunofluorescence with photobleaching mitigation.
Protocol 2: Workflow for Live-Cell Imaging with Reduced Photobleaching
This protocol is designed for time-lapse imaging of live cells labeled with BP Fluor 568, focusing on maintaining cell health and signal integrity.
References
- 1. biocompare.com [biocompare.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. benchchem.com [benchchem.com]
- 4. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 6. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching Comparison of R-Phycoerythrin-Streptavidin and Streptavidin-Alexa Fluor 568 in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Super-Resolution Microscopy Dyes Clinisciences [clinisciences.com]
How to determine the degree of labeling for BP Fluor 568
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the degree of labeling (DOL) for BP Fluor 568.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1] It is a critical quality control parameter in bioconjugation. An optimal DOL is essential for ensuring the performance and reproducibility of fluorescently labeled reagents in downstream applications.
Q2: What is the optimal DOL for a BP Fluor 568 conjugate?
The optimal DOL can vary depending on the specific protein and the intended application. However, a general guideline for antibodies is a DOL between 2 and 10.[2][3] It is often necessary to determine the optimal DOL experimentally for each specific bioconjugate.
Q3: What happens if the DOL is too high or too low?
-
High DOL: Can lead to fluorescence self-quenching, where the proximity of dye molecules causes a reduction in the overall fluorescence signal.[2] Over-labeling can also potentially interfere with the biological activity of the protein or lead to aggregation.[1][4]
-
Low DOL: Results in a weak fluorescent signal, which can decrease the sensitivity of an assay.[1]
Q4: What information is required to calculate the DOL for BP Fluor 568?
To calculate the DOL, you will need the following:
-
The absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of BP Fluor 568 (~578 nm, A₅₇₈).
-
The molar extinction coefficient of the protein at 280 nm (ε_protein).
-
The molar extinction coefficient of BP Fluor 568 at its absorbance maximum (ε_dye).
-
The correction factor (CF) for BP Fluor 568 at 280 nm.
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the spectrophotometric method for determining the DOL of a BP Fluor 568-labeled protein.
Materials:
-
BP Fluor 568-labeled protein conjugate
-
Conjugation or storage buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated BP Fluor 568 dye from the labeling reaction mixture. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][4]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a clean quartz cuvette with the buffer used to dissolve the conjugate. Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and 578 nm.
-
Sample Measurement:
-
Carefully transfer the purified conjugate solution to the cuvette.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).
-
Note: If the absorbance at 578 nm is greater than 1.5, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[5]
-
-
Calculations: Use the following equations to determine the DOL:
-
Corrected Protein Absorbance (A_protein): A_protein = A₂₈₀ - (A₅₇₈ * CF) Where CF is the correction factor for BP Fluor 568 at 280 nm.
-
Molar Concentration of Protein ([Protein]): [Protein] = A_protein / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹.
-
Molar Concentration of Dye ([Dye]): [Dye] = A₅₇₈ / ε_dye Where ε_dye is the molar extinction coefficient of BP Fluor 568 at 578 nm in M⁻¹cm⁻¹.
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| BP Fluor 568 Excitation Maximum (λ_max) | ~578 nm | [6][7][8] |
| BP Fluor 568 Emission Maximum | ~602 nm | [6][7][8] |
| BP Fluor 568 Molar Extinction Coefficient (ε_dye) | 93,000 M⁻¹cm⁻¹ | [6][8] |
| Correction Factor (CF₂₈₀) for spectrally similar Alexa Fluor 568 | 0.46 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Negative Corrected Protein Absorbance (A_protein) | Incorrect correction factor used. | Use the recommended correction factor or determine it experimentally for the free dye. |
| Residual unbound dye in the sample. | Repeat the purification step to ensure complete removal of free dye. | |
| DOL is too high (>10 for antibodies) | Inaccurate protein concentration determination. | Verify the molar extinction coefficient of your protein. Ensure the spectrophotometer is properly blanked. |
| Over-labeling during the conjugation reaction. | Optimize the labeling reaction by reducing the dye-to-protein molar ratio. | |
| DOL is too low (<2 for antibodies) | Inefficient labeling reaction. | Check the reactivity of the dye and the protein. Ensure the pH of the labeling buffer is optimal for the reactive chemistry being used. |
| Protein loss during purification. | Optimize the purification protocol to maximize protein recovery. | |
| High background fluorescence in application | Presence of unbound dye. | Ensure the conjugate is thoroughly purified. |
| Non-specific binding of the conjugate. | Include appropriate blocking steps in your experimental protocol. |
Experimental Workflow
Caption: Workflow for Determining the Degree of Labeling (DOL).
References
- 1. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 3. Correction Factor [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
- 4. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 6. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 7. Spectrum [Alexa Fluor 568] | AAT Bioquest [aatbio.com]
- 8. Fluorescent Dye 568 NHS ester (A270026) | Antibodies.com [antibodies.com]
Technical Support Center: BP Fluor 568 NHS Ester Reactions
Welcome to the technical support center for BP Fluor 568 NHS ester bioconjugation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye.[1][2][3] It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other biomolecules that contain primary amines (-NH2).[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[4][5] This dye is known for its brightness, photostability, and pH-insensitive emission between pH 4 and 10.[1][6]
Q2: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[4][7][8][9] For many applications, a pH of 8.3-8.5 is considered ideal.[10][11] This pH range ensures that the primary amine groups on the biomolecule are sufficiently deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[8][10]
Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines.[8][12][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[4][7][9][13] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at pH 8.3 is often recommended.[9][11][13]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided during the reaction as they will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[4][12][13]
Q4: How should I store and handle this compound?
This compound is sensitive to moisture.[13] It should be stored at -20°C in a desiccated environment.[1][6][13] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][13] Stock solutions should be prepared fresh in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][11][12]
Q5: Can I use Tris or glycine to stop the labeling reaction?
Yes, while incompatible during the labeling reaction itself, buffers containing primary amines like Tris or glycine are excellent for quenching (stopping) the reaction.[4][7][12][13] After the desired incubation period, adding a quenching buffer will consume any unreacted NHS ester.[13]
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
Low labeling efficiency is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4][12][13] Perform a buffer exchange into a compatible buffer like PBS, borate, or carbonate/bicarbonate buffer prior to labeling.[8] |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5, ideally between 8.3 and 8.5.[8][11] Use a calibrated pH meter for accurate measurement. |
| Hydrolyzed NHS Ester Reagent | NHS esters are moisture-sensitive.[13] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8][13] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8][10][11] |
| Degraded DMF Solvent | If using DMF to dissolve the NHS ester, ensure it is high-quality and free of dimethylamine, which can react with the NHS ester.[11] Use fresh, anhydrous DMF.[11] |
| Insufficient Molar Excess of Dye | A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10] If labeling is low, consider performing small-scale trials with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal ratio.[10] |
| Low Protein Concentration | A protein concentration of 1-10 mg/mL is recommended.[10][11] If the protein concentration is too low, the reaction kinetics will be slow. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3[11][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[13]
-
Desalting column or dialysis cassette for purification[13]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is 1-10 mg/mL.[10][11]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[10]
-
Perform the Conjugation Reaction:
-
Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[10]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.[10] Protect the reaction from light.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]
-
Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.[10]
Visualizations
Caption: Experimental workflow and troubleshooting logic for this compound labeling.
Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. covachem.com [covachem.com]
- 13. benchchem.com [benchchem.com]
Refining BP Fluor 568 labeling for low protein concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 568 NHS ester for protein labeling, with a special focus on challenges encountered at low protein concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, orange-fluorescent amine-reactive dye.[1][2][3] It is commonly used to covalently label proteins and other biomolecules containing primary amines (such as the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable amide bond.[4][5] This labeling allows for the visualization and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3][6] BP Fluor 568 is known for its high fluorescence quantum yield, photostability, and pH insensitivity over a wide range, making it suitable for detecting low-abundance biological structures.[1][3]
Q2: My protein concentration is low (<1 mg/mL). Can I still achieve efficient labeling with this compound?
Labeling can be performed at protein concentrations below 1-2 mg/mL, but the efficiency is expected to be lower.[7] At low reactant concentrations, the competing hydrolysis of the NHS ester becomes more significant, reducing the amount of dye available to react with the protein.[7] For instance, a protein concentration of around 1 mg/mL might yield a labeling efficiency of 20-30%, whereas at 2.5 mg/mL, the efficiency is generally around 35%.[4] To compensate for low protein concentration, you may need to increase the molar ratio of the dye to the protein and potentially extend the incubation time.[8][9]
Q3: What is the optimal pH for the labeling reaction?
The optimal pH for reacting NHS esters with primary amines on a protein is between 8.3 and 8.5.[7][10] Within this range, the primary amines are sufficiently deprotonated and reactive, while the rate of NHS ester hydrolysis is minimized.[7] A lower pH (e.g., 7.4) can be used for pH-sensitive proteins, but this will necessitate a longer incubation period due to a slower reaction rate.[7] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[7]
Q4: Which buffers are compatible with this compound labeling?
It is crucial to use a buffer that is free of primary amines.[7][8] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range of 8.3-8.5.[7] A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.[7][10] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[7] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before labeling.[7][8]
Q5: How should I store and handle the this compound?
NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the reagent.[7] It is recommended to prepare fresh stock solutions in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each use.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins with this compound, particularly at low protein concentrations.
Issue 1: Low or No Labeling Efficiency
This is the most frequent problem in protein labeling experiments. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines. If necessary, perform a buffer exchange via dialysis or gel filtration.[7][8] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency.[7] If possible, concentrate the protein solution before labeling. A protein concentration of 2.5 mg/mL or higher is recommended for better efficiency.[7] At lower concentrations, consider increasing the dye-to-protein molar ratio and extending the incubation time.[8][9] |
| Inactive NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening. Use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before each use.[7] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the NHS ester will result in a low Degree of Labeling (DOL). A common starting point is an 8- to 20-fold molar excess of the dye over the protein. This ratio may need to be optimized for your specific protein and desired DOL.[7] |
| Inappropriate Reaction Time/Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C. If labeling efficiency is low, consider extending the incubation time, especially if the reaction is carried out at a lower temperature or a suboptimal pH.[7] |
| Low Number of Available Primary Amines | The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low.[7] Consider alternative labeling strategies, such as targeting cysteine residues with a maleimide-functionalized dye, if your protein has available cysteines.[11] |
Issue 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Action |
| High Degree of Labeling (Over-labeling) | BP Fluor 568, like many fluorescent dyes, is hydrophobic. Attaching too many hydrophobic molecules can decrease the overall solubility of the protein conjugate, leading to aggregation and precipitation.[12] To resolve this, reduce the molar excess of the NHS ester in the reaction.[12] |
| High Concentration of Organic Solvent | This compound is dissolved in an organic solvent (DMSO or DMF) before being added to the aqueous protein solution. If the final concentration of the organic solvent is too high (typically >10%), it can denature and precipitate the protein.[7][12] |
| Incorrect Buffer Conditions | Ensure the buffer pH is stable and within a range that maintains the protein's stability. Significant deviations can affect protein solubility.[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for BP Fluor 568 labeling.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations (≥ 2.5 mg/mL) generally yield better efficiency.[7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, PBS, HEPES, Borate | Must be free of primary amines (e.g., Tris, glycine).[7] |
| Reaction pH | 8.3 - 8.5 | A lower pH (e.g., 7.4) can be used for sensitive proteins but requires longer incubation.[7] |
| Dye:Protein Molar Ratio | 8:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired Degree of Labeling (DOL).[7] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Can be extended for reactions at lower temperatures or with less reactive proteins.[7] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensure the solvent is high-quality and amine-free.[7] |
Table 2: Expected Labeling Efficiency at Different Protein Concentrations
| Protein Concentration | Expected Labeling Efficiency |
| ~1 mg/mL | 20 - 30%[4] |
| ~2.5 mg/mL | ~35%[4] |
| >5 mg/mL | Higher efficiency is possible[4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol provides a general procedure that may require optimization for your specific protein.
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[7][10]
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[7][8]
2. Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.[7]
-
Immediately before use, dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
3. Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 15:1 is recommended).[12]
-
While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.[12]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]
4. Quench the Reaction (Optional):
-
The reaction can be stopped by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM and incubating for an additional 10-15 minutes.[12]
5. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or another suitable chromatographic method.[6][14]
6. Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BP Fluor 568 (~578 nm, Amax).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its A_max (for BP Fluor 568, this is approximately 88,000 cm⁻¹M⁻¹).[3]
-
CF_280 = Correction factor (A280 of the free dye / A_max of the free dye). This value may need to be obtained from the dye manufacturer.
-
Visualizations
Caption: Troubleshooting workflow for low BP Fluor 568 labeling efficiency.
Caption: General experimental workflow for BP Fluor 568 protein labeling.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
How to avoid non-specific binding of BP Fluor 568 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding non-specific binding of BP Fluor 568 conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with fluorescent conjugates like BP Fluor 568?
Non-specific binding of fluorescent conjugates can stem from several factors:
-
Hydrophobic Interactions: Although BP Fluor 568 is designed to be water-soluble, highly fluorescent dyes can sometimes exhibit hydrophobic properties, leading to non-specific interactions with cellular components.[1][2]
-
Ionic and Electrostatic Interactions: Charged residues on the fluorescent dye or the conjugated antibody can interact with oppositely charged molecules in the sample, causing non-specific attachment.
-
Antibody-Related Issues: The primary or secondary antibody itself may exhibit cross-reactivity with off-target proteins or bind to Fc receptors on certain cells.[3]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample is a common cause of high background.
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[4]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound or weakly bound antibodies.
-
Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for non-specific binding.[5]
Q2: Is BP Fluor 568 particularly prone to non-specific binding?
BP Fluor 568 is a bright and photostable orange-fluorescent dye that is water-soluble and pH-insensitive over a wide range.[6][7][8][9][10] These properties are advantageous and do not inherently predispose the dye to non-specific binding. However, like any fluorescent dye, its conjugates can contribute to background signal if proper experimental techniques are not followed. The hydrophobicity of the dye-protein conjugate can be a factor, as studies have shown a correlation between dye hydrophobicity and non-specific binding.[1][2]
Q3: What is the best blocking buffer to use with BP Fluor 568 conjugates?
The optimal blocking buffer can be application-dependent. However, some general recommendations include:
-
1% Bovine Serum Albumin (BSA) in PBS: This is a widely used and effective blocking buffer for immunofluorescence.[11]
-
5% Normal Serum: Using normal serum from the same species as the secondary antibody is also a very effective blocking strategy.[11][12] For example, if you are using a goat anti-mouse secondary antibody, you would use 5% normal goat serum.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated for fluorescent applications and can offer superior performance with lower background.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter with non-specific binding of your BP Fluor 568 conjugates.
Problem 1: High background staining across the entire sample.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). Consider switching to a different blocking agent (see comparison table below). |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[4] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%). |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in your blocking and antibody dilution buffers. |
| Dye Aggregation | Centrifuge the antibody conjugate solution before use to pellet any aggregates that may have formed during storage. |
Problem 2: Speckled or punctate background staining.
| Possible Cause | Recommended Solution |
| Precipitated Antibody Conjugate | Spin down the antibody vial in a microfuge before use to pellet any aggregates. |
| Particulates in Buffers | Filter all buffers (e.g., PBS, blocking buffer) through a 0.22 µm filter before use. |
| Drying of the Sample | Ensure the sample remains hydrated throughout the staining protocol by using a humidified chamber. |
Problem 3: Non-specific staining in a specific cell type or structure.
| Possible Cause | Recommended Solution |
| Fc Receptor Binding | If working with cells known to express Fc receptors (e.g., macrophages), pre-incubate the sample with an Fc receptor blocking reagent.[3] |
| Antibody Cross-Reactivity | Run a control with the secondary antibody only to check for non-specific binding. If the secondary antibody is the issue, consider using a pre-adsorbed secondary antibody. |
| Endogenous Biotin (B1667282) | If using a biotin-streptavidin detection system, block for endogenous biotin using an avidin/biotin blocking kit. |
Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table provides a qualitative comparison of commonly used blocking agents.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at blocking non-specific antibody binding.[11] | Can sometimes interact with primary or secondary antibodies. Must match the species of the secondary antibody.[12][13] |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available and generally effective.[11] Good for phospho-protein detection. | Can have lot-to-lot variability. May contain endogenous immunoglobulins that can cross-react. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. Not suitable for biotin-avidin systems due to endogenous biotin.[14] |
| Fish Gelatin | 0.1-0.5% | Less likely to cross-react with mammalian antibodies.[14] | May not be as effective as serum or BSA in all cases. |
| Commercial Buffers | Varies | Optimized for low background in fluorescent applications. High batch-to-batch consistency.[13] | More expensive than individual components. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining Protocol to Minimize Non-specific Binding
This protocol provides a general workflow for immunofluorescent staining of cultured cells, incorporating steps to reduce non-specific binding of BP Fluor 568 conjugates.
-
Cell Seeding and Fixation:
-
Plate cells on coverslips and grow to the desired confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in blocking buffer (e.g., 1% BSA in PBS or 5% normal goat serum in PBS) for 1-2 hours at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration (previously determined by titration).
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the BP Fluor 568-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash cells three times with PBS containing 0.05% Tween-20 for 10 minutes each in the dark.
-
Perform a final rinse with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Protocol 2: Troubleshooting High Background Staining
If you experience high background after following the standard protocol, consider these additional steps:
-
Pre-adsorption of Secondary Antibody: If you suspect the secondary antibody is cross-reacting with the sample, you can pre-adsorb it.
-
Prepare a tissue or cell sample from the same species as your experimental sample that has not been incubated with a primary antibody.
-
Dilute your BP Fluor 568 secondary antibody in blocking buffer.
-
Incubate the diluted secondary antibody with the "pre-adsorption" sample for 1-2 hours at room temperature.
-
Centrifuge the solution to pellet any non-specifically bound antibody-tissue complexes.
-
Use the supernatant for staining your experimental sample.
-
-
Autofluorescence Quenching: If your tissue has high autofluorescence, you can treat it with a quenching agent.
-
After fixation and permeabilization, incubate the sample with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.
-
Alternatively, you can try treatment with 0.1% Sudan Black B in 70% ethanol (B145695) for 10-30 minutes, followed by extensive washing. Note that Sudan Black B can introduce its own fluorescence in the far-red spectrum.[15][16]
-
Visualizing Experimental Workflows
Workflow for Standard Immunofluorescence Staining
Caption: Standard workflow for immunofluorescence staining.
Troubleshooting Logic for High Background
Caption: Troubleshooting flowchart for high background staining.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 7. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 8. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 9. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 10. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 11. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. youtube.com [youtube.com]
- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. biotium.com [biotium.com]
- 16. genetargetsolutions.com.au [genetargetsolutions.com.au]
Optimizing laser and filter settings for BP Fluor 568 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize laser and filter settings for imaging BP Fluor 568.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of BP Fluor 568?
BP Fluor 568 is a bright, orange-fluorescent dye with spectral characteristics ideal for fluorescence microscopy. Its fluorescence is pH-insensitive over a wide range (pH 4-10).[1][2] Key spectral properties are summarized below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~578 nm[1][3][4] |
| Emission Maximum | ~602 nm[1][3][4] |
Q2: What are the recommended laser and filter settings for BP Fluor 568 imaging?
For optimal signal detection and minimal crosstalk, the following initial settings are recommended.
| Component | Specification | Rationale |
| Excitation Laser | 561 nm or 568 nm[2][5] | The 561 nm solid-state laser is a common and efficient excitation source for BP Fluor 568 and spectrally similar dyes like Alexa Fluor 568.[6] The 568 nm line from an Ar-Kr mixed-gas laser is also highly suitable.[1][2][5] |
| Dichroic Mirror | ~585 nm or ~590 nm | A dichroic mirror that reflects the excitation light to the sample and transmits the emitted fluorescence to the detector is crucial. The cut-off should be between the excitation and emission wavelengths. |
| Emission Filter | ~600-640 nm bandpass | A bandpass filter centered around the emission peak of ~602 nm will effectively capture the desired signal while rejecting out-of-band light and autofluorescence. A filter such as a 605/40 or similar would be appropriate. |
Experimental Workflows and Diagrams
Spectral Properties of BP Fluor 568
The following diagram illustrates the relationship between the excitation and emission spectra of BP Fluor 568, and the recommended laser line and emission filter settings.
General Fluorescence Microscopy Light Path
This diagram shows a simplified workflow of the light path in a typical epifluorescence microscope setup for imaging BP Fluor 568.
Troubleshooting Guide
This guide addresses common issues encountered during BP Fluor 568 imaging experiments.
Q3: My BP Fluor 568 signal is very weak or undetectable. What should I do?
A weak signal can be caused by several factors. Follow this workflow to diagnose and resolve the issue.
Q4: I'm observing rapid photobleaching of my BP Fluor 568 signal. How can I minimize this?
BP Fluor 568 and the similar Alexa Fluor 568 are known for their photostability, but all fluorophores will photobleach under intense illumination.[5][7][8][9][10]
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Minimize the duration of illumination by using the shortest possible camera exposure time.
-
Use Antifade Mounting Media: Mount your samples in a commercially available antifade reagent to reduce the rate of photobleaching.[11]
-
Image Quickly: Acquire images as efficiently as possible to limit the total light exposure to the sample.
Q5: I see a signal from BP Fluor 568 in my far-red channel (e.g., for Alexa Fluor 647). How can I prevent this spectral bleed-through?
Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another.[12]
-
Check Emission Filters: Ensure your emission filters have minimal overlap. For BP Fluor 568, a bandpass filter that cuts off before the emission of the far-red dye is ideal.
-
Sequential Scanning: If your microscope supports it, use sequential scanning. Excite and capture the BP Fluor 568 signal first, then switch to the laser and filters for your far-red fluorophore.[13] This prevents simultaneous excitation and emission that leads to bleed-through.
-
Judicious Fluorophore Selection: When possible, choose fluorophores with well-separated emission spectra to minimize overlap.[14]
Experimental Protocol: Optimizing Imaging Parameters
This protocol provides a systematic approach to finding the optimal balance between signal strength, background noise, and photobleaching.
-
Prepare a Control Sample: Use a sample stained only with BP Fluor 568 to avoid interference from other fluorophores.
-
Set Initial Parameters: Begin with the recommended laser and filter settings (Q2), a low laser power (e.g., 1-5% of maximum), and a moderate detector gain/exposure time.
-
Focus on a Representative Area: Find a region of the sample with both bright and dim features.
-
Adjust Laser Power: Gradually increase the laser power until the brightest structures are well-illuminated but not saturated. Saturation occurs when the detector can no longer measure increasing light intensity, leading to a loss of quantitative information.
-
Optimize Detector Gain/Exposure: Fine-tune the detector gain or camera exposure time to achieve a good signal-to-noise ratio without introducing excessive noise. A good signal should occupy the upper range of the image histogram without clipping (pixels at the maximum intensity value).
-
Assess Photobleaching: Acquire a time-lapse series of images (e.g., 20 frames) at your current settings. If the signal intensity drops significantly over time, reduce the laser power and/or exposure time.[10]
-
Finalize Settings: Record the optimal laser power, detector gain, and exposure time for your experiment. These settings should be kept consistent for all subsequent samples that will be quantitatively compared.
References
- 1. BP Fluor 568 NHS Ester, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 9. Photobleaching Comparison of R-Phycoerythrin-Streptavidin and Streptavidin-Alexa Fluor 568 in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 568 NHS Ester vs. Alexa Fluor 568 NHS Ester
For researchers in the life sciences and drug development, the selection of fluorescent labels is a critical decision that directly impacts the quality and reliability of experimental data. Among the vast array of available fluorophores, Alexa Fluor 568 has long been a gold standard for its brightness and photostability. This guide provides a detailed comparison of BP Fluor 568 NHS ester, marketed as an equivalent to Alexa Fluor 568 NHS ester, to help researchers make an informed choice for their specific applications.
Spectroscopic and Photophysical Properties
Both BP Fluor 568 and Alexa Fluor 568 are bright, orange-fluorescent dyes with nearly identical spectral characteristics, making them compatible with the same filter sets and laser lines.[1][2] Both dyes are well-suited for excitation by the 568 nm laser line commonly found on argon-krypton mixed-gas lasers.[1][3] Key quantitative data for the unconjugated NHS ester dyes are summarized in the table below.
| Property | This compound | Alexa Fluor 568 NHS Ester |
| Excitation Maximum (nm) | 578[1] | 578[2] |
| Emission Maximum (nm) | 602[1] | 602[2] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | 88,000[1] | 88,000[2] |
| Fluorescence Quantum Yield | Not explicitly reported | 0.69[4][5] |
| Molecular Weight ( g/mol ) | 791.8[1] | 791.8[2] |
| Solubility | Water, DMSO, DMF[1] | Water, DMSO, DMF[2] |
| pH Sensitivity | Insensitive from pH 4-10[1] | Insensitive from pH 4-10[3] |
Performance in Application: Brightness and Photostability
Indirect evidence for the performance of "equivalent" dyes comes from studies on other Alexa Fluor 568 alternatives. For instance, a technical note from Vector Laboratories comparing their AZDye 568 NHS Ester to Alexa Fluor 568 NHS Ester concluded that the two dyes exhibit equivalent fluorescence intensity and background staining in immunofluorescence applications when conjugated to secondary antibodies at a similar degree of labeling.[9] This suggests that high-quality Alexa Fluor equivalents can indeed offer comparable performance.
Both BP Fluor 568 and Alexa Fluor 568 are noted for their ability to be conjugated to proteins at high molar ratios without significant self-quenching, which leads to brighter conjugates and more sensitive detection.[1][3]
Chemical Reactivity and Labeling Protocol
This compound and Alexa Fluor 568 NHS ester are both amine-reactive succinimidyl esters. This is the most common reactive group for labeling primary amines (e.g., on lysine (B10760008) residues) on proteins and amine-modified oligonucleotides. The reaction forms a stable covalent amide bond.
The following diagram illustrates the general workflow for labeling a protein with an NHS ester dye.
Detailed Experimental Protocol: Antibody Labeling with NHS Ester
This protocol is a general guideline for labeling antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
Antibody (or other protein) solution (2-5 mg/mL)
-
This compound or Alexa Fluor 568 NHS ester
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the antibody in the labeling buffer at a concentration of 2-5 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the labeled antibody.
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 578 nm (for the dye).
The following diagram illustrates the chemical reaction between an NHS ester and a primary amine on a protein.
Conclusion
Both this compound and Alexa Fluor 568 NHS ester are high-performance fluorescent dyes suitable for a wide range of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. Alexa Fluor 568 has a long-standing reputation for exceptional brightness and photostability, supported by extensive literature. BP Fluor 568 is positioned as a cost-effective, direct equivalent, with identical spectral properties. While direct comparative data on the photophysical performance of the conjugates is limited for BP Fluor 568, the available information on other "equivalent" dyes suggests that researchers can expect similar performance to Alexa Fluor 568. The choice between the two may ultimately depend on budgetary considerations and the specific demands of the experimental application. For highly sensitive or long-term imaging experiments, the proven track record of Alexa Fluor 568 may be advantageous, while for routine applications, BP Fluor 568 presents a viable and economical alternative.
References
- 1. biocompare.com [biocompare.com]
- 2. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 3. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison of BP Fluor 568 and Other Leading Orange Fluorescent Dyes
In the dynamic fields of biological research and drug development, the precise visualization of cellular processes is paramount. Fluorescent dyes are indispensable tools for these endeavors, with the orange fluorescent spectrum offering a versatile window for multiplexing and avoiding autofluorescence. This guide provides an in-depth, objective comparison of BP Fluor 568 with other prominent orange fluorescent dyes, including Alexa Fluor 568, TAMRA, ROX, and Cy3.5. The following analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal dye for their specific applications.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between key photophysical properties. Brightness, determined by the molar extinction coefficient and quantum yield, dictates the signal's strength, while photostability determines its resilience to photobleaching during imaging. The following table summarizes the key performance characteristics of BP Fluor 568 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| BP Fluor 568 | 575 - 578[1][2][3] | 600 - 602[1][2][3] | ~88,000 - 93,000[1][2][3] | High (exact value not specified)[4] | High |
| Alexa Fluor 568 | 578[5][6] | 603[5][6] | 91,000[6] | 0.69[7] | 62,790 |
| TAMRA | ~553 - 556[4][8] | ~575 - 579[4][8] | ~92,000[4] | ~0.1 - 0.5 (highly environment-dependent)[9] | 9,200 - 46,000 |
| ROX | ~575 | ~602 | ~82,000 | 1.00 (in DMSO, DMF)[10] | 82,000 |
| Cy3.5 | 581 | 596 | 150,000 | ~0.15 | 22,500 |
Note: The quantum yield of some dyes, particularly TAMRA, is highly sensitive to the local environment and conjugation state. The data presented is compiled from various sources and should be used as a comparative guide. For critical applications, it is recommended to determine the photophysical properties under specific experimental conditions.
In-Depth Performance Analysis
Brightness: BP Fluor 568 is described as a bright, orange-fluorescent dye.[4][11] Its high extinction coefficient is a key contributor to its brightness.[1][2][3] Alexa Fluor 568 is also known for its exceptional brightness and is often used as a benchmark.[5] While ROX exhibits a very high quantum yield in specific solvents, its performance in aqueous buffers, typical for biological experiments, may differ.[10] TAMRA's brightness can be variable, and it is known to be susceptible to self-quenching at high labeling densities.[9]
Photostability: BP Fluor 568 is characterized as a highly photostable dye, making it well-suited for imaging low-abundance targets that require longer exposure times.[1][2] The Alexa Fluor family of dyes, including Alexa Fluor 568, is renowned for superior photostability compared to traditional dyes like FITC.[5][12][13] Studies have shown that Alexa Fluor 568 has greater photostability than FITC.[5][12][13] Rhodamine derivatives like TAMRA and ROX generally exhibit good photostability.[14]
pH Sensitivity: The fluorescence of BP Fluor 568 is independent of pH over a wide range, ensuring stable signal generation in various cellular environments.[1][2] Similarly, Alexa Fluor 568 is pH-insensitive over a broad molar range.[4][15]
Experimental Protocols
To facilitate a direct and unbiased comparison of fluorescent dyes, the following protocols outline standardized methods for quantifying key performance parameters.
Protocol 1: Measurement of Photobleaching Half-life
Objective: To determine the photobleaching half-life (t½), which is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescently labeled samples (e.g., dye-conjugated antibodies or proteins)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Antifade mounting medium (recommended for comparative studies)
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED) with adjustable intensity
-
Appropriate excitation and emission filters for the dyes being tested
-
A sensitive camera (e.g., sCMOS or CCD)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare samples with a consistent concentration of the fluorescent dye. Mount the sample on a microscope slide. For cellular imaging, cells can be fixed, permeabilized, and then labeled.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the light source intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid photobleaching. It is critical to use the same light intensity for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) versus time.
-
Determine the time at which the normalized intensity reaches 0.5. This value is the photobleaching half-life (t½). A longer half-life indicates greater photostability.
-
Protocol 2: Relative Quantum Yield Measurement
Objective: To determine the relative fluorescence quantum yield of a test dye by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent dye solution of unknown quantum yield
-
Standard fluorescent dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
Solvent (e.g., ethanol or PBS)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the test dye and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.
-
Record the fluorescence emission spectrum for each dilution of the test dye and the standard dye.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.
-
The slope of these plots (Gradient) is proportional to the quantum yield.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term becomes 1).
-
-
Visualization of Signaling Pathways and Experimental Workflows
Fluorescent dyes are instrumental in elucidating complex cellular signaling pathways. Below are examples of how these dyes can be used to visualize key signaling events, along with diagrams of the experimental workflows.
G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeling ligands or antibodies that target GPCRs allows for the visualization of receptor localization, trafficking, and interaction with downstream signaling molecules.
Caption: GPCR signaling pathway initiated by a fluorescently labeled ligand.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
Fluorescently tagged antibodies can be used in techniques like immunofluorescence to visualize the activation and translocation of key proteins in the MAPK signaling cascade, such as ERK.[16][17]
Caption: MAPK signaling cascade with fluorescently labeled ERK.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the general workflow for using fluorescently labeled secondary antibodies in immunofluorescence to visualize a target protein.
Caption: General workflow for immunofluorescence staining.
References
- 1. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Photobleaching Comparison of R-Phycoerythrin-Streptavidin and Streptavidin-Alexa Fluor 568 in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Brightness Analysis of Fluorescence Intensity Fluctuations in E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Orange Fluorophores: BP Fluor 568 vs. TAMRA
In the dynamic landscape of fluorescence-based research, the selection of the appropriate fluorophore is a critical determinant of experimental success. For researchers working in the orange-red spectrum, both BP Fluor 568 and Carboxytetramethylrhodamine (TAMRA) are prominent choices for labeling proteins, nucleic acids, and other biomolecules. This guide provides an objective, data-driven comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
At a Glance: Quantitative Performance Comparison
The brightness of a fluorophore is a crucial parameter, directly influencing the signal-to-noise ratio and sensitivity of an assay. It is determined by the combination of the molar extinction coefficient (a measure of how well the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | BP Fluor 568 | TAMRA (5-isomer) |
| Excitation Maximum (λex) | 572 - 578 nm[1][2][3][4][5] | ~541 - 565 nm[6][7][8][9][10] |
| Emission Maximum (λem) | 598 - 602 nm[1][2][3][4][5] | ~565 - 583 nm[6][7][8][9] |
| Molar Extinction Coefficient (ε) | 88,000 - 94,238 M⁻¹cm⁻¹[1][2][3][5] | ~84,000 - 95,000 M⁻¹cm⁻¹[6][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.91[5] | ~0.1 - 0.3[6][10][11] |
| Relative Brightness (ε x Φ) | ~80,250 - 85,940 | ~8,400 - 28,500 |
| Photostability | High[1][2][12] | High[6][13] |
| pH Sensitivity | Insensitive over a wide pH range[1][2][3][4][12] | Fluorescence can be pH-dependent[6] |
Note: The exact spectral characteristics of TAMRA can vary depending on its conjugation state and the surrounding microenvironment.[6][9]
Delving Deeper: A Performance Analysis
Brightness: Based on the available data, BP Fluor 568 exhibits significantly higher theoretical brightness compared to TAMRA. This is primarily attributed to its remarkably high fluorescence quantum yield.[5] A higher brightness allows for the detection of low-abundance targets and can lead to shorter exposure times in imaging applications, thereby reducing phototoxicity and background noise.
Spectral Properties: Both dyes are well-suited for excitation by common laser lines, such as the 561 nm or 568 nm laser. Their emission spectra are in the orange-red region, making them compatible with standard filter sets.
Photostability: Both BP Fluor 568 and TAMRA are described as having high photostability, which is a desirable characteristic for imaging experiments that require prolonged or repeated exposure to excitation light.[1][2][6][12][13]
pH Sensitivity: A key advantage of BP Fluor 568 is its reported pH insensitivity over a broad range.[1][2][3][4][12] This ensures a more stable and reliable fluorescent signal in experiments where the pH of the local environment may fluctuate. In contrast, the fluorescence of TAMRA can be influenced by pH, which may introduce variability in quantitative measurements.[6]
Experimental Workflow: Immunofluorescence Staining
The following diagram illustrates a typical experimental workflow for immunofluorescence (IF) staining, a common application for both BP Fluor 568 and TAMRA.
Experimental Protocols
General Protocol for Antibody Conjugation with NHS Ester Dyes
This protocol outlines the general steps for labeling primary amines on antibodies with either BP Fluor 568 NHS Ester or TAMRA NHS Ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound or TAMRA-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the antibody solution, add a calculated molar excess of the reactive dye. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
General Protocol for Immunofluorescence Staining
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Primary antibody (specific to the target of interest)
-
Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG conjugated with BP Fluor 568 or TAMRA)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Mounting medium with an antifade reagent
Procedure:
-
Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the samples for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the samples for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each.
-
Mounting: Mount the coverslip onto the slide using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate excitation and emission filters for either BP Fluor 568 or TAMRA.
Conclusion
Both BP Fluor 568 and TAMRA are capable fluorophores for the orange-red spectral region. However, based on the available data, BP Fluor 568 offers a significant advantage in terms of brightness due to its substantially higher quantum yield. Its pH insensitivity further enhances its utility by providing a more stable and reliable signal across different experimental conditions. For applications requiring high sensitivity and quantitative accuracy, BP Fluor 568 presents a compelling alternative to the more traditional TAMRA dye. As always, the optimal choice of fluorophore will depend on the specific experimental setup, instrumentation, and the biological question being addressed.
References
- 1. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 5. Fluorescent Dye 568 NHS ester (A270026) | Antibodies.com [antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 8. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 13. TAMRA dye for labeling in life science research [baseclick.eu]
Validating the Specificity of BP Fluor 568 Labeled Antibodies: A Comparative Guide
In the realm of cellular and molecular research, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of antibodies conjugated to BP Fluor 568, a bright and photostable orange-fluorescent dye. We will objectively compare its performance with common alternatives and provide detailed experimental protocols and supporting data to empower researchers, scientists, and drug development professionals in their antibody validation endeavors.
Performance Comparison of BP Fluor 568 and Alternative Dyes
BP Fluor 568 is spectrally equivalent to Alexa Fluor 568, offering a robust option for fluorescence-based applications.[1] When selecting a fluorophore, key characteristics to consider are the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A higher extinction coefficient and quantum yield contribute to a brighter fluorescent signal.
Below is a quantitative comparison of BP Fluor 568 with its spectral equivalent, Alexa Fluor 568, and another commonly used alternative in the same spectral region, Cy3.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| BP Fluor 568 | ~578 | ~603 | ~91,000 | Not explicitly stated |
| Alexa Fluor 568 | ~578 | ~603 | ~91,000 | 0.69 |
| Cy3 | ~554 | ~568 | ~150,000 | ~0.15 |
Note: While the extinction coefficient of Cy3 is higher, the quantum yield of Alexa Fluor 568 (and by extension, BP Fluor 568) is significantly greater, generally resulting in brighter and more photostable conjugates.[1][2]
Experimental Protocols for Specificity Validation
The specificity of a BP Fluor 568 labeled antibody must be validated within the context of the intended application. Here, we provide detailed protocols for three common immunoassays: Immunofluorescence (IF), Flow Cytometry, and Western Blotting. A crucial aspect of validation is the inclusion of proper controls to differentiate specific antibody binding from non-specific background signal.
Key Validation Strategies
Before proceeding with specific protocols, it is essential to understand the core strategies for validating antibody specificity:
-
Positive and Negative Controls: Use cell lines or tissues known to express (positive) and not express (negative) the target protein. A specific antibody should only produce a signal in the positive control.
-
Knockout (KO) Cell Lines: The gold standard for specificity validation involves using CRISPR-Cas9 or other gene-editing techniques to create a cell line that does not express the target protein.[3][4] The antibody should show no signal in the KO cell line compared to the wild-type (WT) cell line.[3][4]
-
Isotype Controls: An isotype control is an antibody with the same immunoglobulin class and light chain as the primary antibody but is not specific to any known antigen in the sample.[5][6] It is used to assess non-specific binding of the antibody to Fc receptors on cells.[5][6] This is particularly important for directly conjugated antibodies.[5]
-
Orthogonal Validation: Compare the results obtained with the antibody to a non-antibody-based method, such as mass spectrometry or RNA-seq data, to confirm the presence and localization of the target protein.
Immunofluorescence (IF) Specificity Validation
Immunofluorescence allows for the visualization of the subcellular localization of a target protein. Validating a BP Fluor 568 labeled antibody for IF is critical to ensure that the observed staining pattern is accurate.
Experimental Workflow for IF Validation
Caption: Workflow for validating BP Fluor 568 labeled antibody specificity in immunofluorescence.
Detailed Protocol for IF
-
Cell Seeding: Seed wild-type (WT) and knockout (KO) cells on coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Antibody Incubation:
-
Test Antibody: Dilute the BP Fluor 568 labeled primary antibody to its optimal concentration in the blocking buffer. Incubate the WT and KO cells with the diluted antibody overnight at 4°C in a humidified chamber.
-
Isotype Control: In parallel, incubate WT cells with the BP Fluor 568 labeled isotype control at the same concentration as the primary antibody.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining and Mounting: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI and BP Fluor 568. Compare the staining pattern and intensity between the WT, KO, and isotype control samples. Specific staining should be observed in the WT cells, with minimal to no signal in the KO and isotype control samples.
Flow Cytometry Specificity Validation
Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular proteins on a single-cell level. Proper validation of directly conjugated antibodies is crucial for accurate population gating and data interpretation.
Experimental Workflow for Flow Cytometry Validation
Caption: Workflow for validating BP Fluor 568 labeled antibody specificity in flow cytometry.
Detailed Protocol for Flow Cytometry
-
Cell Preparation: Prepare single-cell suspensions of wild-type (WT) and knockout (KO) cells. Adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Viability Staining: Add a viability dye to distinguish live from dead cells, as dead cells can non-specifically bind antibodies.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking agent for 10-15 minutes to prevent non-specific binding of the antibody to Fc receptors.
-
Surface Staining (if applicable):
-
Test Antibody: Add the BP Fluor 568 labeled primary antibody to the WT and KO cell suspensions at the predetermined optimal concentration.
-
Isotype Control: In a separate tube, add the BP Fluor 568 labeled isotype control to WT cells at the same concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells twice with staining buffer by centrifugation.
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells using a fixation buffer (e.g., 4% PFA) for 20 minutes at room temperature.
-
Wash the cells.
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer) and then perform the antibody and isotype control incubations as described in step 4.
-
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer equipped with a laser and filter set appropriate for BP Fluor 568.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live, single-cell population. Compare the Mean Fluorescence Intensity (MFI) of the BP Fluor 568 signal in the WT, KO, and isotype control samples. A specific antibody will show a significant increase in MFI in the WT sample compared to the KO and isotype control samples.
Western Blotting Specificity Validation
Although less common for directly fluorescently labeled antibodies due to lower sensitivity compared to enzyme-based detection, Western blotting can still be a valuable tool for validating antibody specificity by confirming that the antibody recognizes a protein of the correct molecular weight.[7]
Experimental Workflow for Western Blot Validation
Caption: Workflow for validating BP Fluor 568 labeled antibody specificity in Western blotting.
Detailed Protocol for Western Blotting
-
Lysate Preparation: Prepare protein lysates from wild-type (WT) and knockout (KO) cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from the WT and KO lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the BP Fluor 568 labeled antibody at the optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Imaging: Image the membrane using a fluorescent imaging system capable of detecting the BP Fluor 568 signal.
-
Analysis: A specific antibody will show a distinct band at the expected molecular weight of the target protein in the WT lane, which should be absent in the KO lane.
By implementing these rigorous validation strategies and detailed experimental protocols, researchers can confidently assess the specificity of their BP Fluor 568 labeled antibodies, leading to more accurate and impactful scientific discoveries.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Isotype Control Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of BP Fluor 568 Conjugates for Cross-Reactivity Testing
In the fields of cellular imaging, flow cytometry, and immunohistochemistry, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. A key aspect of this specificity is minimizing cross-reactivity, where a conjugated antibody binds to unintended targets. This guide provides a comparative overview of BP Fluor 568 conjugates, examining their performance characteristics against popular alternatives like Alexa Fluor 568 and CF568. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate fluorescent probes for their experimental needs.
Performance Comparison of BP Fluor 568 and Alternatives
Table 1: Illustrative Performance Comparison of Fluorophore Conjugates
| Feature | BP Fluor 568 Conjugate | Alexa Fluor 568 Conjugate | CF568 Conjugate |
| Relative Brightness | High | High | Very High[2] |
| Photostability | High[1] | High[3][4][5] | Very High[2] |
| Signal-to-Noise Ratio | Good | Good | Excellent |
| pH Sensitivity | Low | Low | Low |
| Minimization of Cross-Reactivity | Dependent on antibody specificity and use of cross-adsorbed antibodies. | Dependent on antibody specificity and use of cross-adsorbed antibodies. | Dependent on antibody specificity and use of cross-adsorbed antibodies. |
Note: This table is a qualitative summary based on available product information and related studies. For definitive comparisons, direct experimental evaluation under specific assay conditions is recommended.
Experimental Protocols
To ensure the specificity of fluorescent conjugates and minimize cross-reactivity, rigorous experimental design and execution are essential. Below are detailed methodologies for key experiments.
Protocol 1: Immunohistochemistry (IHC) Staining for Cross-Reactivity Assessment
This protocol is designed to assess the species-specific cross-reactivity of a secondary antibody conjugate.
1. Tissue Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from the species against which cross-reactivity is being tested (e.g., mouse tissue to test an anti-rabbit secondary).
- Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.
- Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
2. Blocking:
- Block non-specific binding sites by incubating the slides in a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for at least 1 hour at room temperature.
3. Primary Antibody Incubation (Control):
- To assess the cross-reactivity of the secondary antibody alone, omit the primary antibody incubation step on some sections. Incubate these sections in antibody diluent without the primary antibody.
4. Secondary Antibody Incubation:
- Incubate the tissue sections with the fluorescently conjugated secondary antibody (e.g., BP Fluor 568 Goat Anti-Rabbit) at its optimal dilution for 1-2 hours at room temperature, protected from light.
5. Washing:
- Wash the slides three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
6. Counterstaining and Mounting:
- Counterstain the nuclei with DAPI.
- Mount the coverslips using an anti-fade mounting medium.
7. Imaging and Analysis:
- Image the slides using a fluorescence microscope with the appropriate filter sets.
- The absence of signal in the sections without primary antibody indicates low cross-reactivity of the secondary antibody with the tissue.
Protocol 2: Western Blot for Target Specificity
This protocol helps to determine if the fluorescently conjugated antibody binds to proteins other than the target antigen.
1. Sample Preparation and Electrophoresis:
- Prepare protein lysates from cells or tissues expected to express and not express the target protein.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
2. Blocking:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
3. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
4. Secondary Antibody Incubation:
- Wash the membrane three times with TBST.
- Incubate the membrane with the fluorescently conjugated secondary antibody (e.g., BP Fluor 568 Donkey Anti-Goat) for 1 hour at room temperature.
5. Imaging:
- Wash the membrane three times with TBST.
- Image the blot using a fluorescent imaging system. A single band at the expected molecular weight of the target protein indicates high specificity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for cross-reactivity testing and a general signaling pathway where these conjugates might be applied.
Caption: Workflow for assessing secondary antibody cross-reactivity in IHC.
Caption: Simplified MAPK/ERK signaling pathway, a common target for immunofluorescence studies.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
BP Fluor 568 NHS Ester: A Comparative Performance Guide for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success in cellular imaging and flow cytometry. BP Fluor 568 NHS ester, an amine-reactive fluorescent dye, has emerged as a robust tool for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of its performance with alternative dyes, supported by available experimental data and detailed protocols to aid in your research endeavors.
Performance Overview and Alternatives
This compound is a bright, photostable, and water-soluble orange fluorescent dye.[1] It is frequently marketed as an equivalent to Alexa Fluor 568, positioning it as a high-performance alternative for various fluorescence-based applications.[2] Key characteristics include its pH-insensitivity in the range of pH 4 to 10 and its ability to be conjugated to proteins at high molar ratios without significant self-quenching, which leads to brighter signals.[1][2] The dye is optimally excited by the 568 nm laser line.[1]
The primary alternatives to BP Fluor 568 in the orange-red fluorescent spectrum include:
-
Alexa Fluor 568 NHS ester: Widely considered the benchmark for this spectral class, known for its brightness and photostability.[3][4]
-
CF®568 dye succinimidyl ester: Another commercial alternative with comparable spectral properties and performance.
-
DyLight 568 NHS ester: A competing dye known for its high fluorescence intensity and photostability.
-
ATTO 565 NHS ester: Often used in single-molecule studies and super-resolution microscopy.
Quantitative Performance Comparison
The following table summarizes the key spectral and photophysical properties of BP Fluor 568 and its common alternatives.
| Feature | BP Fluor 568 | Alexa Fluor 568 | CF®568 | DyLight 568 |
| Excitation Max (nm) | 578 | 578 | 568 | 578 |
| Emission Max (nm) | 602 | 603 | 591 | 603 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~88,000 | ~91,000 | ~100,000 | ~80,000 |
| Quantum Yield | High | High | High | High |
| Photostability | High | High | Very High | High |
| pH Sensitivity | Low (pH 4-10) | Low (pH 4-10) | Not specified | Not specified |
Note: The performance of fluorescent dyes can be application-dependent. The data above is compiled from manufacturer specifications and available comparative studies.
Performance in Different Cell Lines: A Qualitative Assessment
While specific quantitative data for BP Fluor 568 across a range of cell lines is limited, the general performance of amine-reactive dyes in the 568 nm spectral range is well-documented.
-
HeLa Cells: In a study characterizing various fluorescent dye esters, amine-reactive dyes were shown to effectively stain subcellular compartments in HeLa cells, revealing nanoscale features when combined with expansion microscopy.[6] Dyes in this spectral range are suitable for visualizing cytoskeletal components and other protein structures.
-
Jurkat Cells: A comparison of CF®568 and Alexa Fluor 568 in Jurkat cells demonstrated robust performance in intracellular staining for flow cytometry, with CF®568 exhibiting higher photostability.[5] This suggests that BP Fluor 568, as an Alexa Fluor 568 equivalent, would also perform well in suspension cell lines for similar applications.
-
A549 Cells: The general utility of bright and photostable dyes like Alexa Fluor 568 for immunofluorescence in adherent cell lines like A549 is well-established for clear visualization of target proteins with good signal-to-noise ratio.
Experimental Protocols
Below are detailed protocols for antibody conjugation and immunofluorescence staining that can be adapted for this compound.
Protocol 1: Antibody Conjugation with this compound
This protocol outlines the general procedure for labeling antibodies with an amine-reactive NHS ester dye.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2.5 mg/mL.[7] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS first.
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in DMSO to a concentration of 10 mM.[7]
-
Labeling Reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is often used.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~578 nm (the absorbance maximum for BP Fluor 568). Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per antibody.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for using a BP Fluor 568-conjugated antibody for immunofluorescence microscopy.
Materials:
-
Cultured cells on coverslips
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody (if using an unlabeled primary)
-
BP Fluor 568-conjugated secondary antibody (or a directly conjugated primary)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the BP Fluor 568-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and the 568 nm fluorophore.
Visualizing Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the antibody conjugation workflow and a typical immunofluorescence signaling pathway.
Caption: Workflow for conjugating this compound to an antibody.
Caption: Key steps in a typical immunofluorescence staining protocol.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. biotium.com [biotium.com]
A Head-to-Head Comparison: BP Fluor 568 vs. ATTO 565 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive side-by-side comparison of two popular orange-red fluorescent dyes: BP Fluor 568 and ATTO 565. We delve into their spectral and photophysical properties, present detailed experimental protocols, and offer insights to inform your selection for applications such as fluorescence microscopy, flow cytometry, and single-molecule studies.
At a Glance: Key Performance Indicators
Both BP Fluor 568 and ATTO 565 are bright and highly photostable fluorescent dyes, making them suitable for demanding imaging applications, including the detection of low-abundance targets.[1][2] ATTO 565, a rhodamine-based dye, is noted for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[3] BP Fluor 568 is described as a bright, water-soluble, and highly photostable probe with fluorescence that is independent of pH over a wide range.[1] The choice between these two fluorophores will ultimately depend on the specific requirements of the experimental setup and the biological question at hand.
Quantitative Data Summary
For a clear and direct comparison of their performance characteristics, the following table summarizes the key quantitative data for BP Fluor 568 and ATTO 565.
| Property | BP Fluor 568 | ATTO 565 |
| Excitation Maximum (λex) | 578 nm[1] | 564 nm |
| Emission Maximum (λem) | 602 nm[1] | 590 nm |
| Molar Extinction Coefficient (ε) | ~93,000 cm⁻¹M⁻¹[1] | 120,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not specified | 0.90 |
| Photostability | Described as "highly photostable"[1] | Described as "high thermal and photo-stability"[3] |
| Solubility | Water, DMSO, DMF, MeOH[1] | Soluble in DMF and DMSO, low water solubility |
Experimental Protocols
To facilitate the practical application of these dyes, detailed methodologies for common experimental procedures are provided below.
Protein Labeling with NHS Ester Dyes
This protocol outlines the general procedure for conjugating an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative of either BP Fluor 568 or ATTO 565 to a protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
BP Fluor 568 NHS Ester or ATTO 565 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer (optional): e.g., 1.5 M hydroxylamine, pH 8.5
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing compounds like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, add a 5- to 15-fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute contains the conjugated protein.
Comparative Photostability Assessment
This protocol provides a standardized method for comparing the photostability of fluorescently labeled samples.
Materials:
-
Fluorescence microscope with a stable excitation light source (e.g., laser or LED)
-
High-sensitivity camera
-
Samples labeled with BP Fluor 568 and ATTO 565, mounted on microscope slides
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare slides with cells or immobilized proteins labeled with each dye.
-
Image Acquisition:
-
Locate a region of interest (ROI) for each sample.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to be identical for both dyes.
-
Acquire a time-lapse series of images with continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Correct for photobleaching by normalizing the intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The dye that retains its fluorescence for a longer duration is considered more photostable under the tested conditions.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical protein labeling workflow and a conceptual diagram for selecting a fluorescent dye.
Conclusion
References
BP Fluor 568: A Superior Alternative to Rhodamine Red for Fluorescence Applications
For researchers, scientists, and drug development professionals seeking a robust and high-performance orange-red fluorescent dye, BP Fluor 568 emerges as a compelling alternative to the traditional Rhodamine Red. This guide provides an objective comparison of the performance of BP Fluor 568 and Rhodamine Red, supported by available experimental data, to inform your selection of the optimal fluorophore for your research needs.
Executive Summary
BP Fluor 568, a close equivalent to Alexa Fluor 568, consistently demonstrates superior brightness and photostability compared to Rhodamine Red and its derivatives like Rhodamine Red-X. With a higher quantum yield and greater resistance to photobleaching, BP Fluor 568 is exceptionally well-suited for demanding applications such as immunofluorescence, flow cytometry, and fluorescence microscopy, particularly when imaging low-abundance targets or conducting long-term imaging experiments.
Spectral Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is critically dependent on its spectral characteristics. BP Fluor 568 and Rhodamine Red-X, a common derivative of Rhodamine Red, exhibit distinct spectral profiles.
| Property | BP Fluor 568 | Rhodamine Red-X |
| Excitation Maximum (nm) | ~578[1] | ~570 - 573[2][3][4][5][6][7] |
| Emission Maximum (nm) | ~603[1] | ~590 - 591[2][3][4][5][6][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000 | Not specified |
| Quantum Yield (Φ) | ~0.69 (as Alexa Fluor 568)[1] | 0.75 - 0.92 (for derivatives)[2] |
| Recommended Laser Line | 561 nm or 568 nm | 561 nm[2] |
Performance Attributes: Brightness and Photostability
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While specific brightness values can vary with the conjugation partner and experimental conditions, qualitative and comparative data strongly suggest the superiority of BP Fluor 568. Conjugates of Alexa Fluor 568, the spectral equivalent of BP Fluor 568, are reported to be considerably brighter than those of Rhodamine Red-X.[8][9] This enhanced brightness allows for more sensitive detection of target molecules and can be particularly advantageous when working with samples that have low target expression or high autofluorescence.
Photostability: Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is a critical parameter for quantitative fluorescence microscopy and time-lapse imaging. BP Fluor 568 is described as a highly photostable dye.[10][11] In a direct comparison, Alexa Fluor 568 demonstrated significantly higher photostability than traditional rhodamine dyes.[12][13][14][15] This characteristic ensures a more stable fluorescent signal over time, enabling the acquisition of high-quality images with minimal signal degradation.
Experimental Data and Protocols
Immunofluorescence Staining
Objective: To compare the performance of BP Fluor 568 and Rhodamine Red-X conjugated secondary antibodies for the detection of a specific cellular target.
Experimental Workflow:
Figure 1: A generalized workflow for comparing fluorescent dyes in an immunofluorescence experiment.
Detailed Protocol:
-
Cell Culture and Fixation:
-
Culture cells of interest on sterile glass coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with either BP Fluor 568-conjugated or Rhodamine Red-X-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for each dye.
-
To assess photostability, acquire a time-lapse series of images under continuous illumination and measure the decay in fluorescence intensity over time.
-
Flow Cytometry
Objective: To evaluate the signal intensity and resolution provided by BP Fluor 568 and Rhodamine Red-X conjugated antibodies for cell surface marker analysis.
Experimental Workflow:
Figure 2: A streamlined workflow for comparing fluorophore performance in flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample of interest (e.g., cultured cells, peripheral blood mononuclear cells).
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors by incubating the cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody directly conjugated to either BP Fluor 568 or Rhodamine Red-X at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in an appropriate volume of buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer equipped with a laser and filter set suitable for the respective dyes.
-
-
Data Analysis:
-
Analyze the data to compare the mean fluorescence intensity (MFI) of the positive populations and the signal-to-noise ratio for each fluorophore.
-
Conclusion
Based on the available data, BP Fluor 568 presents a technically superior alternative to Rhodamine Red for a wide range of fluorescence-based applications. Its enhanced brightness and photostability translate to improved sensitivity, higher-quality data, and greater experimental flexibility. For researchers aiming to achieve the best possible performance in their imaging and flow cytometry experiments, BP Fluor 568 is a highly recommended choice.
References
- 1. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Buy rhodamine red-X (EVT-1596454) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. ptglab.com [ptglab.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 11. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
A Comparative Guide to BP Fluor 568 and Its Alternatives for Fluorescence Applications
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a quantitative comparison of BP Fluor 568, a bright, orange-fluorescent dye, with its key market alternatives: Alexa Fluor 568, CF®568 Dye, and AZDye 568. The comparative data and experimental protocols provided herein aim to facilitate an informed decision for your specific research needs.
Performance Comparison
The following table summarizes the key photophysical properties of BP Fluor 568 and its alternatives. Brightness is a function of both the extinction coefficient and the fluorescence quantum yield.
| Feature | BP Fluor 568 | Alexa Fluor 568 | CF®568 Dye | AZDye 568 |
| Excitation Max (nm) | 578 | ~578 | 562 | Not specified, but spectrally similar to Alexa Fluor 568 |
| Emission Max (nm) | 602 | ~603[1] | 583[2] | Not specified, but spectrally similar to Alexa Fluor 568 |
| Extinction Coefficient (cm⁻¹M⁻¹) | 88,000 - 93,000[3][4] | Not specified in provided results | 100,000[2] | Not specified in provided results |
| Fluorescence Quantum Yield (Φ) | High (not quantitatively specified)[5] | 0.69[6] | Not specified | Not specified |
| Photostability | High[3][4][7] | High[1][8] | Extremely photostable, superior to Alexa Fluor® 568[9] | High[10][11] |
| pH Sensitivity | Insensitive over a wide range[4][5][7] | Insensitive over a wide molar range[8] | Fluorescence becomes weaker below pH 4.5[12] | pH independent over a wide pH range[10] |
| Structural Equivalence | Alexa Fluor 568 equivalent[5] | N/A | N/A | Structurally identical to Alexa Fluor® 568[10] |
Note: The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield. While the quantum yield for BP Fluor 568 is not explicitly provided, its description as a "bright" dye with a "high fluorescence quantum yield" suggests performance comparable to its alternatives.[5] CF®568 Dye is reported to yield significantly brighter antibody conjugates than Alexa Fluor® 568.[9]
Experimental Protocols
Accurate and reproducible assessment of fluorophore performance is critical for experimental design and data interpretation. Below are detailed protocols for measuring fluorescence intensity and photostability.
Protocol 1: Measurement of Relative Fluorescence Intensity
This protocol outlines a method to compare the fluorescence intensity of different dye-antibody conjugates using fluorescence microscopy.
Materials:
-
Antibody conjugates of BP Fluor 568, Alexa Fluor 568, CF®568 Dye, and AZDye 568 with the same degree of labeling (DOL).
-
Appropriate cell line or tissue sample with the target antigen.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fixation and permeabilization buffers (if required for intracellular targets).
-
Mounting medium.
-
Fluorescence microscope with a suitable filter set for the 568 nm excitation line and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare cells or tissue sections according to standard immunofluorescence protocols.
-
Antibody Incubation: Incubate samples with each of the fluorescently labeled antibodies at the same concentration for a specified time and temperature.
-
Washing: Wash the samples thoroughly with PBS to remove unbound antibodies.
-
Mounting: Mount the samples on microscope slides using an appropriate mounting medium.
-
Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Using identical settings for all samples (e.g., exposure time, gain, laser power), capture images from multiple representative fields of view for each dye conjugate.
-
-
Data Analysis:
-
Open the captured images in an image analysis software.
-
Define a region of interest (ROI) that encompasses the specifically stained structures.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence by measuring the intensity of a region with no specific staining and subtracting it from the ROI measurements.
-
Average the background-corrected mean fluorescence intensities from multiple images for each dye to determine the relative brightness.
-
Protocol 2: Measurement of Photostability (Photobleaching Half-life)
This protocol describes a method to quantify the photostability of fluorescent dyes by measuring their photobleaching half-life.
Materials:
-
Solutions of the fluorescent dyes (or dye-conjugates) at a standardized concentration (e.g., 1 µM) in PBS, pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Place a small drop of the fluorescent dye solution onto a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).
-
Visualizing Key Concepts
To further aid in the understanding of the principles and workflows discussed, the following diagrams are provided.
Caption: Jablonski diagram illustrating the process of fluorescence and photobleaching.
Caption: Experimental workflow for comparing fluorescent dye performance.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 5. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 8. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bioscience.co.uk [bioscience.co.uk]
A Researcher's Guide to Immunofluorescence: BP Fluor 568 and its Alternatives
In the dynamic field of biomedical research, the accurate visualization of cellular targets is paramount. Immunofluorescence (IF) stands as a cornerstone technique, enabling researchers to illuminate specific proteins and structures within cells and tissues. The choice of fluorophore is a critical determinant of experimental success, directly impacting the brightness, stability, and clarity of the resulting images. This guide provides a comprehensive comparison of BP Fluor 568, a popular orange-fluorescent dye, with its common alternatives, Alexa Fluor 568 and Cy3. We present supporting experimental data, detailed protocols for essential control experiments, and clear visual workflows to empower researchers in making informed decisions for their immunofluorescence studies.
Performance Comparison of BP Fluor 568 and Alternatives
BP Fluor 568 is a bright and highly photostable orange fluorescent dye often used for immunofluorescence applications.[1] It is marketed as an equivalent to Alexa Fluor 568, a widely used and well-characterized fluorophore.[1] For the purposes of this comparison, and in the absence of direct comparative studies for BP Fluor 568, we will present the well-established data for Alexa Fluor 568 as a proxy for the expected performance of BP Fluor 568. Another commonly used alternative in the same spectral region is Cy3.
The selection of an appropriate fluorophore hinges on several key photophysical properties. An ideal fluorophore for immunofluorescence should exhibit high brightness (a product of its molar extinction coefficient and quantum yield) and exceptional photostability to withstand the intense illumination required for high-resolution imaging.
| Property | BP Fluor 568 (reported as equivalent to Alexa Fluor 568) | Alexa Fluor 568 | Cy3 |
| Excitation Maximum (nm) | ~578 | ~578 | ~550 |
| Emission Maximum (nm) | ~603 | ~603 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~91,300 | ~91,300 | ~150,000 |
| Quantum Yield | Not explicitly stated for BP Fluor 568 | ~0.69 | ~0.15 |
| Relative Brightness | High | High | Moderate |
| Photostability | High | High | Moderate |
Note: The properties of BP Fluor 568 are based on manufacturer claims of equivalence to Alexa Fluor 568. The relative brightness is a qualitative assessment based on the quantum yield and extinction coefficient.
Experimental data from a comparative study of Alexa Fluor 568 and another common fluorophore, FITC, demonstrates the superior photostability of Alexa Fluor 568. After continuous illumination, Alexa Fluor 568 retained a significantly higher percentage of its initial fluorescence intensity compared to FITC.[2] This high photostability is a key advantage for experiments requiring long exposure times or repeated imaging, such as in confocal microscopy and live-cell imaging. While direct quantitative comparisons with Cy3 are less common in single studies, it is generally accepted in the field that Alexa Fluor dyes, including Alexa Fluor 568, offer enhanced photostability over traditional cyanine (B1664457) dyes like Cy3.[3][4]
Essential Control Experiments for Robust Immunofluorescence
To ensure the validity and reproducibility of immunofluorescence data, a series of control experiments are indispensable. These controls help to identify and troubleshoot potential issues such as non-specific antibody binding, autofluorescence, and spectral bleed-through.
Key Control Experiments:
-
Secondary Antibody Only Control: This control involves incubating the sample with only the fluorescently labeled secondary antibody, omitting the primary antibody. It is crucial for identifying non-specific binding of the secondary antibody to the sample.
-
Isotype Control: An isotype control consists of an antibody of the same immunoglobulin class and from the same host species as the primary antibody, but directed against an antigen not present in the sample. This control helps to differentiate between specific antigen binding and non-specific binding due to the antibody's Fc region.
-
No Primary, No Secondary (Autofluorescence Control): This sample is processed through the entire staining protocol without the addition of any antibodies. It allows for the assessment of endogenous fluorescence from the cells or tissue itself, known as autofluorescence.
-
Positive and Negative Control Cells/Tissues: Whenever possible, include cells or tissue known to express (positive control) and not express (negative control) the target antigen. This validates the specificity of the primary antibody and the overall staining procedure.
Below is a diagram illustrating the logical relationship of these essential controls in validating your immunofluorescence results.
Caption: Logical flow for validating immunofluorescence staining with essential controls.
Detailed Experimental Protocol: Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescent staining of cultured cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and target antigens.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to BP Fluor 568)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
The following diagram illustrates the sequential workflow of a typical indirect immunofluorescence experiment.
Caption: A step-by-step workflow for indirect immunofluorescence staining.
By carefully selecting fluorophores based on their photophysical properties and diligently performing essential control experiments, researchers can generate high-quality, reliable, and reproducible immunofluorescence data. BP Fluor 568, with its high brightness and photostability, represents a robust choice for illuminating the intricate world of cellular biology.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. researchgate.net [researchgate.net]
Verifying BP Fluor 568 Conjugation: A Spectroscopic Comparison Guide
In the realm of molecular biology and drug development, the precise and verifiable labeling of biomolecules with fluorescent dyes is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of BP Fluor 568 with other commonly used fluorescent dyes and details a robust spectroscopic method to verify its successful conjugation to proteins.
Performance Comparison of BP Fluor 568 and Alternative Dyes
BP Fluor 568 is a bright, orange-fluorescent dye favored for its high photostability and pH-insensitivity, making it a reliable choice for various labeling applications.[1][2][3][4][5] Its performance characteristics, alongside those of popular alternatives, are summarized below to aid researchers in selecting the optimal dye for their specific needs.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| BP Fluor 568 | 578[3][4][5] | 602[3][4][5] | 88,000 - 93,000[2][3][4] | High (Not Quantified)[1] | High[1][2][3][4][5] |
| Alexa Fluor 568 | 578[6] | 603[6] | 91,300 | 0.69[7] | High, superior to FITC[6][8][9][10][11] |
| CF®568 | 562 | 583 | 100,000 | Not Reported | Superior to Alexa Fluor® 568 |
| Cy3 | 550 | 570 | 150,000 | ~0.2-0.3 | Moderate |
| DyLight 550 | 562 | 576 | 150,000 | Not Reported | High |
| ATTO 565 | 563 | 592 | 120,000 | 0.8 | High |
Experimental Protocol: Spectroscopic Verification of Protein Conjugation
The following protocol outlines the use of UV-Vis absorption spectroscopy to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is a critical step to ensure the quality and consistency of your fluorescently labeled protein.
Materials:
-
BP Fluor 568-conjugated protein solution
-
Unconjugated protein solution (for baseline measurements)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-transparent cuvettes (1 cm pathlength)
-
UV-Vis spectrophotometer
Procedure:
-
Purification of the Conjugate: It is crucial to remove any unconjugated BP Fluor 568 from the labeled protein solution. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the conjugation buffer.[12]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light output.
-
Baseline Correction:
-
Fill a clean cuvette with the conjugation buffer.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 240 nm to 700 nm).
-
-
Measurement of Unconjugated Protein (Optional but Recommended):
-
Measure the absorbance spectrum of the unconjugated protein at the same concentration as the conjugated protein. This helps in understanding the protein's intrinsic absorbance at 280 nm.
-
-
Measurement of the Conjugated Protein:
-
Dilute the purified BP Fluor 568-conjugated protein solution with the conjugation buffer to an appropriate concentration. The absorbance at both 280 nm and the dye's maximum absorbance (~578 nm) should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Record the absorbance spectrum of the diluted conjugate solution from 240 nm to 700 nm.
-
Note the absorbance values at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 568, which is approximately 578 nm (A_max).[3][4][5]
-
-
Calculation of Degree of Labeling (DOL):
-
Corrected Protein Absorbance: The fluorescent dye also absorbs light at 280 nm. Therefore, a correction factor is needed to determine the true absorbance of the protein. The correction factor (CF) for BP Fluor 568 is the ratio of its absorbance at 280 nm to its absorbance at its λ_max. This value is often provided by the dye manufacturer or can be determined experimentally.
-
Corrected A₂₈₀ = A₂₈₀_measured - (A_max * CF)
-
-
Molar Concentration of Protein:
-
[Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
-
Molar Concentration of Dye:
-
[Dye] (M) = A_max / (ε_dye * path length)
-
Where ε_dye for BP Fluor 568 is approximately 92,000 M⁻¹cm⁻¹.[2]
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
-
An ideal DOL is typically between 2 and 7 for antibodies, but the optimal ratio depends on the specific protein and application to avoid issues like self-quenching or loss of biological activity.[13]
Experimental Workflow
The following diagram illustrates the key steps in the spectroscopic verification of dye conjugation.
Caption: Workflow for spectroscopic verification of dye conjugation.
Signaling Pathway and Logical Relationships
The process of verifying dye conjugation does not involve a biological signaling pathway but rather a logical experimental workflow. The diagram above illustrates this workflow, from the initial conjugation reaction to the final calculation of the Degree of Labeling. The key logical relationship is that accurate DOL determination is contingent upon the successful completion of the preceding purification step to remove all unconjugated dye. Failure to do so will result in an overestimation of the DOL.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 10. Photobleaching Comparison of R-Phycoerythrin-Streptavidin and Streptavidin-Alexa Fluor 568 in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: BP Fluor 568 Versus Leading Commercial Dyes
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive benchmark of BP Fluor 568 against other commercially available dyes in the same spectral class, including Alexa Fluor 568, DyLight 568, and Cy3.5. We present a detailed comparison of their spectral properties, brightness, and photostability, supported by experimental protocols and data visualizations to facilitate an informed decision for your specific research needs.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between brightness and photostability. The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light.
Below is a summary of the key spectral and photophysical properties of BP Fluor 568 and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| BP Fluor 568 | 575 | 600 | 92,000 | Data not publicly available | Data not publicly available |
| Alexa Fluor 568 | 578[1] | 603[1] | 91,000[1] | 0.69[1] | 62,790 |
| DyLight 550* | 562 | 576 | 150,000 | 0.8 | 120,000 |
| Cy3.5 | ~579-591 | ~591-604 | 116,000 - 150,000 | 0.15 - 0.35 | 17,400 - 52,500 |
In-Depth Photostability Analysis
While quantitative photobleaching data is not uniformly available for all dyes under standardized conditions, the general consensus from product literature and comparative studies is that modern fluorescent dyes like BP Fluor 568, Alexa Fluor 568, and DyLight dyes offer significantly higher photostability than traditional fluorophores.
-
BP Fluor 568 is described as a "highly photostable" orange-fluorescent probe.
-
Alexa Fluor 568 is also known for its excellent photostability, allowing for longer imaging times.[1] One study demonstrated that Alexa Fluor 568 has a higher photostability compared to FITC.
-
DyLight Dyes are reported to exhibit high photostability, making them suitable for demanding imaging applications.
-
Cy3.5 , like other cyanine (B1664457) dyes, is generally more photostable than older dyes like fluorescein (B123965) but can be susceptible to photobleaching under intense or prolonged illumination.
Experimental Protocol: Benchmarking Dye Performance in Immunofluorescence
To provide a framework for a direct, in-house comparison of these dyes, we outline a detailed protocol for immunofluorescence staining of cultured cells. This method allows for a side-by-side evaluation of signal brightness and photostability under identical experimental conditions.
Objective: To compare the fluorescence intensity and photostability of antibody conjugates of BP Fluor 568, Alexa Fluor 568, DyLight 568, and Cy3.5.
Materials:
-
Cultured adherent cells (e.g., HeLa, A549) grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific to a target of interest
-
Secondary antibodies conjugated to BP Fluor 568, Alexa Fluor 568, DyLight 568, and Cy3.5
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Preparation:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the respective secondary antibody solutions for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with appropriate filter sets for each dye.
-
To assess brightness, acquire images using identical settings (e.g., exposure time, gain) for all dyes.
-
To assess photostability, continuously illuminate a field of view for each dye and acquire images at regular intervals until the fluorescence signal significantly diminishes.
-
Quantify the fluorescence intensity and photobleaching rate using image analysis software.
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of fluorescence microscopy, the following diagrams are provided.
Caption: Experimental workflow for comparing fluorescent dyes.
Caption: Principle of fluorescence microscopy.
References
BP Fluor 568: A Comprehensive Performance Review and Application Guide
For researchers, scientists, and drug development professionals seeking a robust fluorescent dye in the orange-red spectrum, BP Fluor 568 emerges as a notable candidate. This guide provides a detailed comparison of BP Fluor 568 with its common alternatives, supported by available experimental data and detailed protocols to empower your research decisions.
BP Fluor 568 is a bright, orange-fluorescent dye with an excitation maximum at approximately 578 nm and an emission maximum around 602 nm. It is often marketed as an equivalent to the well-established Alexa Fluor 568, offering a promising option for various fluorescence-based applications. This guide will delve into its performance characteristics, comparing it with other popular dyes in the same spectral range: Alexa Fluor 568, Cy3, Rhodamine Red-X, and ATTO 565.
Performance Comparison of BP Fluor 568 and Alternatives
A critical aspect of selecting a fluorescent dye is its performance in key photophysical parameters. The following table summarizes the available quantitative data for BP Fluor 568 and its alternatives. Brightness, a crucial factor for sensitivity, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| BP Fluor 568 | 578 | 602 | 88,000 - 93,000 | Not Independently Reported | Not Independently Reported |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69[1] | 62,997 |
| Cy3 | ~550 | ~570 | 150,000 | ~0.24 | ~36,000 |
| Rhodamine Red-X | 570 | 590 | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| ATTO 565 | 564 | 590 | 120,000 | 0.90 | 108,000 |
Note: The brightness of BP Fluor 568 has not been independently reported in peer-reviewed literature. While the manufacturer claims high brightness and photostability, independent verification is recommended.
Photostability: A Critical Factor for Imaging
Applications of BP Fluor 568 and its Alternatives
The dyes discussed in this guide are versatile tools for a wide range of biological applications. Their primary use lies in labeling biomolecules such as antibodies, proteins, and nucleic acids for visualization and quantification.
Common Applications:
-
Immunofluorescence (IF): Labeled antibodies are used to detect and localize specific antigens within cells and tissues.
-
Fluorescence Microscopy: Including confocal and super-resolution techniques (e.g., STORM, STED).
-
Flow Cytometry: For the analysis and sorting of cells based on their fluorescent properties.
-
High-Content Screening (HCS): Automated imaging and analysis of cellular events.
The choice of dye will depend on the specific application, the instrumentation available, and the desired balance between brightness and photostability. For instance, in super-resolution microscopy techniques like dSTORM, dyes with excellent photoswitching properties and high photon output, such as Alexa Fluor 647, are often favored.[5] However, Alexa Fluor 568 has also been successfully used in these applications.[6]
Experimental Protocols
To facilitate a comprehensive evaluation, this section provides detailed methodologies for key experiments.
Experimental Workflow for Immunofluorescence Staining
This workflow outlines the key steps for performing immunofluorescence staining using a fluorescently labeled secondary antibody.
Detailed Protocol for Immunofluorescence:
-
Cell Culture and Seeding: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cell membrane with a detergent like 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated to BP Fluor 568) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing steps as in step 6.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Protocol for Determining Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is a measure of its efficiency in converting absorbed photons into emitted photons. The following protocol describes a comparative method for determining the relative quantum yield.
Detailed Protocol for Quantum Yield Determination:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the sample dye (e.g., BP Fluor 568) and a standard dye with a known quantum yield in the same solvent.
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Integrate Emission Spectra: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Slope is the gradient of the plot from step 6 and n is the refractive index of the solvent.
Protocol for Assessing Photostability
This protocol outlines a method to compare the photostability of different fluorescent dyes by measuring their photobleaching rate.
Detailed Protocol for Photostability Assessment:
-
Prepare Labeled Sample: Prepare samples labeled with the fluorescent dyes to be compared (e.g., immunofluorescently stained cells).
-
Acquire Initial Image: Using a fluorescence microscope, acquire an initial image of the sample at time zero (t=0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Illumination: Continuously illuminate a defined region of the sample with the excitation light at a constant power.
-
Acquire Time-Lapse Images: Acquire a series of images at regular time intervals over a defined period.
-
Measure Fluorescence Intensity: For each time point, measure the mean fluorescence intensity of the illuminated region.
-
Normalize Data: Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot Decay Curve: Plot the normalized fluorescence intensity as a function of time. A slower decay in fluorescence intensity indicates higher photostability. By comparing the decay curves of different dyes under identical conditions, their relative photostability can be determined.
Conclusion
BP Fluor 568 presents itself as a viable alternative to other established orange-red fluorescent dyes. Its spectral properties are nearly identical to Alexa Fluor 568, and it is claimed to offer high brightness and photostability. While independent, quantitative data on its quantum yield and photostability are lacking, the provided protocols enable researchers to perform their own direct comparisons. For applications where high sensitivity is paramount, ATTO 565, with its exceptionally high quantum yield, may be a superior choice. Ultimately, the selection of the optimal fluorescent dye will depend on the specific experimental requirements and the need for a balance between brightness, photostability, and cost-effectiveness. This guide provides the foundational data and methodologies to make an informed decision for your research needs.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Super-resolution Microscopy | Proteintech [ptglab.com]
A Head-to-Head Comparison of Amine-Reactive Labeling Kits for Researchers
In the fields of biological research, diagnostics, and drug development, the covalent labeling of proteins and other biomolecules is a fundamental technique. Amine-reactive labeling kits are a popular choice due to the abundance of primary amines (found on lysine (B10760008) residues and the N-terminus) on the surface of most proteins. This guide provides a comprehensive comparison of commercially available amine-reactive labeling kits, offering insights into their performance, protocols, and underlying chemistries to assist researchers, scientists, and drug development professionals in selecting the optimal kit for their specific needs.
Comparison of Amine-Reactive Chemistries
The two most common amine-reactive chemistries employed in commercial labeling kits are N-hydroxysuccinimide (NHS) esters and isothiocyanates. While both target primary amines, they differ in their reaction kinetics, stability, and the resulting covalent bond.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (e.g., FITC, TRITC) |
| Reactive Group | Succinimidyl ester | Isothiocyanate |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Stable amide bond | Stable thiourea (B124793) bond |
| Optimal pH | 7.2 - 8.5[1] | 9.0 - 9.5[1] |
| Reaction Speed | Fast (minutes to a few hours)[1] | Slower (several hours to overnight)[1] |
| Reagent Stability | Prone to hydrolysis in aqueous solutions[1] | More stable in aqueous solutions than NHS esters[1] |
| Conjugate Stability | Very stable amide bond[1] | Thiourea bond is generally stable but can be less stable than an amide bond under certain conditions[1] |
| Common Applications | Antibody labeling, protein tracking, flow cytometry, immunoassays[1] | Widely used for preparing fluorescent antibody conjugates, particularly with FITC and TRITC[1] |
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent label is critical and depends on the specific application, available instrumentation, and desired photophysical properties. The following table summarizes key quantitative data for a selection of widely used amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC, 5-FAM SE) | Isothiocyanate, Succinimidyl Ester | 494 | 518[2] | 75,000 | 0.92[2] | Low | High (fluorescence quenches at acidic pH)[2] |
| Alexa Fluor 488 SE | Succinimidyl Ester | 495[2] | 519[2] | 71,000 | 0.92[2] | High | Low (pH 4-10)[2] |
| DyLight 488 NHS Ester | Succinimidyl Ester | 493 | 518 | 70,000 | 0.90 | High | Low |
| CF®488A SE | Succinimidyl Ester | 490 | 515 | 70,000 | 0.90 | High | Low |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The data presented here are approximate values for comparison.[2]
Commercial Kit Comparison
While direct head-to-head experimental data from independent studies is limited, a comparison of the features and specifications provided by manufacturers offers valuable insights for kit selection.
| Kit Feature | Thermo Fisher Scientific (e.g., Alexa Fluor™ Protein Labeling Kits) | Biotium (e.g., Mix-n-Stain™ CF® Dye Antibody Labeling Kits) | G-Biosciences (e.g., HOOK™ Labeling Kits) |
| Reaction Time | ~1-2 hours | As fast as 30 minutes | Variable, typically a few hours |
| Sample Size | Microscale (20-100 µg) to larger scale (1-10 mg) kits available.[3] | Kits available for various scales, from 5-20 µg to 1 mg.[4] | Kits for various scales, often for multiple reactions. |
| Purification | Typically required (spin columns or dialysis provided in many kits).[3] | Often not required for Mix-n-Stain™ kits.[4] | Purification components (e.g., dialysis systems) are often included.[5] |
| Available Labels | Wide range of Alexa Fluor™ dyes, biotin, and other labels. | Extensive selection of bright and photostable CF® Dyes, biotin, and enzymes.[4] | FITC, TAMRA, Biotin, and others.[5] |
| Ease of Use | Generally straightforward with detailed protocols. | Mix-n-Stain™ kits are designed for exceptional ease of use with minimal hands-on time.[4] | Kits are designed to be user-friendly with all necessary reagents included.[5] |
| Key Advantages | Well-established brand with a wide variety of well-characterized dyes. | Rapid labeling protocols and kits that often don't require a purification step. | Comprehensive kits that include reagents for optimization and purification. |
Experimental Protocols
Below is a generalized protocol for labeling a protein with an amine-reactive NHS ester dye. Note that specific protocols may vary between kits, and it is crucial to follow the manufacturer's instructions.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Dye Preparation: Allow the vial of the NHS ester to equilibrate to room temperature before opening. Dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Labeling Reaction: Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (typically 10-20 fold molar excess). While gently vortexing, add the dye solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Mandatory Visualizations
Caption: General experimental workflow for amine-reactive protein labeling.
References
Safety Operating Guide
Personal protective equipment for handling BP Fluor 568 NHS ester
This guide provides immediate safety, operational, and disposal protocols for the handling of BP Fluor 568 NHS ester. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this fluorescent dye.
I. Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[5] | Chemical-resistant gloves (e.g., Nitrile).[1][2][5] | Laboratory coat.[1][2][5] | Use in a well-ventilated area or fume hood. A dust mask can be used to prevent inhalation of fine particles.[4][5] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[5] | Chemical-resistant gloves (e.g., Nitrile).[5] | Laboratory coat.[5] | Work in a well-ventilated area or fume hood.[4][5] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[4] | Chemical-resistant gloves (e.g., Nitrile).[4] | Laboratory coat.[4] | Not generally required if handling neutralized waste solutions. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the safe handling and use of this compound in a laboratory setting. The compound is moisture-sensitive and should be stored at -20°C in a desiccated, dark environment.[3][6]
A. Reagent Preparation:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation, as the reagent is moisture-sensitive.[3]
-
Dissolution: Prepare a stock solution of the desired concentration (e.g., 10 mg/mL or 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8] This should be done immediately before use as NHS esters are not very stable in solution.[7] Briefly vortex or sonicate to ensure the dye is fully dissolved.[7]
B. Protein Labeling Protocol:
The following is a general protocol for labeling proteins, such as IgG antibodies. The amounts can be scaled up or down while maintaining the same molar ratios.[7]
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH of 7-9 for optimal labeling.[8] If the buffer contains primary amines like Tris or glycine, the protein should be dialyzed against an appropriate buffer.[8]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved this compound.[7][8] A 5- to 15-fold molar excess of the dye to the antibody is a common starting point.[8]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[7][8]
-
Purification: Separate the labeled protein from the unreacted dye using a purification column, such as Sephadex G-25.[8]
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental protection.[3] Never dispose of this chemical down the drain.[3][4]
A. Deactivation of Reactive NHS Ester:
The primary objective is to hydrolyze the reactive N-hydroxysuccinimide (NHS) ester group to reduce its reactivity before final disposal.[1]
-
Preparation: In a designated chemical fume hood, prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate (B84403) buffer with a pH of 8.0-8.5.[1]
-
Neutralization: Slowly add the basic solution to the waste containing the this compound while stirring. A 10-fold molar excess of the base relative to the estimated amount of the NHS ester is recommended.[1]
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis.[1]
-
pH Check: After the reaction, verify that the pH of the solution is neutral or slightly basic (pH 7-8).[1]
B. Waste Collection and Disposal:
-
Liquid Waste: Collect the neutralized solution in a clearly labeled, sealed, and appropriate hazardous waste container. The label should indicate "Hazardous Waste" and the contents (e.g., "Hydrolyzed this compound waste").[1][3]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."[3]
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste containers through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
IV. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₇H₃₃N₃O₁₃S₂ | [6] |
| Molecular Weight | 791.8 g/mol | [6] |
| Excitation Maximum (λex) | 578 nm | [6][9] |
| Emission Maximum (λem) | 602 nm | [6][9] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage Conditions | -20°C, protected from light and moisture | [6] |
V. Experimental Workflow Diagram
Caption: General workflow for protein labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
